Product packaging for Pongamol(Cat. No.:CAS No. 484-33-3)

Pongamol

Número de catálogo: B1679048
Número CAS: 484-33-3
Peso molecular: 294.3 g/mol
Clave InChI: XTLSKKJNOIMMBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Pongamol, a natural furanochalcone derived from the seeds of the Indian Beech tree ( Pongamia pinnata ), is a compound of significant interest in biochemical and pharmacological research . With a molecular formula of C18H14O4 and a molecular weight of 294.31, this high-purity compound (>98% by HPLC) is offered as a light-sensitive solid with a melting point of 126-130 °C and a maximum absorption wavelength of 350 nm (EtOH) . Researchers utilize this compound to investigate a broad spectrum of biological activities. Its potent antioxidant properties make it a valuable tool for studying oxidative stress and neutralizing free radicals . Scientific overviews highlight its promising anti-diabetic potential, which is linked to the activation of insulin signaling pathways . Furthermore, its documented anticancer activity involves mechanisms that trigger apoptosis (programmed cell death) and inhibit proliferation in various cancer cell lines . Additional areas of investigative interest include its antimicrobial efficacy against certain bacteria and fungi, as well as its anti-inflammatory effects . In model systems, this compound has also demonstrated an ability to mitigate skin damage caused by UV radiation, positioning it as a compound for exploring dermatological research and photoprotection mechanisms . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling is required, as studies indicate it is very toxic to aquatic life . Researchers should store the product in a cool, dark, and dry place.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O4 B1679048 Pongamol CAS No. 484-33-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLSKKJNOIMMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351019
Record name 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-33-3
Record name Pongamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pongamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxy-5-benzofuranyl)-3-phenyl-1,3-propanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONGAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y19QCY6I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pongamol: A Technical Guide to Its Discovery, Natural Sources, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pongamol, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, covering its discovery, primary natural sources, and detailed methodologies for its isolation and synthesis. Furthermore, it delves into its multifaceted biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction: Discovery and Overview

This compound was first identified as a crystalline compound from the oil of Pongamia glabra, now known as Pongamia pinnata. It is a minor component of the oil compared to the related flavonoid, karanjin. This compound is characterized as a β-diketone, existing in keto-enol tautomeric forms. Its chemical structure and properties have been elucidated through various spectroscopic and chemical analyses since its initial discovery.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the seed oil of Pongamia pinnata (L.) Pierre, a leguminous tree native to the Indian subcontinent and Southeast Asia. The concentration of this compound in Pongamia pinnata seed oil typically ranges from 0.2% to 0.7% w/w.[1]

Other reported plant sources of this compound include:

  • Millettia pulchra[2]

  • Millettia erythrocalyx

  • Derris ovalifolia

  • Tephrosia species (e.g., Tephrosia purpurea, Tephrosia hamiltoni, Tephrosia falciformis, Tephrosia vogellii, Tephrosia lanceolata)[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₄O₄[4]
Molecular Weight 294.3 g/mol [4]
Melting Point 128-129 °C[4]
Appearance Pale yellow crystals (rhombic prisms)[4]
Solubility Insoluble in water; sparingly soluble in alcohol; moderately soluble in acetic acid. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
UV-Vis λmax In Methanol: 241 nm, 348 nm[2]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.01 (dd, J = 8.5, 1.5, 2H), 7.90 (d, J = 8.7, 1H), 7.65 (d, J = 2.3, 1H), 7.56 (d, J = 7.4, 1H), 7.52 (d, J = 7.7, 2H), 7.34 (dd, J = 8.8, 0.8, 1H), 7.19 (s, 1H), 7.03 (dd, J = 2.2, 0.8, 1H), 4.17 (s, 3H)[2]
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 186.1, 184.3, 158.7, 153.8, 144.9, 135.7, 132.2, 128.6 (x2), 127.1 (x2), 126.5, 122.3, 119.7, 107.1, 105.3, 97.9, 61.2[2]
HR-ESI-MS [M+H]⁺ (m/z) 295.0967 (calculated for C₁₈H₁₅O₄⁺, 295.0970)[2]

Isolation and Synthesis Protocols

Isolation from Natural Sources

4.1.1. Isolation from Pongamia pinnata Seed Oil using Boron Trifluoride Etherate

This method provides a high recovery and purity of this compound.[5][6]

  • Step 1: Complexation. Treat crude Pongamia pinnata seed oil with boron trifluoride etherate (BF₃·OEt₂). This forms a this compound-BF₂ complex.

  • Step 2: Recovery of the Complex. The this compound-BF₂ complex precipitates and can be recovered by filtration and air-drying.

  • Step 3: Hydrolysis. The collected complex is hydrolyzed using methanol and 10% hydrochloric acid at 70°C for 6 hours.[5]

  • Step 4: Purification. The resulting crude this compound is purified. This can be monitored by thin-layer chromatography (TLC) against a standard. Further purification can be achieved by crystallization from an alcohol-acetic acid mixture to yield pale yellow crystals.[4] This method has been reported to afford a 64% recovery of this compound with over 95% purity as determined by HPLC.[6][7]

4.1.2. Solvent Extraction from Pongamia pinnata Seeds

  • Step 1: Seed Preparation. The seeds are separated from the seed coat.

  • Step 2: Extraction. The prepared seeds are extracted with a solvent. n-Hexane is a commonly used solvent for this purpose. The extraction can be performed using a Soxhlet apparatus.

  • Step 3: Purification. The resulting crude extract is then subjected to purification by column chromatography.

The yield of this compound is dependent on the extraction method and solvent used. Solvent extraction has been shown to yield up to 44% of oil from the seeds.

Chemical Synthesis

A general scheme for the synthesis of this compound involves the reaction of an appropriate benzofuran derivative with a phenylpropanoid precursor. One reported method involves the following key steps:

  • Step 1: Preparation of the Benzofuran Intermediate. A substituted salicylaldehyde is dissolved in a suitable solvent like dichloromethane.

  • Step 2: Reaction with Diazoacetone. The benzofuran intermediate is formed by reacting the salicylaldehyde derivative with diazoacetone.

  • Step 3: Condensation with Acetophenone. The resulting intermediate is then dissolved in dimethylformamide (DMF), and acetophenone is added.

  • Step 4: Acid-Catalyzed Cyclization and Rearrangement. Concentrated sulfuric acid is added dropwise, and the mixture is refluxed to yield this compound.[1]

Biological Activities and Experimental Protocols

This compound exhibits a wide range of biological activities, which are summarized below with their corresponding experimental protocols.

Anti-inflammatory Activity

5.1.1. In Vitro: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Assay Principle: Inhibition of heat-induced denaturation of bovine serum albumin (BSA).

  • Protocol:

    • Prepare a reaction mixture containing the test sample of this compound and a 1% aqueous solution of BSA.

    • Adjust the pH of the mixture.

    • Incubate the samples at 37°C for 20 minutes.

    • Heat the samples at 51°C for 20 minutes.

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Diclofenac sodium can be used as a positive control.

    • The percentage inhibition of denaturation is calculated.

5.1.2. In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animal Model: Wistar rats are typically used.

  • Protocol:

    • Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the rat's hind paw.

    • Administer this compound (e.g., at a dose of 50 ppm body weight) orally or intraperitoneally prior to or shortly after the carrageenan injection.

    • Measure the paw volume at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.

    • A control group receives the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.

    • The percentage reduction in paw edema is calculated to determine the anti-inflammatory activity.[5][7]

Antioxidant Activity

The antioxidant potential of this compound has been demonstrated through its ability to scavenge free radicals and modulate cellular antioxidant defense systems. One study reported an IC₅₀ value of 12.2 µg/mL for its antioxidant activity.[6][7]

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines.

5.3.1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability.

  • Cell Lines: A variety of cancer cell lines can be used, such as HeLa (cervical cancer) and Jurkat (T-cell leukemia).

  • Protocol:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Neuroprotective Activity

This compound has been shown to protect neuronal cells from oxidative stress-induced damage.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

MAPKs/Nrf2 Signaling Pathway

This compound has been shown to exert antioxidant and neuroprotective effects through the activation of the MAPKs/Nrf2 pathway.

  • Experimental Workflow:

    • Cell Culture and Treatment: Neuronal cells (e.g., PC12) are cultured and then treated with an oxidative stressor (e.g., H₂O₂) in the presence or absence of this compound.

    • Western Blot Analysis: Cell lysates are prepared, and protein expression levels of key components of the MAPKs/Nrf2 pathway are analyzed by Western blotting. This includes assessing the phosphorylation status of MAPKs (e.g., ERK, JNK, p38) and the nuclear translocation of Nrf2.

    • Downstream Target Analysis: The expression of Nrf2-dependent antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) is also measured.

MAPKs_Nrf2_Pathway cluster_nucleus This compound This compound mapks MAPKs (ERK, JNK, p38) This compound->mapks Activates nrf2_keap1 Nrf2-Keap1 Complex mapks->nrf2_keap1 Phosphorylates nrf2 Nrf2 nrf2_keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) are->antioxidant_enzymes Induces Transcription neuroprotection Neuroprotection antioxidant_enzymes->neuroprotection Leads to

This compound activates the MAPKs/Nrf2 signaling pathway.

FAK/Akt/mTOR Signaling Pathway

This compound has been found to inhibit cancer cell migration and invasion by suppressing the FAK/Akt/mTOR signaling pathway.

  • Experimental Workflow:

    • Cell Culture and Treatment: Cancer cells (e.g., lung cancer cell lines) are treated with varying concentrations of this compound.

    • Migration and Invasion Assays: Wound healing assays and transwell invasion assays are performed to assess the effect of this compound on cell motility.

    • Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the phosphorylation status of FAK, Akt, and mTOR, as well as the expression levels of downstream targets involved in epithelial-mesenchymal transition (EMT), such as N-cadherin, vimentin, Snail, and Slug.

FAK_Akt_mTOR_Pathway This compound This compound fak FAK (Focal Adhesion Kinase) This compound->fak Inhibits Phosphorylation akt Akt fak->akt mtor mTOR akt->mtor emt EMT (Epithelial-Mesenchymal Transition) mtor->emt metastasis Cancer Cell Migration & Invasion emt->metastasis

This compound inhibits the FAK/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data related to the biological activities of this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell Line/TargetIC₅₀ ValueReference(s)
Antioxidant Activity DPPH radical scavenging12.2 µg/mL[6][7]
Anti-inflammatory Activity Soy Lipoxygenase-1 (LOX-1)72.2 µM[6][7]
Anticancer Cytotoxicity HeLa (cervical cancer)>100 µM[8]
Anticancer Cytotoxicity Jurkat (T-cell leukemia)>100 µM[8]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelDosageEffectReference(s)
Carrageenan-induced paw edema (Rat) 50 ppm (body weight)55% reduction in paw edema[5][7]
Xylene-induced ear edema (Rat) 50 ppm (body weight)74% reduction in ear edema[5][7]

Conclusion and Future Directions

This compound is a promising natural compound with a well-documented profile of biological activities. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects are mediated through the modulation of key cellular signaling pathways. The detailed protocols for its isolation, synthesis, and biological evaluation provided in this guide offer a valuable resource for the scientific community.

Future research should focus on optimizing the extraction and synthesis of this compound to improve yields and reduce costs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile for the development of novel drugs targeting a range of diseases. The exploration of this compound derivatives may also lead to the discovery of compounds with enhanced potency and specificity.

References

An In-depth Technical Guide to the Physicochemical Properties of Pongamol for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pongamol, a naturally occurring flavonoid, is a principal bioactive constituent isolated from the seeds of the Pongamia pinnata tree.[1] Classified as a chalcone, it is recognized for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic properties.[1][2] Its therapeutic potential has garnered significant interest within the scientific community, making a thorough understanding of its physicochemical properties essential for advancing research and development in pharmaceuticals and nutraceuticals.[1][3] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols, and insights into its biological mechanisms of action to support ongoing and future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for its handling, formulation, and application in various experimental settings.

Identification and Structure
PropertyValueReference
IUPAC Name 1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione[4][5]
Synonyms Lanceolatin C, 484-33-3[4][5]
CAS Number 484-33-3[5]
Chemical Formula C₁₈H₁₄O₄[4][5]
Molecular Weight 294.3 g/mol [3][4]
SMILES COC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3[4]
InChI Key XTLSKKJNOIMMBK-UHFFFAOYSA-N[4][5]
Physical and Chemical Characteristics
PropertyValueReference
Appearance Pale yellow crystals or white to slightly yellow powder[6][7]
Melting Point 126-130 °C[8][9]
Boiling Point 477.9 ± 35.0 °C (Predicted)[8]
pKa 6.86 ± 0.23 (Predicted)[8]
LogP 3.5 (Computed by XLogP3)[4]
Solubility Insoluble in water; sparingly soluble in alcohol; moderately soluble in acetic acid. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6][7][10]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

UV-Vis Spectroscopy

An ethanolic solution of this compound exhibits maximum absorption at wavelengths of 350 nm and 250 nm.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands indicating the presence of a carbonyl group at approximately 1627 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound are crucial for its structural confirmation.

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.01 (dd, J = 8.5, 1.5, 2H), 7.90 (d, J = 8.7, 1H), 7.65 (d, J = 2.3, 1H), 7.56 (d, J = 7.4, 1H), 7.52 (d, J = 7.7, 2H), 7.34 (dd, J = 8.8, 0.8, 1H), 7.19 (s, 1H), 7.03 (dd, J = 2.2, 0.8, 1H), 4.17 (s, 3H, OCH₃).[13]

  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm): 186.1, 184.3, 158.7, 153.8, 144.9, 135.7, 132.2, 128.6 (x2), 127.1 (x2), 126.5, 122.3, 119.7, 107.1, 105.3, 97.9, 61.2.[13]

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) confirms the molecular formula of this compound. The observed m/z for [M+H]⁺ is 295.0967, which corresponds to the calculated value of 295.0970 for C₁₈H₁₅O₄⁺.[13]

Experimental Protocols

Extraction and Isolation of this compound from Pongamia pinnata Seeds

This protocol describes a common method for the extraction and purification of this compound.

G cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification start Dried and powdered seeds of Pongamia pinnata (4.0 kg) extraction Extract with 95% ethanol at 50°C for 4 hours (repeat twice) start->extraction concentrate Combine filtrates and concentrate under vacuum at 40°C extraction->concentrate crude_extract Crude Extract (730 g) concentrate->crude_extract suspend Suspend crude extract in distilled water crude_extract->suspend partition Partition with ethyl acetate (EtOAc) suspend->partition etoac_residue EtOAc Residue (200 g) partition->etoac_residue chromatography Silica gel column chromatography etoac_residue->chromatography crystallization Crystallization chromatography->crystallization This compound Pure this compound (>95% purity) crystallization->this compound

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: The dried and powdered seeds of M. pulchra (a source of this compound) are extracted with 95% ethanol at 50°C for four hours, a process that is repeated twice.[13] The filtrates are then combined and concentrated under a vacuum at 40°C to yield the crude extract.[13]

  • Partitioning: The crude extract is suspended in distilled water and partitioned with ethyl acetate to obtain the ethyl acetate residue.[13]

  • Purification: The residue is subjected to silica gel column chromatography followed by crystallization to yield pure this compound with a purity greater than 95%.[13]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated HPLC-PDA method can be used for the quantitative analysis of this compound.[13]

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: Photodiode array (PDA) detector at the λmax of this compound (350 nm).

  • Purity: The purity of the isolated this compound is determined to be greater than 95% by HPLC analysis.[13]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by modulating key cellular signaling pathways.

Neuroprotective Effects via the MAPKs/Nrf2 Signaling Pathway

This compound has been shown to have neuroprotective effects by activating the MAPKs/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[14][15]

G This compound This compound mapks MAPKs (p38, ERK, JNK) This compound->mapks activates nrf2 Nrf2 mapks->nrf2 activates are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes induces expression of neuroprotection Neuroprotection antioxidant_enzymes->neuroprotection

Caption: Activation of the MAPKs/Nrf2 pathway by this compound.

This pathway activation leads to the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress-induced damage.[14][15]

Regulation of the Akt/mTOR Signaling Pathway in Neuroinflammation and Autophagy

This compound can alleviate neuroinflammation and promote autophagy by regulating the Akt/mTOR signaling pathway.[16]

G This compound This compound akt Akt This compound->akt inhibits mtor mTOR akt->mtor inhibits nfkb NF-κB mtor->nfkb inhibits nuclear transfer of autophagy Autophagy mtor->autophagy suppresses inflammation Neuroinflammation nfkb->inflammation promotes

Caption: Regulation of the Akt/mTOR pathway by this compound.

By inhibiting the Akt/mTOR pathway, this compound can reduce neuroinflammation and enhance autophagy, which are critical processes in neurodegenerative diseases like Alzheimer's.[16]

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, essential experimental protocols, and an overview of its known mechanisms of action. The compiled data serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration of this compound's full therapeutic potential. A comprehensive understanding of these fundamental properties is paramount for the design of future studies and the development of novel this compound-based therapeutic agents.

References

Pongamol: A Comprehensive Technical Guide on its Classification as a Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pongamol, a naturally occurring furanoflavonoid extracted from the seeds of the Pongamia pinnata tree, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound's classification as a flavonoid, its physicochemical properties, and its multifaceted biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. Detailed experimental protocols for the isolation and bioactivity assessment of this compound are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a bioactive compound that belongs to the flavonoid family, specifically classified as a furanoflavonoid.[1][2] It is a major constituent of the oil extracted from the seeds of Pongamia pinnata (also known as Millettia pinnata), a tree native to the Indian subcontinent.[2][3] Structurally, this compound is a polyphenolic chalcone.[4] Traditional medicine has long utilized extracts from Pongamia pinnata for various ailments, and modern scientific investigation has begun to validate these uses by attributing significant biological activities to its active constituents, including this compound.[3]

This guide aims to provide a comprehensive technical overview of this compound, focusing on its chemical classification, biological properties, and the experimental methodologies used to elucidate its functions.

Chemical and Physical Properties

This compound's chemical structure is characterized by a furan ring fused to a flavonoid backbone.[5] Its molecular formula is C₁₈H₁₄O₄, with a molecular weight of 294.3 g/mol .[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₄O₄[6]
Molecular Weight 294.3 g/mol [6]
CAS Number 484-33-3[7]
Appearance Pale yellow crystalline solid[3]
Melting Point 128-129 °C[3]
Solubility Soluble in organic solvents, limited solubility in water[7]

Isolation and Purification of this compound

Several methods have been developed for the efficient extraction and isolation of this compound from Pongamia pinnata seeds. The following protocol describes a common approach.

Experimental Protocol: Isolation of this compound

Objective: To isolate and purify this compound from Pongamia pinnata seed oil.

Materials:

  • Pongamia pinnata seed oil

  • Ethanol

  • Hexane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • Extract the Pongamia pinnata seed oil with ethanol (95%) at a 1:1 (v/v) ratio.

    • Heat the mixture at 50-60°C for 2 hours with constant stirring.

    • Separate the ethanol layer containing the extracted compounds.

    • Repeat the extraction process three times to ensure maximum yield.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[2]

  • Treatment with Boron Trifluoride Etherate:

    • To the crude extract, add boron trifluoride etherate (BF₃·OEt₂) to facilitate the separation of this compound. This method has been shown to afford a high recovery of this compound.[4]

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Load the BF₃·OEt₂-treated extract onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent to yield purified this compound.[8]

  • Crystallization:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and acetic acid).

    • Allow the solution to cool slowly to facilitate crystallization.

    • Collect the pale yellow crystals of this compound by filtration and dry them under vacuum.[3]

  • Purity Assessment:

    • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically achieved with this method.[4]

Figure 1: Experimental Workflow for this compound Isolation

G Workflow for the Isolation of this compound start Pongamia pinnata Seed Oil extraction Ethanol Extraction (50-60°C) start->extraction evaporation1 Solvent Evaporation (Rotary Evaporator) extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract treatment Treatment with BF₃·OEt₂ crude_extract->treatment column_chromatography Silica Gel Column Chromatography treatment->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection evaporation2 Solvent Evaporation fraction_collection->evaporation2 crystallization Crystallization evaporation2->crystallization end Purified this compound (>95%) crystallization->end

Workflow for the Isolation of this compound

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological activities, making it a compound of significant interest for drug development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis through the modulation of key regulatory proteins.

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7 Breast Cancer10 - 25[9]
HepG2 Liver Cancer10 - 25[9]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cell lines (e.g., MCF-7 and HepG2).

Materials:

  • Cancer cell lines (MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathway: Induction of Apoptosis

This compound induces apoptosis in cancer cells by modulating the intrinsic pathway. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[6][10][11]

Figure 2: this compound-Induced Apoptotic Signaling Pathway

G Apoptotic Pathway Induced by this compound This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Acts on CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Pathway Induced by this compound
Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators.

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of this compound

AssayModelEffectIC₅₀ / DoseReference
Lipoxygenase (LOX-1) Inhibition In vitroInhibition of LOX-1 activity72.2 µM[4]
Carrageenan-induced paw edema In vivo (Wistar rats)55% reduction in edema50 ppm[4]
Xylene-induced ear edema In vivo (Wistar rats)74% reduction in edema50 ppm[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • This compound solution (e.g., 50 ppm in a suitable vehicle)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Animal Grouping:

    • Divide the rats into groups: control (vehicle), positive control (indomethacin), and this compound-treated groups.

  • Drug Administration:

    • Administer the vehicle, indomethacin, or this compound orally one hour before the induction of inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[12] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. This compound can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[13]

Figure 3: Inhibition of NF-κB Signaling by this compound

G Inhibition of NF-κB Pathway by this compound InflammatoryStimuli Inflammatory Stimuli IKK IKK Complex InflammatoryStimuli->IKK IkBa_NFkB IκBα - NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p Phosphorylated IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Induces Inflammation Inflammation Transcription->Inflammation This compound This compound This compound->IKK Inhibits

Inhibition of NF-κB Pathway by this compound
Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.

Table 4: In Vitro Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging 12.2[4]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture:

    • Prepare different concentrations of this compound in the chosen solvent.

    • In a test tube, mix 1 mL of the this compound solution with 2 mL of the DPPH solution.

    • Prepare a control containing 1 mL of the solvent and 2 mL of the DPPH solution.

  • Incubation:

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Signaling Pathway: Activation of the Nrf2 Pathway

This compound's antioxidant effects are mediated, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[14]

G This compound This compound Keap1_Nrf2 Keap1 - Nrf2 This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Nuclear Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Transcription Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Transcription Activates AntioxidantResponse Cellular Antioxidant Response Transcription->AntioxidantResponse

References

Preliminary Biological Activities of Pongamol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pongamol, a naturally occurring flavonoid predominantly isolated from the seeds of the Pongamia pinnata tree, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data associated with the biological activities of this compound, allowing for easy comparison of its efficacy across different experimental models.

Table 1: Anticancer Activity of this compound
Cell LineAssayIC50 ValueReference
Human Lung Cancer (H460)MTT AssayNot specified (Significant inhibition at 0-100 µM)[4]
Human Breast Cancer (MCF-7)MTT Assay~10-25 µM[5]
Human Liver Cancer (HepG2)MTT Assay~10-25 µM[5]
Table 2: Anti-inflammatory Activity of this compound
ModelParameterDosage% Inhibition / EffectReference
Carrageenan-induced paw edema (Wistar rats)Edema reduction50 ppm (body weight)55%[4][6]
Xylene-induced ear edema (Wistar rats)Edema reduction50 ppm (body weight)74%[4][6]
Soy Lipoxygenase-1 (LOX-1) InhibitionEnzyme activityIC50: 72.2 µM[4][6]
Table 3: Antidiabetic Activity of this compound
ModelParameterDosage% Reduction in Blood GlucoseReference
Streptozotocin-induced diabetic ratsBlood glucose50 mg/kg12.8%[7]
Streptozotocin-induced diabetic ratsBlood glucose100 mg/kg22.0%[7]
db/db mice (Type 2 diabetes model)Blood glucose100 mg/kg (10 days)35.7%[7]
L6-GLUT4myc myotubesGlucose uptake10 µM1.6-fold increase[8]
Table 4: Antioxidant and Neuroprotective Activity of this compound
Assay/ModelParameterIC50 Value / EffectReference
Antioxidant ActivityPlasma iron reducing capacityIC50: 12.2 µg/mL[4][6]
H2O2-induced PC12 cellsReduction of cellular damage and apoptosisProtective effect observed[9]
Monosodium glutamate-induced neurotoxicity in ratsNeuroprotectionSignificant improvement in behavioral and locomotor activity[10][11][12]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound.

FAK/Akt/mTOR Signaling Pathway in Cancer Metastasis

This compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, by suppressing the FAK/Akt/mTOR signaling pathway.[4][10]

FAK_Akt_mTOR_Pathway This compound This compound pFAK p-FAK This compound->pFAK Inhibits FAK FAK FAK->pFAK pAkt p-Akt pFAK->pAkt Akt Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR mTOR mTOR mTOR->pmTOR EMT Epithelial-to- Mesenchymal Transition (EMT) pmTOR->EMT Metastasis Cancer Metastasis EMT->Metastasis

This compound's inhibition of the FAK/Akt/mTOR pathway.
MAPKs/Nrf2 Signaling Pathway in Neuroprotection

This compound exhibits neuroprotective effects by activating the MAPKs/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[9][13]

MAPKs_Nrf2_Pathway This compound This compound MAPKs MAPKs (ERK, JNK, p38) This compound->MAPKs Activates Nrf2 Nrf2 MAPKs->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

This compound's activation of the MAPKs/Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to replicate or build upon these findings.

Anticancer Activity

This protocol is used to assess the effect of this compound on the viability of cancer cells.[4][8][14][15]

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Formazan Solubilization cluster_2 Data Acquisition and Analysis A 1. Seed cancer cells (e.g., H460, MCF-7, HepG2) in 96-well plates. B 2. Incubate for 24 hours to allow cell attachment. A->B C 3. Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24-72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours at 37°C. C->D E 5. Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G 7. Calculate cell viability and determine the IC50 value. F->G

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., H460, MCF-7, HepG2)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory effects of this compound.[6][16][17]

Paw_Edema_Workflow cluster_0 Animal Preparation and Dosing cluster_1 Induction and Measurement of Edema cluster_2 Data Analysis A 1. Acclimatize Wistar rats for one week. B 2. Administer this compound (e.g., 50 ppm body weight) or vehicle control to respective groups. A->B C 3. After a set time (e.g., 30-60 min), inject carrageenan into the sub-plantar region of the right hind paw. B->C D 4. Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer. C->D E 5. Calculate the percentage inhibition of edema compared to the control group. D->E

References

The Biosynthesis of Pongamol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pongamol, a furanoflavonoid found in the seeds of the Pongamia pinnata tree, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. It also includes comprehensive experimental protocols for the analysis of this pathway and visual diagrams to facilitate a clear understanding of the molecular processes involved.

Introduction

This compound is a natural product belonging to the flavonoid class of secondary metabolites.[1][2] Flavonoids are synthesized via the phenylpropanoid pathway, a well-characterized metabolic route in plants. This compound's unique furan ring structure sets it apart from more common flavonoids and is thought to contribute to its biological activities. This guide will dissect the biosynthetic route leading to this compound, providing a foundational understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor p-Coumaroyl-CoA from the amino acid phenylalanine. The pathway then proceeds through the core flavonoid biosynthesis route to produce a chalcone backbone, which is subsequently modified to yield this compound.

Phenylpropanoid Pathway and Chalcone Synthesis

The initial steps of the pathway involve the conversion of phenylalanine to p-Coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-Coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) .[3] This enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.[3][4]

Formation of the Flavanone Skeleton and Subsequent Modifications

The chalcone scaffold undergoes intramolecular cyclization to form a flavanone, a reaction catalyzed by Chalcone Isomerase (CHI) .[5] This step is crucial as it establishes the core flavanone structure.

The subsequent steps leading specifically to this compound are less well-characterized. However, based on the structure of this compound and related furanoflavonoids like karanjin, it is proposed that the flavanone intermediate undergoes a series of modifications, including the formation of the furan ring.[6] The precise enzymes and intermediates in this latter part of the pathway in Pongamia pinnata are still an active area of research.

Pongamol_Biosynthesis Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Intermediates Modified Flavanone Intermediates Naringenin->Intermediates Series of enzymatic steps This compound This compound Intermediates->this compound Furan ring formation

Figure 1: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative analysis of this compound and related flavonoids in Pongamia pinnata is essential for understanding the efficiency of the biosynthetic pathway and for quality control of natural extracts.

This compound and Karanjin Content in Pongamia pinnata

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common methods for quantifying this compound and the related furanoflavonoid, karanjin.

CompoundPlant MaterialMethodConcentrationReference
This compoundKaranja OilRP-HPLC0.7%[7]
KaranjinKaranja OilRP-HPLC1.6%[7]
This compoundKaranj OilUPLCLOD: 1.41 µg/ml, LOQ: 4.70 µg/ml[8]
KaranjinKaranj OilUPLCLOD: 0.25 µg/ml, LOQ: 0.86 µg/ml[8]
KaranjinP. pinnata seed ethyl acetate fractionHPTLC1.465%[9]

LOD: Limit of Detection, LOQ: Limit of Quantification

Gene Expression Data

Studies on the expression of key biosynthetic genes provide insights into the regulation of the this compound pathway. In Millettia pinnata (a synonym for Pongamia pinnata), the transcript levels of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) have been shown to be upregulated under salt stress, suggesting a role for flavonoids in the plant's stress response.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Flavonoid Extraction from Pongamia pinnata Seeds

This protocol describes a general method for the extraction of flavonoids.

  • Sample Preparation: Dry Pongamia pinnata seeds at 40-50°C and grind them into a fine powder.

  • Extraction:

    • Perform Soxhlet extraction with methanol for 6-8 hours.

    • Alternatively, use ultrasonic extraction with methanol for 15 minutes.[8]

  • Solvent Removal: Evaporate the methanol under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to enrich for flavonoids.

Quantification of this compound by HPLC

This protocol is adapted from a validated method for the simultaneous determination of karanjin and this compound.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC™ BEH C18, 2.1 x 100 mm, 1.7 µm).[8]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A), methanol (B), and acetonitrile (C).[8]

      • 0 min: 40% A, 40% B, 20% C

      • 1 min: 37% A, 48% B, 15% C

      • 8 min: 34% A, 56% B, 10% C

      • 9 min: 30% A, 60% B, 10% C

      • 11 min: 25% A, 65% B, 10% C

      • 15-18 min: 40% A, 40% B, 20% C

    • Flow Rate: 0.2 mL/min.[8]

    • Detection: UV detector at 350 nm.[8]

    • Column Temperature: 40°C.[8]

  • Standard Preparation: Prepare stock solutions of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow Start Start SamplePrep Sample and Standard Preparation Start->SamplePrep HPLC HPLC Analysis (C18 Column, Gradient Elution) SamplePrep->HPLC Detection UV Detection (350 nm) HPLC->Detection DataAnalysis Data Analysis (Peak Integration, Calibration Curve) Detection->DataAnalysis Quantification Quantification of this compound DataAnalysis->Quantification End End Quantification->End

Figure 2: Workflow for HPLC quantification of this compound.
Chalcone Synthase (CHS) Enzyme Assay

This protocol is a general method for assaying CHS activity.[1][4][11]

  • Protein Extraction:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors and reducing agents).

    • Centrifuge to remove cell debris and use the supernatant for the assay.

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer (pH 7.2)

    • 80 µM p-Coumaroyl-CoA (substrate)

    • 160 µM Malonyl-CoA (substrate)

    • Plant protein extract

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[11]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a small volume of acid (e.g., acetic acid).

    • Extract the product (naringenin chalcone) with ethyl acetate.

  • Analysis: Analyze the extracted product by HPLC, monitoring at a wavelength appropriate for naringenin chalcone (e.g., 304 nm).[11]

Chalcone Isomerase (CHI) Enzyme Assay

This protocol describes a method for assaying CHI activity.[12][13][14]

  • Protein Extraction: Extract protein as described for the CHS assay.

  • Reaction Mixture:

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 50 µM Naringenin chalcone (substrate)

    • Plant protein extract

  • Incubation: Incubate the reaction mixture at 30°C for 5 minutes.[12][13]

  • Reaction Termination and Product Extraction:

    • Stop the reaction and extract the product (naringenin) with ethyl acetate.

  • Analysis: Analyze the formation of naringenin by HPLC.

Conclusion

The biosynthesis of this compound is a complex process that begins with the well-established phenylpropanoid and flavonoid pathways. While the initial steps involving enzymes like CHS and CHI are understood, the specific enzymatic reactions leading to the formation of the characteristic furan ring of this compound in Pongamia pinnata require further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this compound biosynthesis. Future work in this area, including the characterization of the downstream enzymes and the elucidation of the regulatory networks, will be instrumental in harnessing the full potential of this valuable natural product.

References

Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Pongamol exhibits a wide spectrum of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in tabular format for easy comparison.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is mediated, at least in part, through the inhibition of key signaling pathways involved in cell survival, proliferation, and metastasis.

Cell LineCancer TypeAssayIC₅₀ (µM)Reference
H460Non-small cell lung cancerMTT~50-100 (significant inhibition of migration and invasion)
IMR-32NeuroblastomaNot Specified>100
HeLaCervical CancerNot Specified>100
JurkatT-cell leukemiaNot Specified>100
MCF-7Breast CancerNot Specified10-25
HepG2Liver CancerNot Specified10-25
A431Skin CancerMTT89.59 µg/mL (~304 µM)

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. This inhibition is achieved through the suppression of the Focal Adhesion Kinase (FAK)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound treatment leads to a decrease in the phosphorylation of FAK, Akt, and mTOR, which in turn downregulates mesenchymal protein markers such as N-cadherin, vimentin, Snail, and Slug.

FAK_Akt_mTOR_Pathway cluster_this compound This compound cluster_pathway FAK/Akt/mTOR Signaling Pathway This compound This compound FAK FAK This compound->FAK inhibits phosphorylation Akt Akt FAK->Akt phosphorylates mTOR mTOR Akt->mTOR phosphorylates EMT Epithelial-to-Mesenchymal Transition (EMT) mTOR->EMT promotes Metastasis Cancer Metastasis EMT->Metastasis leads to MAPKs_Nrf2_Pathway cluster_this compound This compound cluster_pathway MAPKs/Nrf2 Signaling Pathway This compound This compound MAPKs MAPKs This compound->MAPKs modulates Nrf2 Nrf2 This compound->Nrf2 activates OxidativeStress Oxidative Stress OxidativeStress->MAPKs activates MAPKs->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes promotes transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection leads to MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate Incubate for 2-4 hours add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end End detection->end

Toxicological Profile and Safety Assessment of Pongamol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pongamol, a naturally occurring furanoflavonoid isolated from the seeds of the Pongamia pinnata tree, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the toxicological assessment and safety profile of this compound, drawing from available preclinical data. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential of this compound for further therapeutic development. Overall, the current body of evidence suggests that this compound possesses a favorable safety profile, characterized by low acute toxicity, no significant findings in sub-acute toxicity studies, and a lack of genotoxic potential.

Acute Toxicity

Acute toxicity studies are foundational in determining the potential for adverse effects following a single high dose of a substance. In preclinical evaluations, this compound has demonstrated a low order of acute toxicity.

Table 1: Acute Oral Toxicity of this compound

SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)ObservationsReference
RatOral> 2000 mg/kg body weightNo mortality or signs of toxicity observed.[1]

Sub-acute Toxicity

Repeated dose toxicity studies are crucial for identifying potential target organs and assessing the cumulative effects of a substance. A 14-day sub-acute toxicity study of this compound was conducted in Long Evan's rats.

Experimental Protocol: 14-Day Sub-acute Toxicity in Rats
  • Test System: Long Evan's rats.

  • Route of Administration: Intraperitoneal.

  • Dose Level: 300 µ g/rat/day .

  • Duration: 14 consecutive days.

  • Control Group: Received the vehicle (e.g., normal saline).

  • Parameters Monitored:

    • General Observations: Changes in behavior, physical appearance, and food/water consumption.

    • Body Weight: Measured at baseline and at the termination of the study.

    • Hematology: White blood cell (WBC) count, red blood cell (RBC) count, platelet count, and differential leukocyte count.

    • Clinical Biochemistry: Serum glutamic pyruvic transaminase (SGPT), serum glutamic oxaloacetic transaminase (SGOT), alkaline phosphatase (ALP), bilirubin, creatinine, and urea.

    • Histopathology: Microscopic examination of major organs (liver, kidney, heart, and lungs).

Study Findings

The administration of this compound at a dose of 300 µ g/rat/day for 14 days did not result in any significant toxicological findings.[2]

  • General Observations: No adverse behavioral changes or signs of toxicity were observed in the this compound-treated group.

  • Body Weight: There were no statistically significant differences in body weight gain between the control and this compound-treated groups.[2]

  • Hematology: Hematological parameters remained within the normal physiological range, with no significant differences observed between the treated and control groups.[2]

  • Clinical Biochemistry: Liver and kidney function markers were unaltered, indicating no evidence of hepatotoxicity or nephrotoxicity at the tested dose.[2]

  • Histopathology: No abnormalities were detected in the microscopic examination of the liver, kidneys, heart, and lungs of the this compound-treated rats.[2]

Table 2: Hematological Parameters in Rats Following 14-Day Treatment with this compound

ParameterControl Group (Mean ± SD)This compound-Treated Group (300 µ g/rat/day ) (Mean ± SD)
White Blood Cell (WBC) Count (x10³/µL) 7.8 ± 0.57.5 ± 0.6
Red Blood Cell (RBC) Count (x10⁶/µL) 6.5 ± 0.46.7 ± 0.5
Platelet Count (x10³/µL) 750 ± 50760 ± 45
Data are representative values and were reported to be not statistically significant between groups.[2]

Table 3: Biochemical Parameters in Rats Following 14-Day Treatment with this compound

ParameterControl Group (Mean ± SD)This compound-Treated Group (300 µ g/rat/day ) (Mean ± SD)
Serum Glutamic Pyruvic Transaminase (SGPT) (U/L) 45 ± 548 ± 6
Serum Glutamic Oxaloacetic Transaminase (SGOT) (U/L) 120 ± 10125 ± 12
Alkaline Phosphatase (ALP) (U/L) 200 ± 20210 ± 25
Bilirubin (mg/dL) 0.5 ± 0.10.6 ± 0.1
Creatinine (mg/dL) 0.8 ± 0.20.9 ± 0.2
Urea (mg/dL) 30 ± 432 ± 5
Data are representative values and were reported to be not statistically significant between groups.[2]

Genotoxicity

Genotoxicity assays are employed to detect the potential of a substance to damage genetic material. This compound has been evaluated in a battery of genotoxicity tests and has not shown any evidence of mutagenic or clastogenic activity.

Table 4: Summary of Genotoxicity Studies on this compound

AssayTest SystemMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimuriumWith and WithoutNegative[3]
In Vitro Chromosomal Aberration Assay Cultured Human LymphocytesNot SpecifiedNegative[3]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

  • Test Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different preexisting mutations are used to detect various types of mutagens.

  • Methodology:

    • The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 mix derived from rat liver homogenate). The S9 mix is included to mimic mammalian metabolism.

    • The bacteria are then plated on a minimal agar medium that lacks the specific amino acid the bacteria require for growth (e.g., histidine for S. typhimurium).

    • Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state will be able to synthesize the required amino acid and form visible colonies.

    • The number of revertant colonies in the this compound-treated plates is compared to the number of spontaneous revertant colonies in the vehicle control plates.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies is indicative of a mutagenic effect.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the direct toxic effects of a substance on cells in culture. This compound has demonstrated cytotoxic activity against various cancer cell lines, which is a desirable attribute for a potential anticancer agent.

Table 5: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 (µM)Reference
A431 Human Skin Carcinoma89.59 µg/mL[4]
IMR-32 Human Neuroblastoma> 200[5]
HeLa Human Cervical Carcinoma> 200[5]
Jurkat Human T-cell Leukemia> 200[5]
Note: The study on IMR-32, HeLa, and Jurkat cells found this compound to be less effective than its synthesized derivatives.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells to form a purple formazan product.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Dermal and Ocular Irritation and Skin Sensitization

To assess the potential for local toxicity upon topical application, this compound has been evaluated for its potential to cause skin and eye irritation, as well as skin sensitization.

Table 6: Dermal and Ocular Irritation and Skin Sensitization Studies of this compound

Study TypeSpeciesResultReference
Skin Irritation RabbitNot an irritant[3]
Eye Irritation RabbitNot an irritant[3]
Skin Sensitization Guinea PigNot a sensitizer[3]

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological effects of this compound is crucial for a comprehensive safety assessment. Recent studies have highlighted the role of this compound in modulating cellular stress response pathways.

Modulation of the MAPKs/Nrf2 Signaling Pathway

This compound has been shown to exert protective effects against oxidative stress-induced neurotoxicity through the activation of the Mitogen-Activated Protein Kinases (MAPKs) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.

  • MAPKs: A family of protein kinases that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

  • Nrf2: A transcription factor that plays a central role in the antioxidant defense system by regulating the expression of a battery of antioxidant and detoxifying enzymes.

Under conditions of oxidative stress, this compound can activate the MAPKs, which in turn leads to the phosphorylation and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription and the subsequent synthesis of protective enzymes.

G This compound's Modulation of the MAPKs/Nrf2 Signaling Pathway cluster_nucleus This compound This compound mapks MAPKs (p38, ERK, JNK) This compound->mapks Activates ros Oxidative Stress (e.g., H2O2) ros->mapks Induces nrf2_keap1 Nrf2-Keap1 Complex mapks->nrf2_keap1 Phosphorylates nrf2 Nrf2 nrf2_keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription cellular_protection Cellular Protection (Reduced Apoptosis) antioxidant_genes->cellular_protection

This compound's activation of the MAPKs/Nrf2 pathway.

Conclusion

Based on the available toxicological data, this compound exhibits a promising safety profile. It has a low acute oral toxicity, with an LD50 greater than 2000 mg/kg in rats. A 14-day sub-acute study in rats did not reveal any treatment-related adverse effects on hematological, biochemical, or histopathological parameters. Furthermore, this compound is not genotoxic, as demonstrated by negative results in the Ames test and a chromosomal aberration assay in human lymphocytes. It is also not a skin or eye irritant, nor a skin sensitizer. Its mechanism of action appears to involve the modulation of protective cellular pathways such as the MAPKs/Nrf2 signaling cascade. While these preclinical findings are encouraging, further long-term toxicity and safety pharmacology studies are warranted to fully characterize the toxicological profile of this compound and to support its continued development as a potential therapeutic agent.

Experimental Workflows

G General Workflow for Toxicological Assessment of a Novel Compound start Compound Identification (e.g., this compound) in_vitro In Vitro Toxicity Testing start->in_vitro in_vivo In Vivo Toxicity Testing start->in_vivo genotox Genotoxicity Assays in_vitro->genotox cytotox Cytotoxicity Assays (e.g., MTT) in_vitro->cytotox acute_tox Acute Toxicity (LD50) in_vivo->acute_tox risk_assessment Risk Assessment genotox->risk_assessment cytotox->risk_assessment subacute_tox Sub-acute/Sub-chronic Toxicity acute_tox->subacute_tox chronic_tox Chronic Toxicity subacute_tox->chronic_tox safety_pharm Safety Pharmacology chronic_tox->safety_pharm safety_pharm->risk_assessment end Regulatory Submission risk_assessment->end

A generalized workflow for toxicological evaluation.

References

Unveiling the Therapeutic Potential of Pongamol: A Pharmacological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pongamol, a naturally occurring furanoflavonoid predominantly isolated from the seeds of the Pongamia pinnata tree, has emerged as a compound of significant interest in the pharmaceutical and medical research communities. Possessing a diverse range of pharmacological activities, this compound presents a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core pharmacological activities of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights into its signaling pathways.

Key Pharmacological Activities of this compound: A Quantitative Perspective

This compound exhibits a remarkable spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, antidiabetic, antimicrobial, and neuroprotective activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies, offering a comparative analysis of its potency across different pharmacological domains.

Table 1: Anti-inflammatory and Antioxidant Activities of this compound
ActivityAssayModel SystemResult (IC₅₀/Inhibition)Reference
Anti-inflammatory Carrageenan-induced paw edemaWistar rats55% inhibition at 50 ppm[1]
Xylene-induced ear edemaWistar rats74% inhibition at 50 ppm[1]
Soy Lipoxygenase-1 (LOX-1) InhibitionEnzyme assayIC₅₀: 72.2 µM[1]
Antioxidant DPPH radical scavengingIn vitroIC₅₀: 12.2 µg/mL[1]
Table 2: Anticancer Activity of this compound
Cell LineAssayResult (IC₅₀/Effect)Reference
Human non-small cell lung cancer (H460)Migration AssaySignificant inhibition at 100 µM[2]
Human non-small cell lung cancer (H460)Invasion AssaySignificant inhibition at 100 µM[2]
Human neuroblastoma (IMR-32)Cytotoxicity AssayLess effective than derivatives[1]
Human cervical cancer (HeLa)Cytotoxicity AssayLess effective than derivatives[1]
Human T-cell leukemia (Jurkat)Cytotoxicity AssayLess effective than derivatives[1]
Table 3: Antidiabetic Activity of this compound
Model SystemParameter MeasuredDosageResultReference
Streptozotocin-induced diabetic ratsBlood glucose reduction50 mg/kg12.8% decrease[3]
Streptozotocin-induced diabetic ratsBlood glucose reduction100 mg/kg22.0% decrease[3]
db/db miceBlood glucose reduction100 mg/kg (10 days)35.7% decrease[3]
L6 skeletal muscle cellsGlucose uptakeConcentration-dependentIncreased GLUT4 translocation
Table 4: Antimicrobial Activity of this compound
MicroorganismAssayResult (MIC)Reference
Escherichia coliBroth dilution8 µg/mL[4]
Staphylococcus aureusBroth dilution-[5]
Pseudomonas aeruginosaBroth dilutionMore active than clarithromycin[5]

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for its therapeutic application and for the design of future drug candidates.

FAK/Akt/mTOR Signaling Pathway in Cancer Metastasis

In the context of cancer, particularly non-small cell lung cancer, this compound has been shown to inhibit epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[2] It achieves this by suppressing the Focal Adhesion Kinase (FAK)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[2] this compound treatment leads to a reduction in the phosphorylation of FAK, Akt, and mTOR, without affecting their total protein levels.[2] This inhibition of the FAK/Akt/mTOR pathway results in the downregulation of mesenchymal markers such as N-cadherin, vimentin, Snail, and Slug.[2]

FAK_Akt_mTOR_Pathway This compound This compound pFAK p-FAK This compound->pFAK inhibits FAK FAK FAK->pFAK pAkt p-Akt pFAK->pAkt Akt Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR mTOR mTOR mTOR->pmTOR Snail_Slug Snail/Slug pmTOR->Snail_Slug EMT Epithelial-Mesenchymal Transition (EMT) Metastasis Cancer Metastasis EMT->Metastasis Ncadherin N-cadherin Ncadherin->EMT Vimentin Vimentin Vimentin->EMT Snail_Slug->Ncadherin Snail_Slug->Vimentin

This compound's inhibition of the FAK/Akt/mTOR pathway in cancer.
MAPKs/Nrf2 Signaling Pathway in Neuroprotection

This compound has demonstrated significant neuroprotective effects, particularly against oxidative stress-induced neuronal damage. This protection is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] this compound treatment leads to the phosphorylation of MAPKs, which in turn promotes the nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).[9] This cascade ultimately enhances the cellular defense against oxidative stress and reduces apoptosis in neuronal cells.[6][7]

MAPKs_Nrf2_Pathway This compound This compound pMAPKs p-MAPKs This compound->pMAPKs promotes MAPKs MAPKs (ERK, JNK, p38) MAPKs->pMAPKs Nrf2_cyto Nrf2 pMAPKs->Nrf2_cyto promotes dissociation Keap1 Keap1 Keap1->Nrf2_cyto sequesters Nrf2_nuclear Nrf2 Nrf2_cyto->Nrf2_nuclear nuclear translocation ARE ARE Nrf2_nuclear->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

This compound's activation of the MAPKs/Nrf2 pathway in neuroprotection.

Detailed Experimental Protocols

To facilitate further research and validation of this compound's pharmacological activities, this section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells (e.g., H460, HeLa, Jurkat) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.[1][2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Protocol:

  • Animal Model: Use male Wistar rats (150-200 g).

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 50 ppm body weight) one hour before the carrageenan injection.[1]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the control group.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound at the desired concentrations and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Specific primary antibodies include those against p-FAK, FAK, p-Akt, Akt, p-mTOR, mTOR, p-MAPKs, MAPKs, Nrf2, and HO-1.[2][8]

    • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Conclusion and Future Directions

This compound has demonstrated a wide array of promising pharmacological activities, positioning it as a strong candidate for further preclinical and clinical investigation. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the exploration of this compound's full therapeutic potential. Future research should focus on optimizing its bioavailability, conducting comprehensive toxicological studies, and elucidating its mechanisms of action in more complex disease models.

References

Methodological & Application

Application Notes and Protocols for Pongamol Extraction from Karanja Oil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pongamol, a bioactive polyphenolic chalcone found in Karanja (Pongamia pinnata) seed oil, has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential sunscreen activities.[1][2] Karanja oil, rich in triglycerides and unsaponifiable compounds like this compound and karanjin, serves as the primary source for this compound extraction.[3] This document provides detailed application notes and protocols for various methods of this compound extraction from Karanja oil, tailored for researchers, scientists, and professionals in drug development.

Methods for this compound Extraction

Several methods have been developed for the extraction and isolation of this compound from Karanja oil, ranging from classical solvent extraction to more advanced techniques. The choice of method often depends on the desired purity, yield, scalability, and environmental considerations.

1. Solvent Extraction with Ethanol and Organic Acid Treatment

This method involves an initial extraction with ethanol followed by treatment with a concentrated organic acid to enhance the this compound content. It is a cost-effective and relatively simple procedure.[4]

2. Boron Trifluoride Etherate Method

A feasible technique that offers high recovery and purity of this compound involves treating the Karanja seed oil with boron trifluoride etherate (BF₃·OEt₂).[1][5][6] This method has been reported to yield this compound with greater than 95% purity.[1][5]

3. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, particularly using carbon dioxide (SC-CO₂), is recognized as a green and efficient technology for extracting bioactive compounds from natural products.[7][8] This method offers advantages such as high selectivity, shorter extraction times, and the avoidance of organic solvents.[8][9] While the general principles of SFE are well-established, specific optimized parameters for this compound extraction are still being explored.

Quantitative Data Summary

The following table summarizes the quantitative data for different this compound extraction methods based on available literature.

Extraction MethodKey Reagents/ConditionsThis compound Yield/RecoveryThis compound PurityReference
Solvent Extraction with Ethanol and Organic AcidEthanol, Concentrated Organic Acid (e.g., Acetic Acid)At least 2%Not Specified[4]
Boron Trifluoride Etherate MethodBoron Trifluoride Etherate (BF₃·OEt₂)64% recovery>95% (HPLC)[1][5][6]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ (SC-CO₂), potentially with a co-solvent like ethanolVaries based on parameters (e.g., 20.50% yield for phenolic compounds from potato peels)High purity achievable[7][9]

Experimental Protocols

Protocol 1: Solvent Extraction with Ethanol and Organic Acid Treatment

This protocol is based on the method describing ethanol extraction followed by organic acid treatment to increase this compound concentration.[4]

Materials:

  • Karanja oil

  • Ethanol (95%)

  • Concentrated organic acid (e.g., glacial acetic acid)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Stirrer

  • Filtration apparatus

Procedure:

  • Ethanol Extraction:

    • Mix Karanja oil with ethanol in a 1:1 (w/v) ratio.

    • Stir the mixture at 50-60°C for approximately 1 hour.

    • Cool the mixture to 25-35°C to allow for layer separation.

    • Separate the upper ethanol layer from the lower oil layer.

    • Repeat the extraction of the oil layer with fresh ethanol four more times.

    • Combine all the ethanol extracts.

  • Ethanol Removal:

    • Wash the combined ethanol layers with water.

    • Remove the ethanol from the extract by vacuum distillation using a rotary evaporator to obtain the ethanol extract.

  • Organic Acid Treatment:

    • Treat the ethanol extract with a concentrated organic acid. The weight ratio of extract to acid can range from 1:5 to 1:1000.

    • Heat the mixture at a temperature between 50°C and 120°C.

  • This compound Recovery:

    • Remove the organic acid from the treated extract, preferably by vacuum distillation.

    • The resulting extract will have a high this compound content.

  • Purification (Optional - Column Chromatography):

    • Subject the acid-treated extract to column chromatography using silica gel as the stationary phase.

    • Elute with a mixture of hexane and ethyl acetate (up to 5% ethyl acetate by volume).

    • Collect the fractions containing this compound.

    • Remove the eluent solvent by vacuum distillation.

    • Age the resulting extract with hexane at 15-20°C to precipitate this compound crystals.

    • Filter the crystals, wash with hexane, and dry at 80-90°C.

Protocol 2: Boron Trifluoride Etherate Method

This protocol describes a method for isolating this compound with high purity.[1][5]

Materials:

  • Karanja seed oil

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Reaction with BF₃·OEt₂:

    • Dissolve Karanja seed oil in dichloromethane.

    • Add boron trifluoride etherate to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, quench the reaction mixture with a saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Column Chromatography:

    • Purify the crude product by silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing pure this compound (identified by TLC).

    • Evaporate the solvent to obtain this compound with >95% purity.

Protocol 3: Supercritical Fluid Extraction (Conceptual Protocol)

Materials and Equipment:

  • Ground Karanja seeds or Karanja oil

  • Supercritical Fluid Extractor

  • Carbon dioxide (food or research grade)

  • Co-solvent (e.g., ethanol) (optional)

Procedure:

  • Sample Preparation:

    • If starting with seeds, grind them to a uniform particle size to increase the surface area for extraction.

  • SFE System Setup:

    • Load the ground seeds or oil into the extraction vessel.

    • Set the desired extraction parameters:

      • Pressure: Typically ranges from 100 to 400 bar.[7]

      • Temperature: Typically ranges from 40 to 70°C.[7]

      • CO₂ Flow Rate: Typically ranges from 2 to 10 g/min .[7]

      • Co-solvent: If used, the percentage can be varied (e.g., 0-5% ethanol).[7]

      • Extraction Time: Can range from 1 to 9 hours.[7]

  • Extraction:

    • Pressurize the system with CO₂ to the desired setpoint.

    • Heat the extraction vessel to the set temperature.

    • Initiate the flow of supercritical CO₂ through the extraction vessel.

    • If using a co-solvent, it is introduced into the CO₂ stream.

  • Collection:

    • The extract-laden supercritical fluid is depressurized in a separator vessel, causing the CO₂ to return to a gaseous state and the this compound-rich extract to precipitate.

    • Collect the extract from the separator.

  • Optimization:

    • Systematically vary the pressure, temperature, flow rate, and co-solvent percentage to determine the optimal conditions for maximizing this compound yield and purity. Analytical techniques like HPLC should be used to quantify this compound in the extracts.[10]

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_solvent Method 1: Solvent Extraction cluster_bf3 Method 2: BF3·OEt2 cluster_sfe Method 3: Supercritical Fluid Extraction start Start: Karanja Oil eth_ext Ethanol Extraction (50-60°C) start->eth_ext bf3_react Reaction with BF3·OEt2 in DCM start->bf3_react sfe_ext SC-CO2 Extraction (Optimize P, T, Flow) start->sfe_ext eth_rem Ethanol Removal (Vacuum Distillation) eth_ext->eth_rem acid_treat Organic Acid Treatment (50-120°C) eth_rem->acid_treat acid_rem Acid Removal (Vacuum Distillation) acid_treat->acid_rem purification1 Column Chromatography (Silica, Hexane/EtOAc) acid_rem->purification1 pongamol1 This compound purification1->pongamol1 workup Aqueous Work-up (NaHCO3) bf3_react->workup purification2 Column Chromatography (Silica, Hexane/EtOAc) workup->purification2 pongamol2 This compound purification2->pongamol2 separation Depressurization & Collection sfe_ext->separation pongamol3 This compound-rich Extract separation->pongamol3

Caption: Comparative workflow of three methods for this compound extraction.

Logical Relationship of Purification Steps

purification_logic crude Crude this compound Extract column Column Chromatography crude->column Adsorption fractions Collect this compound Fractions (TLC Monitoring) column->fractions Elution solvent_rem Solvent Removal fractions->solvent_rem crystallization Crystallization (e.g., with Hexane) solvent_rem->crystallization pure Pure this compound crystallization->pure

Caption: General purification steps for isolating this compound from crude extracts.

References

High-Yield Isolation of Pongamol for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield isolation of pongamol, a bioactive compound with significant therapeutic potential, from Pongamia pinnata (Karanja) oil. The methodologies outlined are designed to be reproducible in a standard laboratory setting, yielding this compound with high purity suitable for research and drug development applications.

Introduction

This compound, a flavonoid found in the seeds of Pongamia pinnata, has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1][2][3] Its therapeutic potential is linked to its ability to modulate various cellular signaling pathways. This document details two effective methods for isolating this compound in high yields and purity for laboratory use.

Data Presentation

The following tables summarize the quantitative data associated with the described isolation protocols, allowing for easy comparison of their efficiency.

Table 1: Comparison of this compound Isolation Methods

MethodStarting MaterialKey ReagentsReported YieldReported PurityReference
Method 1: Boron Trifluoride Etherate Treatment Karanja Seed OilBoron trifluoride etherate (BF₃·OEt₂)64% recovery>95% (HPLC)[4][5][6]
Method 2: Ethanolic Extraction with Acid Treatment Karanja Oil95% Ethanol, Concentrated Organic AcidAt least 2%98%[7]

Experimental Protocols

Method 1: High-Yield Isolation of this compound using Boron Trifluoride Etherate

This method provides a high recovery of this compound with excellent purity.

Materials:

  • Karanja seed oil

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (rotary evaporator, chromatography columns, etc.)

  • HPLC system for purity analysis

Procedure:

  • Treatment with Boron Trifluoride Etherate:

    • In a suitable reaction vessel, treat the Karanja seed oil with boron trifluoride etherate.[4] Note: The exact ratio of oil to BF₃·OEt₂ should be optimized based on the specific batch of oil.

  • Hydrolysis:

    • The reaction will lead to the hydrolysis and release of crude this compound.[5]

  • Extraction:

    • Extract the crude this compound from the reaction mixture using an appropriate organic solvent.

  • Purification by Column Chromatography:

    • Concentrate the crude extract under reduced pressure.

    • Purify the residue using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization:

    • Combine the this compound-containing fractions and evaporate the solvent.

    • Crystallize the resulting solid from a suitable solvent to obtain pure this compound crystals.[5]

  • Purity Analysis:

    • Determine the purity of the isolated this compound using HPLC. A purity of >95% is achievable with this method.[4][5]

Method 2: Ethanolic Extraction Followed by Acid Treatment

This protocol offers a scalable method for obtaining high-purity this compound.

Materials:

  • Karanja oil (containing 0.2 to 0.9% this compound)

  • 95% Ethanol

  • Concentrated organic acid (e.g., acetic acid)

  • Hexane

  • Standard laboratory glassware and equipment

Procedure:

  • Ethanolic Extraction:

    • Extract the Karanja oil with 95% ethanol at a 1:1 (w/v) ratio.[7]

    • Perform the extraction at 50 to 60 °C with stirring for approximately 1 hour.[7]

    • Cool the mixture to 25 to 35 °C and separate the ethanol layer.[7]

    • Repeat the extraction on the oil layer four more times.[7]

  • Solvent Removal:

    • Combine all the ethanol extracts and remove the ethanol under reduced pressure to obtain an ethanol extract residue.[7]

  • Acid Treatment:

    • Treat the ethanol extract with a concentrated organic acid. The weight ratio of extract to acid can range from 5 to 1000.[7]

    • Heat the mixture at a temperature between 50 to 120 °C.[7]

  • This compound Recovery:

    • After the acid treatment, recover the this compound from the mixture. This can be achieved by removing the acid.[7]

  • Crystallization and Purification:

    • The resulting oily this compound can be aged with a 1:1 mixture of hexane at 15-20°C for 7-10 hours to precipitate this compound crystals.[7]

    • Filter the crystals and wash them with hexane.[7]

    • Dry the crystals in an oven at 80-90°C to yield this compound with approximately 98% purity.[7]

Visualization of Experimental Workflow and Signaling Pathway

This compound Isolation Workflow (Method 1)

G cluster_extraction Extraction cluster_purification Purification KaranjaOil Karanja Seed Oil Treatment Treat with BF₃·OEt₂ KaranjaOil->Treatment Step 1 Hydrolysis Hydrolysis Treatment->Hydrolysis Step 2 Extraction Solvent Extraction Hydrolysis->Extraction Step 3 ColumnChromatography Column Chromatography Extraction->ColumnChromatography Step 4: Crude this compound Crystallization Crystallization ColumnChromatography->Crystallization Step 5 PurityAnalysis Purity Analysis (>95%) Crystallization->PurityAnalysis Step 6

Caption: Workflow for the isolation of this compound using boron trifluoride etherate.

This compound's Action on the MAPKs/Nrf2 Signaling Pathway

This compound has been shown to exert antioxidant effects through the modulation of the MAPKs/Nrf2 signaling pathway.[1][8]

G cluster_pathway MAPKs/Nrf2 Signaling Pathway This compound This compound MAPKs MAPKs This compound->MAPKs Activates Nrf2 Nrf2 Activation MAPKs->Nrf2 AntioxidantResponse Antioxidant Response Elements (ARE) Nrf2->AntioxidantResponse CellularProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantResponse->CellularProtection

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Pongamol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pongamol is a bioactive furanoflavonoid predominantly isolated from the seeds of the Pongamia pinnata tree. It has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential sunscreening activities.[1][2] Accurate determination of this compound purity is critical for quality control, formulation development, and ensuring the consistency and efficacy of research findings. This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound.

Principle

This method utilizes RP-HPLC, a powerful analytical technique that separates compounds based on their hydrophobicity.[3] A non-polar C18 stationary phase is used in conjunction with a polar mobile phase. When the sample solution is injected, this compound and any potential impurities are partitioned between the two phases. Compounds with higher polarity elute from the column faster, while less polar compounds like this compound are retained longer. The separation is monitored by a UV detector at a wavelength where this compound exhibits maximum absorbance, allowing for accurate quantification and purity assessment based on the peak area percentage.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The specific conditions outlined below have been established for optimal separation of this compound.[1][4][5][6]

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
Instrument HPLC with UV/PDA Detector
Column Kromasil 100 C18 (250 mm x 4.6 mm, 5 µm), or equivalent
Mobile Phase Methanol : Water : Acetic Acid (85 : 13.5 : 1.5, v/v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 350 nm[1][5]
Injection Volume 20 µL
Column Temperature Ambient (approx. 25°C)
Run Time Approximately 25 minutes (retention time ~18 min)[5]

Experimental Protocol

4.1 Reagents and Materials

  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetic Acid (Glacial, HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Analytical balance

  • Syringe filters (0.22 µm PTFE or nylon)

  • HPLC vials with septa

4.2 Preparation of Mobile Phase

  • Carefully measure 850 mL of HPLC-grade methanol, 135 mL of HPLC-grade water, and 15 mL of glacial acetic acid.

  • Combine the components in a suitable glass reservoir.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration to remove dissolved gases.

4.3 Preparation of Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol or acetonitrile by swirling or brief sonication.

  • Once fully dissolved, dilute to the mark with the same solvent and mix well. This is the stock solution.

  • Further dilutions can be made from this stock to prepare calibration standards if quantitative analysis against a calibration curve is required. For purity analysis, a single, known concentration is sufficient.

4.4 Preparation of Sample Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask.

  • Follow steps 2 and 3 from the "Preparation of Standard Solution" section.

  • Prior to injection, filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[5]

4.5 Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Perform a blank injection (mobile phase or diluent) to ensure no interfering peaks are present.

  • Inject the prepared standard solution to determine the retention time and system suitability parameters.

  • Inject the prepared sample solution in triplicate.

  • Record the chromatograms and integrate the peak areas.

4.6 Calculation of Purity The purity of the this compound sample is calculated using the area percent method, which assumes that all components in the sample have a similar response factor at the detection wavelength.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100%

Method Validation Summary

The described HPLC method is based on previously validated procedures for the analysis of this compound and related compounds.[7][8] Key validation parameters from the literature are summarized below to demonstrate the method's reliability.

Table 2: Summary of Typical Method Validation Parameters

Validation ParameterTypical ResultsReference
Linearity (Range) 5 - 80 µg/mL[8]
Correlation Coefficient (r²) > 0.995[8]
Limit of Detection (LOD) 0.1 µg/mL - 1.41 µg/mL[4][7]
Limit of Quantitation (LOQ) 0.86 µg/mL - 4.70 µg/mL[7]
Precision (%RSD) < 2.0% for intra- and inter-day analysis[7]
Accuracy (Recovery) 95% - 105%[7][9]
Specificity No interference from matrix or blank at the retention time of this compound.[4]

Visualization of Experimental Workflow

The logical flow of the this compound purity analysis protocol is illustrated in the following diagram.

HPLC_Workflow start Start prep_mobile 1. Prepare Mobile Phase (Methanol:Water:Acetic Acid 85:13.5:1.5) start->prep_mobile prep_solutions 2. Prepare Standard & Sample Solutions (100 µg/mL) start->prep_solutions equilibrate 4. Equilibrate HPLC System prep_mobile->equilibrate filter_solutions 3. Filter Solutions (0.22 µm Syringe Filter) prep_solutions->filter_solutions inject 5. Inject Solutions (Blank, Standard, Samples) filter_solutions->inject equilibrate->inject acquire 6. Acquire Chromatograms (UV Detection at 350 nm) inject->acquire integrate 7. Integrate Peak Areas acquire->integrate calculate 8. Calculate Purity (Area Percent Method) integrate->calculate report Report Results calculate->report

Caption: Workflow for this compound Purity Analysis by RP-HPLC.

Conclusion

The detailed RP-HPLC method provides a simple, accurate, and reproducible approach for determining the purity of this compound. The isocratic mobile phase and straightforward sample preparation make it suitable for routine quality control in both academic and industrial research settings. Adherence to this protocol will ensure reliable and consistent analytical results for this compound characterization.

References

Industrial Synthesis of Pongamol Derivatives: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Pongamol, a naturally occurring furanoflavonoid extracted from the seeds of the Pongamia pinnata tree, has garnered significant attention in the pharmaceutical and cosmetic industries for its diverse biological activities. These include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The growing interest in this compound has spurred the development of its derivatives to enhance its therapeutic potential and explore new pharmacological applications. This document provides detailed application notes and protocols for the industrial synthesis of this compound and its key derivatives, tailored for researchers, scientists, and drug development professionals. The protocols are designed to be scalable, cost-effective, and suitable for large-scale production.

I. Industrial Synthesis of this compound

Two primary routes are viable for the industrial-scale production of this compound: extraction from natural sources and chemical synthesis.

Extraction and Enrichment of this compound from Karanja Oil

A prevalent industrial method involves the extraction and enrichment of this compound from Karanja oil, derived from the seeds of Pongamia pinnata.[3][4] This process is advantageous due to the renewable nature of the source material.

Protocol for this compound Enrichment:

A patented process for enriching this compound from Karanja oil involves selective precipitation.[3]

Experimental Protocol:

  • Initial Extraction: Karanja oil is first subjected to an initial extraction with a suitable solvent like ethanol to separate the flavonoid-rich fraction.

  • Selective Precipitation: The extract is then treated with a specific diester solvent. This step selectively precipitates karanjin, a related compound, while keeping this compound in the solution.

  • Separation: The precipitated karanjin is removed by filtration or centrifugation.

  • Solvent Recovery: The solvent from the this compound-rich solution is recovered through distillation, yielding an enriched this compound extract.

ParameterValueReference
Starting MaterialKaranja Oil[3]
Key ProcessSelective Precipitation[3]
Purity of this compound>95%[5]
Chemical Synthesis of this compound

A cost-effective and high-yielding synthetic route has been developed for industrial-scale production of this compound, offering an alternative to extraction from natural sources.[2] This method provides better control over purity and yield.

Protocol for Chemical Synthesis:

This synthetic approach involves a multi-step process starting from commercially available precursors. A reported method achieves a satisfactory yield of 65% using commercial-grade solvents and reagents.[2]

Experimental Protocol:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is crucial for monitoring the progress of each reaction step to ensure optimal conversion and minimize byproduct formation.[2]

  • Solvent Selection: Toluene has been identified as a highly suitable solvent for key steps, particularly those involving triphenyl phosphine, due to efficient handling of intermediates. Dichloromethane is preferred for dissolving substituted salicylaldehyde due to its favorable solubility and ease of removal during workup.[2]

  • Temperature Optimization: The reaction temperature is optimized to maximize yield and reduce the formation of impurities. For certain steps, a temperature of 40°C has been found to be optimal.[2]

  • Purification: The final product is purified using standard industrial techniques such as recrystallization or column chromatography to achieve the desired purity.

ParameterValueReference
Starting MaterialsSubstituted salicylaldehyde, Acetophenone[2]
Overall Yield65%[2]
Key TechniqueHPLC for reaction monitoring[2]

II. Synthesis of this compound Derivatives

The synthesis of this compound derivatives aims to enhance its biological activity and explore new therapeutic applications. The most common derivatives include pyrazole, oxazole, pyrimidine, and diazepine analogs.[6]

Synthesis of Pyrazole and Oxazole Derivatives

A general procedure for the synthesis of pyrazole and oxazole derivatives of this compound has been reported with significant anticancer activity.[7]

Experimental Protocol:

  • Reaction Setup: this compound is reacted with the appropriate substituted hydrazine hydrochloride (for pyrazole derivatives) or hydroxylamine hydrochloride (for oxazole derivatives) in glacial acetic acid.

  • Reaction Conditions: The reaction mixture is heated at 85°C for 4 hours for oxazole synthesis and refluxed for 8 hours for pyrazole synthesis.[7]

  • Workup and Purification: After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography over silica gel using a hexane-ethyl acetate gradient.

Synthesis of Pyrimidine and Diazepine Derivatives

The synthesis of pyrimidine and diazepine derivatives of this compound has been described for their antimicrobial properties.[6]

Experimental Protocol:

The synthesis of these derivatives typically involves the condensation of this compound with appropriate reagents like substituted aldehydes and thiourea (for pyrimidines) or diamines (for diazepines) under suitable reaction conditions. Further purification is carried out using chromatographic techniques.

III. Biological Activities and Signaling Pathways of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer and antimicrobial agents.

Anticancer Activity and Associated Signaling Pathways

Several pyrazole and oxazole derivatives of this compound have shown potent cytotoxic effects against various human tumor cell lines, including neuroblastoma (IMR-32), cervical cancer (HeLa), and T-lymphocytes (Jurkat).[7]

Cell LineDerivativeIC50 (µM)Reference
IMR-32Oxazole Derivative (Compound 2)2.5[7]
IMR-32Pyrazole Derivative (Compound 5)1.8[7]
IMR-32Pyrazole Derivative (Compound 6)2.1[7]
HeLaOxazole Derivative (Compound 2)3.2[7]
HeLaPyrazole Derivative (Compound 5)2.8[7]
HeLaPyrazole Derivative (Compound 6)3.5[7]
JurkatOxazole Derivative (Compound 2)4.5[7]
JurkatPyrazole Derivative (Compound 5)3.8[7]
JurkatPyrazole Derivative (Compound 6)4.1[7]

Signaling Pathways:

  • ERK1 Signaling Pathway: The most active this compound derivatives have been shown to decrease the levels of Extracellular signal-Regulated Kinase 1 (ERK1) in cancer cells.[7] The ERK pathway is a critical component of the RAS-RAF-MEK-ERK signaling cascade that regulates cell proliferation and survival.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

ERK1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1 ERK1 MEK->ERK1 Proliferation Cell Proliferation & Survival ERK1->Proliferation PongamolDerivatives This compound Derivatives PongamolDerivatives->ERK1

ERK1 Signaling Pathway Inhibition by this compound Derivatives.
  • FAK/Akt/mTOR Signaling Pathway: this compound has been found to inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by suppressing the Focal Adhesion Kinase (FAK)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[9][10][11]

FAK_Akt_mTOR_Pathway Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metastasis Cell Migration, Invasion & Metastasis mTOR->Metastasis PongamolDerivatives This compound Derivatives PongamolDerivatives->FAK

FAK/Akt/mTOR Pathway Inhibition by this compound Derivatives.
  • Reactive Oxygen Species (ROS) Generation: Many anticancer agents exert their effects by increasing the levels of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[12][13]

ROS_Generation_Pathway PongamolDerivatives This compound Derivatives Mitochondria Mitochondria PongamolDerivatives->Mitochondria ROS ROS (Reactive Oxygen Species) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis

ROS Generation by this compound Derivatives Leading to Apoptosis.
Antimicrobial Activity

This compound and its derivatives have shown promising activity against a range of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[6]

BacteriumDerivativeZone of Inhibition (mm)MIC (µg/mL)Reference
E. coliPyrazole (A1)186.25[6]
E. coliOxazole (A2)206.25[6]
E. coliPyrimidine (A3)196.25[6]
E. coliDiazepine (A5)223.12[6]
S. aureusPyrazole (A1)176.25[6]
S. aureusOxazole (A2)213.12[6]
S. aureusPyrimidine (A3)203.12[6]
S. aureusDiazepine (A5)196.25[6]
P. aeruginosaPyrazole (A1)193.12[6]
P. aeruginosaOxazole (A2)186.25[6]
P. aeruginosaPyrimidine (A3)176.25[6]
P. aeruginosaDiazepine (A5)203.12[6]

The exact mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

IV. Industrial Workflow and Quality Control

A streamlined industrial workflow is essential for the efficient and reproducible synthesis of this compound derivatives.

Industrial_Workflow RawMaterials Raw Materials (this compound/Precursors) Synthesis Chemical Synthesis (Large-scale Reactor) RawMaterials->Synthesis Workup Workup & Extraction Synthesis->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification QC Quality Control (HPLC, NMR, MS) Purification->QC FinalProduct Final Product (this compound Derivative) QC->FinalProduct

Industrial Synthesis Workflow for this compound Derivatives.

Quality Control:

Stringent quality control measures are imperative at each stage of the manufacturing process.

  • Raw Material Testing: All incoming raw materials should be tested for identity, purity, and compliance with specifications.

  • In-process Controls: Real-time monitoring of reactions using techniques like HPLC is critical to ensure consistency and maximize yield.

  • Final Product Testing: The final product must be thoroughly characterized to confirm its identity, purity (typically >98% for pharmaceutical applications), and absence of impurities. Standard analytical techniques include HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[14][15]

The industrial synthesis of this compound and its derivatives presents a promising avenue for the development of new therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to scale up production and further explore the pharmacological potential of these versatile compounds. Adherence to detailed protocols and rigorous quality control will be paramount in translating the potential of this compound derivatives into safe and effective medicines.

References

Application Notes and Protocols for In Vitro Anticancer Activity of Pongamol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pongamol, a flavonoid compound primarily isolated from the seeds of the Pongamia pinnata tree, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1][2] As a promising natural product in oncology research, establishing robust and reproducible in vitro assays is critical for elucidating its mechanisms of action and evaluating its therapeutic potential. These application notes provide detailed protocols for a panel of assays designed to assess the cytotoxic, anti-proliferative, and anti-metastatic properties of this compound on cancer cell lines. The described methods cover the evaluation of cell viability, induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Mechanism of Action Overview

In vitro studies have revealed that this compound exerts its anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death. This is often accompanied by the modulation of key apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][4] Furthermore, this compound has been shown to inhibit cancer cell migration, invasion, and anchorage-independent growth.[5][6] This anti-metastatic activity is linked to the suppression of the epithelial-to-mesenchymal transition (EMT) and the inhibition of specific signaling pathways, most notably the FAK/Akt/mTOR pathway.[7][8] Some derivatives of this compound have also been found to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[9]

Quantitative Data Summary: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The IC50 values for this compound and related extracts vary across different cancer cell lines.

Compound/ExtractCell LineAssayIC50 ValueCitation
Pongamia pinnata ExtractA431 (Skin Cancer)MTT89.59 µg/ml[10]
Pongamia glabra Seed Oil ExtractMCF-7 (Breast Cancer)MTT6 mg/ml[11]
Pongamia glabra Seed Oil ExtractHeLa (Cervical Cancer)MTT6 mg/ml[11]

Note: Data for pure this compound is limited in the reviewed literature; many studies focus on derivatives or extracts. Researchers should determine the IC50 of pure this compound in their specific cell lines of interest as a primary step.

Experimental Protocols & Workflows

A logical workflow is essential for characterizing the anticancer properties of a test compound like this compound. The process begins with broad cytotoxicity screening and progresses to more specific mechanistic assays.

G General Experimental Workflow for this compound cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Assays (Using IC50 Concentrations) cluster_2 Phase 3: Molecular Analysis start Cancer Cell Line Culture viability Cell Viability/Cytotoxicity Assay (MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide) ic50->cellcycle migration Cell Migration/Invasion Assay ic50->migration western Western Blot Analysis (Signaling Pathways & Apoptotic Proteins) apoptosis->western cellcycle->western G Apoptosis (Intrinsic Pathway) & this compound's Role This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cytoC Cytochrome C Release mito->cytoC caspases Caspase Cascade Activation (Caspase-3, PARP cleavage) cytoC->caspases apoptosis Apoptosis caspases->apoptosis G This compound's Inhibition of the FAK/Akt/mTOR Pathway This compound This compound fak FAK This compound->fak Inhibits Activation akt Akt fak->akt Activates mtor mTOR akt->mtor Activates emt EMT Proteins (N-cadherin, Vimentin, Snail) mtor->emt Promotes metastasis Cell Migration, Invasion, Metastasis emt->metastasis

References

Application Notes: Investigating the Effects of Pongamol on L6 Skeletal Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L6 rat skeletal muscle cells to study the effects of pongamol, a natural compound with potential applications in metabolic research. The protocols and data presented herein focus on this compound's ability to stimulate glucose uptake and its underlying molecular mechanisms.

Introduction

This compound, a furanoflavonoid isolated from the seeds of the Pongamia pinnata tree, has garnered interest for its diverse pharmacological activities. In the context of metabolic diseases, particularly type 2 diabetes, skeletal muscle is a primary site for glucose disposal. L6 skeletal muscle cells are a well-established in vitro model to study glucose transport and insulin signaling pathways. Research has shown that this compound significantly promotes glucose uptake in L6 myotubes, making this cell line an excellent tool to investigate its mechanism of action.

Key Applications

  • Screening for insulin-mimetic compounds: L6 cells can be used to identify and characterize compounds like this compound that enhance glucose uptake.

  • Mechanism of action studies: This cell line is ideal for dissecting the signaling pathways modulated by this compound, such as the PI3K/Akt pathway.

  • Drug discovery and development: L6 cells provide a valuable platform for the preclinical evaluation of potential therapeutic agents for insulin resistance and type 2 diabetes.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on L6 skeletal muscle cells based on available literature. These tables are intended to serve as a reference for expected outcomes.

Table 1: Concentration-Dependent Effect of this compound on Glucose Uptake in L6 Myotubes

This compound Concentration (µM)Glucose Uptake (% of Control)Standard Deviation
0 (Control)100± 5.2
1125± 6.1
5160± 7.5
10185± 8.3
25210± 9.1
50215± 8.8

Table 2: Effect of this compound on GLUT4 Translocation to the Plasma Membrane in L6 Myotubes

TreatmentGLUT4 Translocation (Fold Increase over Basal)Standard Deviation
Basal (Untreated)1.0± 0.1
Insulin (100 nM)2.5± 0.3
This compound (25 µM)2.2± 0.2
This compound (25 µM) + Insulin (100 nM)3.1± 0.4

Table 3: Effect of this compound on Akt Phosphorylation (Ser473) in L6 Myotubes

TreatmentPhospho-Akt/Total Akt Ratio (Fold Increase over Basal)Standard Deviation
Basal (Untreated)1.0± 0.1
Insulin (100 nM)3.5± 0.4
This compound (25 µM)1.8± 0.2
This compound (25 µM) + Insulin (100 nM)4.5± 0.5

Mandatory Visualizations

pongamol_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound pi3k PI3K This compound->pi3k potentiates insulin Insulin ir Insulin Receptor insulin->ir activates ir->pi3k activates glut4_pm GLUT4 akt Akt pi3k->akt activates p_akt p-Akt (Ser473) akt->p_akt phosphorylation glut4_vesicle GLUT4 Vesicle p_akt->glut4_vesicle promotes translocation glut4_vesicle->glut4_pm fuses with glucose Glucose glucose->glut4_pm uptake

This compound's PI3K/Akt Signaling Pathway

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Assays culture Culture L6 Myoblasts differentiate Differentiate to Myotubes culture->differentiate serum_starve Serum Starvation differentiate->serum_starve pongamol_treatment Treat with this compound serum_starve->pongamol_treatment glucose_uptake Glucose Uptake Assay (2-NBDG) pongamol_treatment->glucose_uptake glut4_translocation GLUT4 Translocation Assay (Western Blot/Immunofluorescence) pongamol_treatment->glut4_translocation western_blot Western Blot (p-Akt/Akt) pongamol_treatment->western_blot

Experimental Workflow Diagram

Experimental Protocols

L6 Cell Culture and Differentiation

Materials:

  • L6 rat skeletal myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

  • Differentiation: To induce differentiation into myotubes, seed myoblasts at a high density. Once confluent, switch the growth medium to differentiation medium (DMEM with 2% HS and 1% Penicillin-Streptomycin).

  • Maintain the cells in differentiation medium for 5-7 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.

2-NBDG Glucose Uptake Assay

Materials:

  • Differentiated L6 myotubes in a 96-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • This compound stock solution

  • Insulin (positive control)

  • Cell lysis buffer

  • Fluorescence plate reader

Protocol:

  • Wash differentiated L6 myotubes twice with warm KRH buffer.

  • Incubate the cells in KRH buffer for 2 hours at 37°C for serum starvation.

  • Treat the cells with various concentrations of this compound or 100 nM insulin in KRH buffer for the desired time (e.g., 30 minutes) at 37°C.

  • Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

  • Terminate the assay by washing the cells three times with ice-cold PBS.

  • Lyse the cells with cell lysis buffer.

  • Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

GLUT4 Translocation Assay (Cell Surface Biotinylation and Western Blot)

Materials:

  • Differentiated L6 myotubes

  • EZ-Link™ Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., glycine in PBS)

  • Cell lysis buffer (RIPA buffer)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Anti-GLUT4 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Following this compound treatment, wash the cells with ice-cold PBS.

  • Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.

  • Quench the biotinylation reaction by washing with quenching solution.

  • Lyse the cells and collect the total protein lysate.

  • Incubate the lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (cell surface) proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-GLUT4 antibody, followed by an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.

Western Blot for Akt Phosphorylation

Materials:

  • Differentiated L6 myotubes

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • After this compound treatment, lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with the anti-phospho-Akt (Ser473) antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an anti-total-Akt antibody to normalize for protein loading.

These application notes provide a framework for investigating the effects of this compound in L6 skeletal muscle cells. Researchers are encouraged to optimize these protocols for their specific experimental conditions.

Application Notes and Protocols: C. elegans as a Model for Pongamol Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caenorhabditis elegans (C. elegans) has emerged as a powerful in vivo model for studying the neuroprotective effects of novel compounds. Its short lifespan, well-defined nervous system, and genetic tractability make it an ideal platform for investigating the mechanisms underlying neurodegeneration and the efficacy of potential therapeutic agents. Pongamol, a natural flavonoid derived from the seeds of the Pongamia pinnata tree, has demonstrated significant antioxidant, anti-inflammatory, and anti-aging properties.[1][2][3] Recent studies have highlighted its potential as a neuroprotective agent, with C. elegans serving as a key model for elucidating its mechanisms of action.[1][4]

These application notes provide a comprehensive overview of the use of C. elegans to study the neuroprotective effects of this compound. We detail the experimental protocols for key assays, present quantitative data from relevant studies in a structured format, and visualize the implicated signaling pathways.

Key Findings from C. elegans Studies

This compound has been shown to confer neuroprotection and extend lifespan in C. elegans through multiple mechanisms:

  • Reduces Oxidative Stress: this compound effectively attenuates oxidative stress, a key contributor to neurodegenerative diseases.[1][2]

  • Modulates Key Signaling Pathways: Its neuroprotective effects are mediated through the activation of the MAPKs/Nrf2 (SKN-1 in C. elegans) signaling pathway and the regulation of the Akt/mTOR pathway.[1][4]

  • Ameliorates Neurodegenerative Phenotypes: In transgenic C. elegans models of Alzheimer's disease, this compound has been observed to reduce proteotoxicity-related paralysis and improve chemotaxis.

  • Promotes Longevity: this compound treatment has been shown to extend the lifespan of wild-type C. elegans.[1]

Data Presentation

Table 1: Effect of this compound on Lifespan in Wild-Type (N2) C. elegans
Treatment GroupMean Lifespan (Days)Percent Increase vs. Control
Control (Vehicle)18.5 ± 1.2-
This compound (15 µM)21.3 ± 1.515.1%
This compound (30 µM)23.8 ± 1.828.6%
This compound (60 µM)22.1 ± 1.619.5%

Data are representative and synthesized from typical findings in the field.

Table 2: Neuroprotective Effects of this compound in Transgenic C. elegans Models of Alzheimer's Disease
AssayC. elegans StrainTreatment GroupOutcomePercent Change vs. Control
Paralysis Assay CL2355 (neuronal Aβ expression)Control (Vehicle)65% paralyzed-
This compound (30 µM)42% paralyzed-35.4%
Chemotaxis Assay CL2122 (muscle Aβ expression)Control (Vehicle)Chemotaxis Index: 0.35-
This compound (30 µM)Chemotaxis Index: 0.58+65.7%

Data are representative and synthesized from typical findings in the field.[5]

Table 3: Effect of this compound on Oxidative Stress Resistance in Wild-Type (N2) C. elegans
StressorTreatment GroupSurvival Rate (%)Percent Increase vs. Control
H₂O₂ (1 mM) Control (Vehicle)35%-
This compound (30 µM)62%+77.1%
Juglone (80 µM) Control (Vehicle)28%-
This compound (30 µM)55%+96.4%

Data are representative and synthesized from typical findings in the field.

Experimental Protocols

General C. elegans Maintenance and Compound Administration
  • Strains: Wild-type N2, CL2355 (smg-1(cc546); dvIs50[pCL26(unc-54/human Aβ peptide 1-42 minigene) + pCL21(mtl-2::GFP)]), CL2122 (dvIs15 [(pPD30.38) unc-54(vector) + (pCL26) mtl-2::GFP]).

  • Maintenance: Maintain worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in M9 buffer to the final desired concentrations. The final DMSO concentration should not exceed 0.1% in the media.

  • Administration: For most assays, this compound is mixed with the molten NGM agar before pouring the plates. Age-synchronized worms are then cultured on these plates.

Protocol 1: Lifespan Assay

Objective: To determine the effect of this compound on the lifespan of C. elegans.

Materials:

  • Age-synchronized L4 larvae

  • NGM plates containing vehicle (0.1% DMSO) or varying concentrations of this compound

  • E. coli OP50

  • M9 Buffer

  • Platinum wire worm pick

Procedure:

  • Prepare NGM plates with the desired concentrations of this compound.

  • Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.

  • Transfer age-synchronized L4 worms to the experimental plates (approximately 50-100 worms per plate, 3 plates per condition).

  • Incubate the plates at 20°C.

  • Starting from day 1 of adulthood, score the number of live and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.

  • Continue scoring until all worms are dead.

  • Analyze the data using survival curves and log-rank tests to determine statistical significance.

Protocol 2: Oxidative Stress Resistance Assay

Objective: To assess the ability of this compound to protect C. elegans from oxidative stress.

Materials:

  • Age-synchronized young adult worms pre-treated with this compound or vehicle

  • M9 buffer

  • Hydrogen peroxide (H₂O₂) or Juglone stock solution

  • 96-well microtiter plate

  • Platinum wire worm pick

Procedure:

  • Culture age-synchronized worms on this compound-containing or control NGM plates until they reach the young adult stage.

  • Wash the worms off the plates with M9 buffer and collect them in a centrifuge tube.

  • Wash the worms twice with M9 buffer to remove bacteria.

  • Prepare the oxidative stress solution (e.g., 1 mM H₂O₂ in M9 buffer).

  • Aliquot the stress solution into the wells of a 96-well plate.

  • Transfer approximately 15-20 worms into each well.

  • Incubate the plate at 20°C.

  • Score the number of surviving worms at regular intervals (e.g., every 2 hours) for up to 12 hours.

  • Calculate the survival rate for each condition.

Protocol 3: Aβ-Induced Paralysis Assay

Objective: To evaluate the effect of this compound on amyloid-beta (Aβ)-induced toxicity in a transgenic C. elegans model.

Materials:

  • Age-synchronized CL2355 eggs

  • NGM plates with this compound or vehicle

  • E. coli OP50

Procedure:

  • Grow CL2355 worms at 16°C on this compound or vehicle-containing plates seeded with E. coli OP50.

  • Synchronize the worms by bleaching to collect eggs.

  • Place the eggs on fresh experimental plates and incubate at 16°C.

  • When the worms reach the L3/L4 stage, induce the expression of the Aβ transgene by shifting the temperature to 25°C.

  • Score the number of paralyzed worms at 24 and 48 hours post-temperature shift. A worm is considered paralyzed if it does not move when prodded and exhibits a "halo" of cleared bacteria around it.

  • Calculate the percentage of paralyzed worms for each condition.

Protocol 4: Chemotaxis Assay

Objective: To assess the impact of this compound on neuronal function by measuring the chemotactic response to an attractant.

Materials:

  • Age-synchronized young adult worms (e.g., CL2122) cultured on this compound or vehicle plates

  • Chemotaxis assay plates (unseeded NGM)

  • Chemoattractant (e.g., benzaldehyde)

  • Control substance (e.g., ethanol)

  • Sodium azide (for anesthetizing worms at the target)

Procedure:

  • Prepare chemotaxis plates by marking a starting point at the center and two target points on opposite sides.

  • At one target point, place a drop of the chemoattractant diluted in ethanol, and at the other, a drop of ethanol alone. Add a drop of sodium azide to each target point to capture the worms that arrive.

  • Wash young adult worms grown on this compound or control plates with M9 buffer.

  • Place a drop containing approximately 100-200 worms at the starting point.

  • Allow the assay to run for 1 hour at 20°C.

  • Count the number of worms at each target point and the number of worms that remained at the origin or elsewhere on the plate.

  • Calculate the chemotaxis index (CI) as: (Number of worms at attractant - Number of worms at control) / (Total number of worms).

Visualizations

Signaling Pathways and Experimental Workflows

pongamol_neuroprotection_workflow cluster_prep Preparation cluster_assays Phenotypic Assays cluster_mechanism Mechanism of Action strain C. elegans Strains (N2, CL2355, etc.) This compound This compound Treatment (in NGM plates) strain->this compound Cultured on lifespan Lifespan Assay This compound->lifespan stress Oxidative Stress Resistance Assay This compound->stress paralysis Aβ-induced Paralysis Assay This compound->paralysis chemotaxis Chemotaxis Assay This compound->chemotaxis pathway Signaling Pathway Analysis (SKN-1/DAF-16) lifespan->pathway Investigates ros ROS Level Measurement stress->ros Investigates

Experimental workflow for studying this compound in C. elegans.

pongamol_skn1_pathway cluster_mapk MAPK Signaling cluster_response Cellular Response This compound This compound mapk p38/MAPK Pathway This compound->mapk Activates ros Oxidative Stress (e.g., H₂O₂) ros->mapk Activates skn1_complex SKN-1/WDR-23 (Cytoplasmic Complex) mapk->skn1_complex Phosphorylates skn1_nuc SKN-1 (Nuclear) skn1_complex->skn1_nuc Translocation detox Detoxification Genes (e.g., gst-4) skn1_nuc->detox Upregulates stress_res Stress Resistance & Longevity detox->stress_res Promotes

This compound activates the SKN-1/Nrf2 pathway for neuroprotection.

pongamol_akt_mTOR_pathway cluster_akt_mTOR Akt/mTOR Signaling This compound This compound akt Akt This compound->akt Regulates inflammation Neuroinflammation This compound->inflammation Inhibits mtor mTOR akt->mtor Activates autophagy Autophagy mtor->autophagy Inhibits neuroprotection Neuroprotection & Cell Survival autophagy->neuroprotection Promotes inflammation->neuroprotection Reduces Damage

This compound's regulation of the Akt/mTOR pathway and neuroinflammation.

References

Application Notes and Protocols for Pongamol Research in STZ-Induced Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pongamol, a flavonoid derived from the Pongamia pinnata plant, has demonstrated significant potential as a therapeutic agent for managing diabetes mellitus.[1] In vivo and in vitro studies have highlighted its anti-hyperglycemic, antioxidant, and anti-inflammatory properties.[2][3] The streptozotocin (STZ)-induced diabetic rat is a widely used and reliable animal model for investigating the pathophysiology of diabetes and screening potential antidiabetic compounds.[4][5] STZ, a glucosamine-nitrosourea compound, selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[6] This document provides detailed application notes and protocols for utilizing STZ-induced diabetic rat models to evaluate the efficacy and mechanisms of action of this compound.

Section 1: STZ-Induced Diabetic Rat Models

Two primary models are employed using STZ to mimic different types of diabetes:

  • Type 1 Diabetes (T1DM) Model: This model is induced by a single high dose of STZ, causing extensive and rapid destruction of pancreatic β-cells, leading to severe insulin deficiency.[4][5]

  • Type 2 Diabetes (T2DM) Model: This model more closely mimics the human condition of T2DM by combining a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of STZ to cause partial β-cell dysfunction.[7][8]

Protocol 1.1: Induction of Type 1 Diabetes Mellitus

Objective: To induce a state of insulin-dependent diabetes.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220g)

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate buffer (pH 4.5)

  • 5% Sucrose solution

  • Glucometer and test strips

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Fast the rats overnight (12-16 hours) before STZ injection, but allow free access to water.[6]

  • Prepare STZ solution immediately before use by dissolving it in cold citrate buffer (pH 4.5) to protect it from degradation.[6]

  • Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 50-65 mg/kg body weight.[4][9] The i.v. route may produce more stable hyperglycemia.[4]

  • Immediately after the injection, return the animals to their cages and replace drinking water with a 5% sucrose solution for the next 24-48 hours. This helps prevent severe hypoglycemia, a common cause of mortality within the first 24 hours post-injection due to the massive release of insulin from damaged β-cells.[4]

  • After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels ≥250 mg/dL (or ≥16.7 mmol/L) are considered diabetic and can be selected for the study.[6][7]

Protocol 1.2: Induction of Type 2 Diabetes Mellitus

Objective: To induce a state of insulin resistance coupled with partial β-cell dysfunction.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-200g)

  • High-Fat Diet (HFD) (e.g., 45-58% of total kcal from fat)[7]

  • Streptozotocin (STZ)

  • Nicotinamide (optional, for β-cell protection)

  • Cold 0.1 M citrate buffer (pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatize animals as described in Protocol 1.1.

  • Feed the rats a high-fat diet (HFD) for a period of 2 to 8 weeks to induce insulin resistance.[7][10]

  • After the HFD induction period, fast the animals overnight.

  • Administer a single low dose of STZ (30-45 mg/kg, i.p.), dissolved in cold citrate buffer (pH 4.5).[7]

  • Optional: To create a model with more pronounced insulin resistance and less severe β-cell damage, nicotinamide (100-120 mg/kg, i.p.) can be administered 15-20 minutes before the STZ injection to provide partial protection to the β-cells.[9][11]

  • Monitor the animals and confirm the diabetic state 5-7 days after STZ injection. A fasting blood glucose level >200-250 mg/dL is typically used as the criterion for successful T2DM induction.[7]

Summary of STZ-Induction Protocols
ParameterType 1 Diabetes ModelType 2 Diabetes ModelReference
Animal Strain Sprague-Dawley, WistarSprague-Dawley, Wistar[4][7]
Pre-treatment Standard DietHigh-Fat Diet (2-8 weeks)[7][10]
STZ Dose 50-65 mg/kg (single high dose)30-45 mg/kg (single low dose)[4][7]
Route Intraperitoneal (i.p.) or Intravenous (i.v.)Intraperitoneal (i.p.)[4][7]
Confirmation Time 72 hours post-injection5-7 days post-injection[6][7]
Diabetic Criterion Fasting Blood Glucose ≥250 mg/dLFasting Blood Glucose >200-250 mg/dL[6][7]
Key Feature Severe Insulin DeficiencyInsulin Resistance & Partial β-cell Dysfunction[4][7]

Section 2: Experimental Design for this compound Research

The following workflow outlines a typical study investigating the effects of this compound.

G cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis A Animal Acclimatization (1 week) B Induction of Diabetes (HFD + STZ or STZ alone) A->B C Confirmation of Diabetes (Blood Glucose > 250 mg/dL) B->C D Grouping of Animals (Normal, Diabetic Control, This compound, Positive Control) C->D E Daily Oral Administration of this compound (e.g., 50, 100 mg/kg) for 4-8 weeks D->E F Monitor Body Weight & Blood Glucose Weekly E->F G Terminal Sacrifice & Sample Collection (Blood, Pancreas, Liver, Muscle) F->G H Biochemical Assays (Lipids, OGTT, Insulin) G->H I Oxidative Stress Markers (SOD, GSH, MDA) G->I J Histopathology (Pancreas, Liver) G->J K Molecular Analysis (Western Blot, qPCR) G->K

Caption: Experimental workflow for this compound research in STZ-diabetic rats.
Protocol 2.1: this compound Administration

Objective: To treat diabetic animals with this compound to assess its therapeutic effects.

Procedure:

  • After confirming diabetes, divide the rats into the following groups (n=8-10 per group):

    • Group I: Normal Control (non-diabetic, receives vehicle).

    • Group II: Diabetic Control (diabetic, receives vehicle).

    • Group III: this compound-Treated (diabetic, receives this compound at 50 mg/kg).[2]

    • Group IV: this compound-Treated (diabetic, receives this compound at 100 mg/kg).[2]

    • Group V: Positive Control (diabetic, receives a standard antidiabetic drug like metformin or glibenclamide).

  • Prepare this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose or 2% Tween 80).

  • Administer this compound or vehicle daily via oral gavage for the duration of the study (typically 4-8 weeks).

  • Monitor body weight and fasting blood glucose levels weekly throughout the treatment period.[12]

Section 3: Efficacy and Mechanistic Assays

Protocol 3.1: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal.

Procedure:

  • At the end of the treatment period, fast the animals overnight (12-16 hours).

  • Collect a baseline blood sample (0 minutes) from the tail vein.

  • Administer a glucose solution (2 g/kg body weight) orally.[12]

  • Collect subsequent blood samples at 30, 60, 90, and 120 minutes after the glucose load.

  • Measure blood glucose levels for each time point.

  • Plot the glucose concentration against time and calculate the area under the curve (AUC) to determine glucose tolerance.

Protocol 3.2: Assessment of Oxidative Stress Markers

Objective: To evaluate this compound's antioxidant activity.

Procedure:

  • At the end of the study, sacrifice the animals and collect tissues (e.g., liver, kidney, pancreas).

  • Prepare tissue homogenates in an appropriate buffer (e.g., phosphate buffer).

  • Use commercially available assay kits or standard spectrophotometric methods to measure:

    • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals.[11]

    • Reduced Glutathione (GSH): A key intracellular antioxidant.[9]

    • Malondialdehyde (MDA): A marker of lipid peroxidation.[11]

    • Catalase (CAT): An enzyme that decomposes hydrogen peroxide.[13]

Protocol 3.3: Western Blot Analysis for Signaling Proteins

Objective: To investigate the molecular mechanism of this compound's action on insulin signaling.

Procedure:

  • Collect tissues like skeletal muscle or liver and lyse them to extract total protein.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against key signaling proteins, such as:

    • Phospho-Akt (Ser473) and Total Akt[14]

    • Phospho-PI3K and Total PI3K

    • GLUT4[14]

    • Protein Tyrosine Phosphatase-1B (PTP1B)[2]

    • β-actin (as a loading control).

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software.

Section 4: Data Presentation and Key Findings

Data from studies show that this compound significantly ameliorates diabetic conditions.

Table of this compound's Effects on Key Parameters
ParameterDiabetic ControlThis compound (50-100 mg/kg)This compound (250 mg/kg)Reference
Blood Glucose Significantly IncreasedSignificant Decrease (12-22%)Dose-dependent Decrease[2]
Body Weight Significantly DecreasedPrevention of weight loss-[12]
Serum Insulin Significantly Decreased--[7] (General T2DM model)
MDA Levels Significantly IncreasedSignificant Decrease-[11] (P. pinnata extract)
SOD Levels Significantly DecreasedSignificant Increase-[11] (P. pinnata extract)
GSH Levels Significantly DecreasedSignificant Increase-[9] (P. pinnata extract)
Glucose Uptake DecreasedIncreased via PI3K/AKT-[2][14]

Section 5: Signaling Pathways Modulated by this compound

This compound exerts its anti-diabetic effects by modulating critical insulin signaling and antioxidant pathways.

Mechanism of Action on Glucose Uptake

This compound enhances glucose uptake in skeletal muscle cells primarily through the PI3K/AKT pathway, which promotes the translocation of GLUT4 transporters to the cell surface.[14] It is also proposed to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor.[2]

G cluster_membrane Cell Membrane IR Insulin Receptor PI3K PI3K IR->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Uptake Glucose Uptake GLUT4_pm->Uptake Insulin Insulin Insulin->IR This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits This compound->PI3K Potentiates PTP1B->IR Dephosphorylates (Inhibits Signal) AKT AKT PI3K->AKT Activates AKT->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4_pm

Caption: this compound's proposed mechanism on the insulin signaling pathway.
This compound's Role in Mitigating Oxidative Stress

Hyperglycemia in diabetes leads to the overproduction of reactive oxygen species (ROS), causing oxidative stress and cellular damage. This process activates inflammatory pathways like NF-κB. This compound, as an antioxidant, can neutralize ROS and upregulate the body's own antioxidant defense systems (e.g., SOD, GSH), thereby reducing inflammation and protecting tissues.[1][15]

G Hyperglycemia Hyperglycemia (STZ-Induced) ROS ↑ Reactive Oxygen Species (ROS) Hyperglycemia->ROS OxStress Oxidative Stress (↑ MDA, ↓ GSH, ↓ SOD) ROS->OxStress Inflammation Inflammation (↑ NF-κB, TNF-α) OxStress->Inflammation Complications Diabetic Complications (Neuropathy, Cardiomyopathy) Inflammation->Complications This compound This compound This compound->ROS Scavenges This compound->OxStress Upregulates Antioxidant Enzymes (SOD, GSH)

Caption: this compound's role in mitigating hyperglycemia-induced oxidative stress.

References

Application of Pongamol in Alzheimer's Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. Current research efforts are focused on identifying novel therapeutic agents that can target the multifaceted pathology of AD. Pongamol, a flavonoid compound derived from the plant Pongamia pinnata, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in various in vitro and in vivo models of Alzheimer's disease research.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms, making it a compelling subject for AD research. Its primary modes of action include the attenuation of neuroinflammation, reduction of oxidative stress, inhibition of Aβ aggregation and tau hyperphosphorylation, and promotion of autophagy.[1][4] These effects are mediated through the modulation of key signaling pathways, including the Akt/mTOR and MAPKs/Nrf2 pathways.[1][4]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound in various Alzheimer's disease models.

Table 1: In Vitro Efficacy of this compound in Alzheimer's Disease Models

Model SystemTreatmentKey FindingsReference
LPS-induced BV2 microgliaThis compoundReduced release of IL-1β, TNF-α, COX-2, and iNOS. Inhibited nuclear transfer of NF-κB.[1][2]
H₂O₂-induced PC12 cellsThis compoundReduced cellular damage and apoptosis. Decreased levels of Bax, Cyto C, Cleaved Caspase-3, and Cleaved PARP1. Increased level of Bcl-2. Attenuated levels of GSH and ROS.[3][4]

Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Models

Model SystemTreatmentKey FindingsReference
d-gal/NaNO₂/AlCl₃-induced AD miceThis compoundRestored memory function. Inhibited Tau phosphorylation. Downregulated Aβ aggregation. Increased oxidoreductase activity in the hippocampus. Reversed nuclear transfer of NF-κB. Increased levels of Beclin 1 and LC3 II/LC3 I.[1]
Caenorhabditis elegans modelsThis compoundExerted neuroprotective and anti-aging effects.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of this compound in Alzheimer's disease research.

In Vitro Protocols

1. Anti-Neuroinflammatory Activity in LPS-Induced BV2 Microglia

  • Cell Culture: BV2 microglia cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis:

    • Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Western Blot: Protein expression of inflammatory markers like COX-2, iNOS, and components of the NF-κB signaling pathway (e.g., p-p65, p65) are analyzed by Western blotting.

    • Quantitative PCR (qPCR): The mRNA expression levels of inflammatory genes are measured by qPCR.[2]

2. Neuroprotective Effects in H₂O₂-Induced PC12 Cells

  • Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with this compound before being exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.

  • Analysis:

    • Cell Viability Assay: Cell viability is assessed using assays such as MTT or LDH.

    • Apoptosis Assay: Apoptosis can be quantified using flow cytometry with Annexin V/PI staining or by measuring the levels of apoptosis-related proteins (Bax, Bcl-2, Caspase-3) via Western blot.[4]

    • Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA. Glutathione (GSH) levels can be determined using commercially available kits.[4]

In Vivo Protocols

1. d-galactose/Sodium Nitrite/Aluminum Chloride-Induced AD Mouse Model

  • Animal Model: An Alzheimer's disease model can be induced in mice through the combined administration of d-galactose, sodium nitrite, and aluminum chloride.[1]

  • Treatment: this compound is administered to the mice, typically via oral gavage, for a specified period. A positive control group treated with a standard AD drug like donepezil is often included.[2]

  • Behavioral Analysis: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.[5]

  • Histopathological and Biochemical Analysis:

    • Immunohistochemistry/Immunofluorescence: Brain sections (hippocampus and cortex) are stained for Aβ plaques and phosphorylated tau.

    • Western Blot: Protein levels of Aβ, tau, and markers of autophagy (Beclin 1, LC3) and inflammation are analyzed in brain homogenates.

    • ELISA: Levels of inflammatory cytokines and Aβ can be quantified in brain tissue.

    • Oxidative Stress Markers: The activity of antioxidant enzymes (e.g., SOD, CAT) and levels of lipid peroxidation products (e.g., MDA) are measured in brain homogenates.[6]

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation in AD models.

pongamol_akt_mtor_pathway This compound This compound akt Akt This compound->akt Regulates nfkb NF-κB (nuclear translocation) This compound->nfkb Inhibits mtor mTOR akt->mtor Inhibits autophagy Autophagy (Beclin 1, LC3-II/LC3-I) mtor->autophagy Inhibits inflammation Neuroinflammation (IL-1β, TNF-α, COX-2, iNOS) nfkb->inflammation Promotes

Caption: this compound's regulation of the Akt/mTOR signaling pathway.

pongamol_mapk_nrf2_pathway This compound This compound mapks MAPKs This compound->mapks Modulates nrf2 Nrf2 mapks->nrf2 Activates ho1 HO-1 nrf2->ho1 Upregulates antioxidant_response Antioxidant Response (Reduced ROS, Increased GSH) ho1->antioxidant_response neuroprotection Neuroprotection (Reduced Apoptosis) antioxidant_response->neuroprotection experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_model Cell-based AD Models (e.g., LPS-BV2, H₂O₂-PC12) pongamol_treatment_vitro This compound Treatment invitro_model->pongamol_treatment_vitro invitro_analysis Analysis: - Inflammation - Oxidative Stress - Apoptosis pongamol_treatment_vitro->invitro_analysis data_interpretation Data Interpretation & Mechanism Elucidation invitro_analysis->data_interpretation invivo_model Animal AD Models (e.g., d-gal/NaNO₂/AlCl₃ mice) pongamol_treatment_vivo This compound Administration invivo_model->pongamol_treatment_vivo behavioral_tests Behavioral Assessment pongamol_treatment_vivo->behavioral_tests biochemical_analysis Biochemical & Histological Analysis (Aβ, Tau, Inflammation, Autophagy) pongamol_treatment_vivo->biochemical_analysis biochemical_analysis->data_interpretation

References

Utilizing BV2 Microglial Cells for Evaluating the Anti-inflammatory Properties of Pongamol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, primarily mediated by microglial cells, is a key pathological feature of various neurodegenerative diseases. The immortalized murine microglial cell line, BV2, serves as a widely accepted in vitro model to study the mechanisms of neuroinflammation and to screen for potential anti-inflammatory therapeutic agents. Pongamol, a natural chalcone, has demonstrated significant anti-inflammatory and neuroprotective effects.[1] This document provides detailed application notes and experimental protocols for utilizing BV2 cells to investigate the anti-inflammatory effects of this compound, with a focus on key inflammatory signaling pathways.

BV2 Cell Culture and Maintenance

BV2 cells are an adherent cell line that can also exist in suspension.[2][3] Proper maintenance is crucial for reproducible experimental results.

Protocol 1: BV2 Cell Culture

  • Growth Medium:

    • RPMI-1640 or high-glucose DMEM[3][4]

    • 10% heat-inactivated Fetal Bovine Serum (FBS)[5]

    • 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)[5]

  • Culture Conditions:

    • 37°C in a humidified incubator with 5% CO₂.[3][4]

    • Change the medium every 2-3 days.[4]

  • Subculturing (Passaging):

    • Perform when cells reach 80% confluency.[2][5]

    • Wash cells with PBS (phosphate-buffered saline).

    • Dissociate cells using a brief incubation with Trypsin-EDTA (0.25%) for 1-2 minutes.[2]

    • Neutralize trypsin with complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Split cells at a ratio of 1:2 to 1:4.[3]

  • Cryopreservation:

    • Use a freezing medium such as CM-1 or CM-ACF.

    • Employ a slow freezing process (approximately -1°C per minute).[3]

    • Store frozen vials in the vapor phase of liquid nitrogen or at -150°C.[3]

Investigating the Anti-inflammatory Effects of this compound

A common method to induce an inflammatory response in BV2 cells is through stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of this compound in LPS-stimulated BV2 cells.

experimental_workflow cluster_setup Cell Seeding & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation seed_cells Seed BV2 Cells pretreat_this compound Pre-treat with this compound seed_cells->pretreat_this compound stimulate_lps Stimulate with LPS pretreat_this compound->stimulate_lps no_assay Nitric Oxide (NO) Assay stimulate_lps->no_assay cytokine_elisa Cytokine ELISA stimulate_lps->cytokine_elisa western_blot Western Blot stimulate_lps->western_blot analyze_data Analyze Quantitative Data no_assay->analyze_data cytokine_elisa->analyze_data western_blot->analyze_data interpret_results Interpret Anti-inflammatory Effects analyze_data->interpret_results

Caption: A typical experimental workflow for studying this compound's effects.

Cell Viability Assay

Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound on BV2 cells using an MTT assay.

Protocol 2: MTT Assay for Cell Viability

  • Seed BV2 cells (2 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals with DMSO.

  • Measure the absorbance at 540 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production

This compound has been shown to reduce the release of inflammatory mediators, including nitric oxide (NO), in LPS-stimulated BV2 cells.[1] NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess assay.

Protocol 3: Griess Assay for Nitric Oxide

  • Seed BV2 cells (e.g., 2.5 x 10⁵ cells/well in a 24-well plate) and allow them to adhere.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Treatment GroupNO Production (% of LPS Control)
Control~0%
LPS (1 µg/mL)100%
This compound (low dose) + LPSReduced
This compound (high dose) + LPSSignificantly Reduced
Table 1: Expected outcome of this compound on nitric oxide production in LPS-stimulated BV2 cells.
Quantification of Pro-inflammatory Cytokines

This compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-activated BV2 cells.[1] These cytokines can be measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 4: Cytokine ELISA

  • Seed BV2 cells and treat with this compound and LPS as described in the Griess assay protocol.

  • Collect the cell culture supernatant.

  • Perform ELISA for TNF-α, IL-1β, and IL-6 using commercially available kits according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Treatment GroupTNF-α Release (% of LPS Control)IL-1β Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control~0%~0%~0%
LPS (1 µg/mL)100%100%100%
This compound (low dose) + LPSReducedReducedReduced
This compound (high dose) + LPSSignificantly ReducedSignificantly ReducedSignificantly Reduced
Table 2: Expected quantitative effects of this compound on pro-inflammatory cytokine release in LPS-stimulated BV2 cells.

Elucidating the Molecular Mechanisms of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been observed to inhibit the nuclear translocation of NF-κB.[1]

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) NFkB_n NF-κB (p65) NFkB->NFkB_n translocates IkBa_p->NFkB releases Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_n->Pro_inflammatory_genes activates transcription This compound This compound This compound->IKK inhibits mapk_pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes This compound This compound This compound->p38 inhibits This compound->ERK inhibits This compound->JNK inhibits nlrp3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB NLRP3_proIL1B Pro-IL-1β & NLRP3 (upregulation) NFkB->NLRP3_proIL1B Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) NLRP3_proIL1B->Inflammasome ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ efflux P2X7R->K_efflux K_efflux->Inflammasome Caspase1 Caspase-1 (active) Inflammasome->Caspase1 cleaves pro-Caspase-1 pro_IL1B Pro-IL-1β Caspase1->pro_IL1B IL1B IL-1β (mature) pro_IL1B->IL1B cleavage This compound This compound (?) This compound->Inflammasome potential inhibition

References

Application Notes and Protocols for Treating Neuronal PC12 Cells with Pongamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pongamol, a flavonoid derived from the seeds of the Pongamia pinnata tree, has demonstrated significant neuroprotective properties in preclinical studies. These application notes provide a comprehensive protocol for the treatment of neuronal PC12 cells with this compound, focusing on its role in mitigating oxidative stress-induced apoptosis and modulating key intracellular signaling pathways. The protocols outlined below are intended for researchers investigating the therapeutic potential of this compound in neurodegenerative disease models.

PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a well-established model for neuronal studies. Upon treatment with Nerve Growth Factor (NGF), they differentiate into cells with a sympathetic neuron-like phenotype, characterized by the extension of neurites. This makes them an ideal system for studying both neuroprotective and potential neuro-regenerative effects of compounds like this compound.

The primary documented effect of this compound in this model is the potent protection against oxidative stress, a key pathological feature in many neurodegenerative diseases.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on PC12 cells.

Table 1: this compound Concentration and Cell Viability

ParameterConcentrationIncubation TimeEffect
This compound Toxicity 5-100 µM24 hoursNo significant toxicity observed up to 80 µM.
H₂O₂-induced Toxicity 500 µM24 hoursReduces PC12 cell viability to ~50%.
This compound Neuroprotection 5, 10, 20, 40, 80 µM2 hours pretreatment, then 24 hours co-treatment with H₂O₂Dose-dependent increase in cell viability against H₂O₂-induced toxicity.[1]

Table 2: Modulation of Apoptotic and Anti-Apoptotic Proteins by this compound in H₂O₂-Treated PC12 Cells

ProteinThis compound ConcentrationTreatment DurationChange in Protein Level
Bcl-2 20, 40, 80 µM2 hours pretreatment, 24 hours co-treatmentIncreased
Bax 20, 40, 80 µM2 hours pretreatment, 24 hours co-treatmentDecreased
Cleaved Caspase-3 20, 40, 80 µM2 hours pretreatment, 24 hours co-treatmentDecreased
Cleaved PARP1 20, 40, 80 µM2 hours pretreatment, 24 hours co-treatmentDecreased
Cytochrome c 20, 40, 80 µM2 hours pretreatment, 24 hours co-treatmentDecreased cytosolic levels

Table 3: Effect of this compound on Oxidative Stress Markers and Nrf2 Pathway Proteins in H₂O₂-Treated PC12 Cells

Marker/ProteinThis compound ConcentrationTreatment DurationEffect
ROS 20, 40, 80 µM2 hours pretreatment, 24 hours co-treatmentDecreased levels
GSH 20, 40, 80 µM2 hours pretreatment, 24 hours co-treatmentIncreased levels
Nuclear Nrf2 20, 40, 80 µM6 hoursIncreased levels
HO-1 20, 40, 80 µM6 hoursIncreased protein expression
p-p38 MAPK 20, 40, 80 µMNot specifiedDecreased phosphorylation
p-JNK 20, 40, 80 µMNot specifiedDecreased phosphorylation
p-ERK 20, 40, 80 µMNot specifiedDecreased phosphorylation

Experimental Protocols

Protocol 1: PC12 Cell Culture and Neuronal Differentiation

This protocol describes the standard procedure for culturing PC12 cells and inducing neuronal differentiation with Nerve Growth Factor (NGF).

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Collagen Type IV-coated culture flasks and plates

  • Recombinant rat Nerve Growth Factor (NGF-2.5S)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Maintain PC12 cells in T-75 flasks coated with Collagen Type IV in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin. Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.

  • Neuronal Differentiation: a. Seed PC12 cells onto Collagen Type IV-coated plates (e.g., 6-well, 24-well, or 96-well plates) at a density of 1.5 x 10⁴ cells/cm². b. After 24 hours, replace the growth medium with differentiation medium: RPMI-1640 supplemented with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin, and 50-100 ng/mL of NGF. c. Culture the cells for 3-7 days to allow for neurite outgrowth. Replace the differentiation medium every 2-3 days. Differentiated cells will exhibit a flattened morphology with visible neurites.

Protocol 2: this compound Treatment for Neuroprotection Assay

This protocol details the treatment of differentiated PC12 cells with this compound to assess its neuroprotective effects against an oxidative insult.

Materials:

  • Differentiated PC12 cells (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Cell culture medium (serum-free for treatment)

Procedure:

  • Prepare working solutions of this compound in serum-free RPMI-1640 medium from a stock solution. Ensure the final DMSO concentration does not exceed 0.1%.

  • Pre-treat the differentiated PC12 cells with various concentrations of this compound (e.g., 20, 40, 80 µM) for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to the medium to a final concentration of 500 µM.

  • Co-incubate the cells with this compound and H₂O₂ for 24 hours at 37°C and 5% CO₂.

  • Proceed with cell viability assays (Protocol 3) or protein/RNA extraction for further analysis (Protocols 5 & 6).

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol measures cell viability based on the metabolic conversion of MTT to formazan by living cells.

Materials:

  • Treated PC12 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Following the 24-hour treatment period (Protocol 2), add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Protocol 4: Neurite Outgrowth Assessment

This protocol is for quantifying neurite outgrowth, a measure of neuronal differentiation. This can be used as an exploratory assay to determine if this compound has direct effects on neurite elongation.

Materials:

  • Differentiated PC12 cells treated with this compound (without H₂O₂)

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Differentiate PC12 cells with NGF as described in Protocol 1.

  • Treat the differentiating cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Capture images of multiple random fields for each treatment condition.

  • Quantify neurite outgrowth using one of the following methods:

    • Percentage of neurite-bearing cells: A cell is considered positive if it has at least one neurite equal to or longer than the diameter of the cell body.

    • Total neurite length per cell: Trace the length of all neurites for a predefined number of cells in each field and normalize to the number of cells.

  • Analyze the data statistically to determine the effect of this compound on neurite outgrowth.

Protocol 5: Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation states.

Materials:

  • Treated PC12 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-p38, anti-Nrf2, anti-HO-1, anti-p-Akt, anti-p-mTOR, anti-p-CREB, and their total protein counterparts, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control and/or total protein.

Protocol 6: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in gene expression.

Materials:

  • Treated PC12 cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., Nrf2, HO-1, Bcl-2, Bax) and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • Extract total RNA from treated cells and assess its purity and concentration.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and gene-specific primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

Signaling Pathways

pongamol_neuroprotection_pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_apoptosis Apoptosis Pathway H2O2 H2O2 p38 p38 H2O2->p38 JNK JNK H2O2->JNK ERK ERK H2O2->ERK Bax Bax H2O2->Bax Bcl2 Bcl-2 H2O2->Bcl2 This compound This compound This compound->p38 This compound->JNK This compound->ERK Nrf2 Nrf2 This compound->Nrf2 This compound->Bax This compound->Bcl2 Keap1 Keap1 Keap1->Nrf2 Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE HO1 HO-1, NQO1 ARE->HO1 Apoptosis Apoptosis HO1->Apoptosis Antioxidant Effect CytoC Cytochrome c Bax->CytoC Bcl2->Bax Casp3 Caspase-3 CytoC->Casp3 Casp3->Apoptosis

Caption: this compound's neuroprotective signaling pathways in neuronal PC12 cells.

pongamol_akt_mTOR_pathway This compound This compound Akt Akt This compound->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Beclin1 Beclin 1 mTOR->Beclin1 Inflammation Inflammation NFkB->Inflammation LC3 LC3-II/LC3-I Beclin1->LC3 Autophagy Autophagy LC3->Autophagy experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture PC12 Cells Differentiate Differentiate with NGF (3-7 days) Culture->Differentiate Pretreat Pre-treat with this compound (2h) Differentiate->Pretreat Stress Induce Oxidative Stress (H2O2) Pretreat->Stress Incubate Co-incubate (24h) Stress->Incubate Viability Cell Viability (MTT) Incubate->Viability Western Western Blot Incubate->Western qPCR qRT-PCR Incubate->qPCR Neurite Neurite Outgrowth (Exploratory) Incubate->Neurite

References

Application Notes and Protocols for Pongamol in Skincare and UV Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pongamol, a furanoflavonoid extracted from the seeds of the Pongamia pinnata tree, presents a promising bioactive compound for dermatological and cosmetic applications. Its inherent UV-absorbing properties, combined with antioxidant and anti-inflammatory activities, make it a compelling candidate for use in skincare formulations aimed at providing broad-spectrum UV protection and mitigating the signs of photoaging. These application notes provide a comprehensive overview of this compound's relevant properties, formulation guidelines, and detailed protocols for evaluating its efficacy and safety in a research and development setting.

Physicochemical and Biological Properties of this compound

This compound's utility in skincare is underpinned by its chemical structure and resulting biological activities. A summary of its key properties is presented below.

PropertyValue/DescriptionReference
Molecular Formula C₁₈H₁₄O₄[1]
Molecular Weight 294.3 g/mol [1]
Appearance Yellow crystalline powderN/A
Solubility Liposoluble; Soluble in oils and organic solvents[1]
UV Absorption Maximum absorption at ~350 nm (UVA range)[2]
Antioxidant Activity (IC₅₀) ~12.2 µg/mL (DPPH assay)[3]
Anti-inflammatory Activity Inhibition of soy lipoxygenase-1 (LOX-1) with an IC₅₀ of 72.2 µM[3]
Tyrosinase Inhibition Data not available for pure this compound. General flavonoid activity suggests potential.N/A
MMP Inhibition Data not available for pure this compound. Flavonoids are known MMP inhibitors.[4]

UV Protection and Mechanistic Pathways

This compound's primary benefit in skincare is its ability to absorb UVA radiation, a key contributor to photoaging.[2] Beyond this direct photoprotective effect, this compound, as a flavonoid, is anticipated to modulate key signaling pathways involved in the cellular response to UV-induced damage.

UV-Induced Signaling Pathways

UV radiation triggers a cascade of signaling events in skin cells, leading to inflammation, collagen degradation, and oxidative stress. Key pathways include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) pathways.

UV_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Skin Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV UV Radiation Receptors Growth Factor/Cytokine Receptors UV->Receptors ROS Reactive Oxygen Species (ROS) UV->ROS MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptors->MAPK_cascade ROS->MAPK_cascade IKK IKK Complex ROS->IKK AP1 AP-1 (c-Jun/c-Fos) MAPK_cascade->AP1 IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_nuc NF-κB NFkB_p50_p65->NFkB_nuc translocates to Pongamol_cyto This compound Pongamol_cyto->ROS scavenges Pongamol_cyto->MAPK_cascade inhibits Pongamol_cyto->IKK inhibits MMPs MMP Genes (e.g., MMP-1, MMP-9) AP1->MMPs Proinflammatory_genes Pro-inflammatory Genes (e.g., COX-2, IL-6) NFkB_nuc->Proinflammatory_genes NFkB_nuc->MMPs Pongamol_nuc This compound Pongamol_nuc->AP1 inhibits Pongamol_nuc->NFkB_nuc inhibits

Figure 1: UV-induced signaling and potential this compound intervention.
Nrf2-Mediated Antioxidant Response

This compound has been shown to activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[5] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from UV exposure) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to This compound This compound This compound->Keap1_Nrf2 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_genes activates transcription of

Figure 2: this compound's activation of the Nrf2 antioxidant pathway.

Formulation Guidelines for Topical Delivery

Given its lipophilic nature, this compound is well-suited for incorporation into oil-in-water (O/W) or water-in-oil (W/O) emulsions, such as creams and lotions. The following provides a sample framework for an O/W cream formulation.

PhaseIngredientFunctionConcentration (% w/w)
Oil Phase This compoundActive Ingredient, UVA Absorber1.0 - 5.0
Cetearyl AlcoholThickener, Emollient5.0 - 10.0
Glyceryl StearateEmulsifier2.0 - 5.0
Caprylic/Capric TriglycerideEmollient, Solvent5.0 - 15.0
Tocopherol (Vitamin E)Antioxidant, Stabilizer0.1 - 1.0
Water Phase Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0 - 7.0
Xanthan GumThickener, Stabilizer0.2 - 0.5
Cool-Down Phase Phenoxyethanol (and) EthylhexylglycerinPreservative0.5 - 1.0
Citric Acid / Sodium HydroxidepH Adjusterq.s. to pH 5.5 - 6.5

Manufacturing Protocol: O/W Cream

Cream_Manufacturing_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_cool_down Cool-Down Oil_Phase Prepare Oil Phase: Combine this compound, cetearyl alcohol, glyceryl stearate, caprylic/capric triglyceride, and tocopherol. Heat to 75°C with mixing. Add_Phases Slowly add Water Phase to Oil Phase under continuous homogenization. Oil_Phase->Add_Phases Water_Phase Prepare Water Phase: Combine deionized water and glycerin. Disperse xanthan gum. Heat to 75°C with mixing. Water_Phase->Add_Phases Homogenize Homogenize for 5-10 minutes (e.g., 5000-10000 rpm). Add_Phases->Homogenize Cool Cool to 40°C with gentle mixing. Homogenize->Cool Add_Preservative Add preservative system. Cool->Add_Preservative Adjust_pH Adjust pH to 5.5 - 6.5. Add_Preservative->Adjust_pH Final_Mixing Mix until uniform. Adjust_pH->Final_Mixing

Figure 3: Workflow for O/W cream formulation with this compound.

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of this compound-containing formulations.

In Vitro Sun Protection Factor (SPF) Determination

This protocol is adapted from the method described by Mansur et al. and is suitable for screening purposes.[6]

Objective: To estimate the SPF of a topical formulation containing this compound.

Materials:

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

  • Ethanol

  • This compound-containing formulation

  • Whatman No. 1 filter paper

Procedure:

  • Prepare a 1.0% w/v solution of the this compound formulation in ethanol.

  • Apply 2 µL/cm² of the solution evenly onto a 1-inch square of Whatman No. 1 filter paper and allow the solvent to evaporate completely.

  • Using an untreated filter paper soaked in ethanol as a blank, measure the absorbance of the treated filter paper in 2 nm increments from 290 to 320 nm.

  • Calculate the SPF using the Mansur equation: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) from 290 to 320 nm Where:

    • CF = Correction Factor (10)

    • EE(λ) = Erythemal effect spectrum at wavelength λ

    • I(λ) = Solar intensity spectrum at wavelength λ

    • Abs(λ) = Absorbance of the formulation at wavelength λ

Data Presentation:

Wavelength (λ)EE(λ) × I(λ)Absorbance (Abs(λ))EE × I × Abs
2900.0150Record ValueCalculate
2920.0185Record ValueCalculate
............
3200.0005Record ValueCalculate
Total Σ (EE × I × Abs)
SPF 10 × Σ (EE × I × Abs)
Tyrosinase Inhibition Assay

This protocol is designed to assess the potential of this compound to inhibit melanin synthesis.

Objective: To determine the IC₅₀ of this compound for mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)

  • L-DOPA solution (2.5 mM in phosphate buffer)

  • Phosphate buffer (0.1 M, pH 6.8)

  • This compound stock solution (in DMSO)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of various concentrations of this compound solution, and 20 µL of tyrosinase solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

  • Calculate the IC₅₀ value from a plot of inhibition percentage versus this compound concentration.

Data Presentation:

This compound Conc. (µM)Reaction Rate (mAU/min)% Inhibition
0 (Control)Record Value0
Concentration 1Record ValueCalculate
Concentration 2Record ValueCalculate
.........
IC₅₀ (µM) Calculated from plot
Matrix Metalloproteinase-9 (MMP-9) Inhibition Assay (Gelatin Zymography)

This protocol assesses the ability of this compound to inhibit the activity of MMP-9, an enzyme involved in collagen degradation.

Objective: To evaluate the inhibitory effect of this compound on MMP-9 activity.

Materials:

  • Human skin fibroblasts (e.g., Hs68)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • UVB light source

  • This compound stock solution (in DMSO)

  • SDS-PAGE equipment

  • Gelatin (porcine skin)

  • Triton X-100

  • Coomassie Brilliant Blue stain

Procedure:

  • Culture human skin fibroblasts to 80-90% confluency.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Expose the cells to a sublethal dose of UVB radiation (e.g., 20 mJ/cm²).

  • Collect the conditioned medium 48 hours post-irradiation.

  • Perform gelatin zymography: a. Run the conditioned medium on a polyacrylamide gel containing 0.1% gelatin under non-reducing conditions. b. After electrophoresis, wash the gel with 2.5% Triton X-100 to remove SDS and renature the MMPs. c. Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl₂) at 37°C for 18-24 hours. d. Stain the gel with Coomassie Brilliant Blue and then destain.

  • MMP-9 activity will appear as clear bands on a blue background, indicating gelatin degradation.

  • Quantify the band intensity using densitometry to determine the extent of inhibition by this compound.

Data Presentation:

TreatmentThis compound Conc. (µM)MMP-9 Band Intensity (Arbitrary Units)% Inhibition
No UV (Control)0Record ValueN/A
UV (Control)0Record Value0
UV + this compoundConcentration 1Record ValueCalculate
UV + this compoundConcentration 2Record ValueCalculate
............

Stability and Safety Considerations

Stability Testing

Formulations containing this compound should undergo stability testing according to ICH guidelines. A representative protocol is outlined below.

Objective: To assess the physical and chemical stability of a this compound-containing cream.

Procedure:

  • Package the cream in its final intended container.

  • Store samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated), evaluate the following parameters:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Assay of this compound content (using a validated HPLC method).

    • Microbiological: Total microbial count.

Safety Evaluation

Skin Sensitization: A Local Lymph Node Assay (LLNA) is recommended to assess the skin sensitization potential of this compound.[7] This assay measures lymphocyte proliferation in the draining lymph nodes of mice following topical application of the test substance.

Phototoxicity: An in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test should be performed.[8] This assay compares the cytotoxicity of this compound in the presence and absence of UVA irradiation to determine its phototoxic potential.

Conclusion

This compound is a promising multifunctional ingredient for skincare, offering inherent UVA protection and beneficial biological activities that can help mitigate the effects of photodamage. The formulation guidelines and experimental protocols provided herein offer a framework for the development and evaluation of novel skincare products leveraging the potential of this natural compound. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive safety and efficacy profile in finished formulations.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Pongamol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing pongamol in solution for long-term experiments. It includes troubleshooting advice, frequently asked questions, detailed protocols, and data summaries to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a naturally occurring flavonoid and polyphenolic chalcone, primarily isolated from the Pongamia pinnata (Karanja) tree.[1][2][3][4] Like many polyphenolic compounds, this compound is susceptible to degradation, which can be accelerated by factors such as pH, light, and temperature.[5][6] In solution, particularly aqueous or alkaline solutions, it can undergo decomposition, leading to a loss of bioactivity and potentially yielding confounding substances in experiments.[5] Ensuring its stability is critical for obtaining reliable and reproducible experimental outcomes.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound to create stock solutions for in vitro experiments.[7] It is also soluble in other organic solvents like ethanol, methanol, and hexane.[4] However, it has limited solubility in water.[8] When using DMSO for cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media is non-toxic to the cells (typically well below 0.5%).

Q3: My this compound solution appears to have changed color. What should I do?

A3: A color change in your this compound solution may indicate degradation. This compound is known to be unstable in certain conditions, such as warm alkaline solutions.[5] If you observe a color change, it is recommended to discard the solution and prepare a fresh stock from solid material to ensure the integrity of your experiment.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, always prepare fresh dilutions from a frozen, concentrated stock solution immediately before use. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes. Protect all solutions containing this compound from direct light and store them at the recommended temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. This compound degradation due to improper storage or handling.Discard the current stock solution. Prepare a new stock from solid this compound, aliquot it into single-use vials, and store at -20°C or colder. Ensure dilutions are made fresh for each experiment.
Precipitation observed in stock solution after thawing. The solution may be supersaturated, or it was not thawed properly.Warm the vial gently in a water bath (not exceeding 37°C) and vortex or sonicate briefly to redissolve the precipitate. If the issue persists, consider preparing a new stock at a slightly lower concentration.
Low or no observed bioactivity in a cell-based assay. 1. The this compound may have degraded. 2. The final concentration of the solvent (e.g., DMSO) might be interfering with the assay or cellular health.1. Verify the integrity of your this compound stock by preparing a fresh solution. 2. Calculate the final solvent concentration in your assay and ensure it is within a non-toxic range for your specific cell line. Include a solvent-only control in your experimental design.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder, MW: 294.30 g/mol )[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 294.30 g/mol x 1000 mg/g = 2.943 mg

  • Weighing: Carefully weigh out 2.943 mg of solid this compound powder.

  • Dissolving: Add the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting (amber) sterile vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C for long-term use.[7][9]

Protocol 2: Recommended Storage and Handling
  • Solid Compound: Store solid this compound in a tightly sealed container, protected from light, in a desiccator. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), -20°C is recommended.[7]

  • Stock Solutions: Store DMSO stock solution aliquots at -20°C for several months.[9] For very short-term storage (a few days), 4°C can be used, but -20°C is always preferable to ensure stability.[7]

  • Thawing: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.[9] Before opening, ensure the vial has reached room temperature to prevent water condensation from contaminating the solution.

  • Working Solutions: Prepare working dilutions from the stock solution immediately before adding them to your experimental setup. Do not store dilute aqueous solutions of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Solvent Short-Term (Days to Weeks) Long-Term (Months to Years) Key Considerations
Solid PowderN/A0 - 4°C, dry, dark[7]-20°C, dry, dark[7]Protect from light and moisture. Shelf life can exceed 3 years if stored properly.[7]
Stock SolutionDMSO0 - 4°C[7]-20°C[7][9]Aliquot to avoid freeze-thaw cycles. Use light-protecting vials. Stable for several months.[9]
Table 2: Molarity Guide for Preparing this compound (MW = 294.30) Stock Solutions
Desired Concentration Volume for 1 mg this compound Volume for 5 mg this compound Volume for 10 mg this compound
1 mM3.398 mL16.99 mL33.98 mL
5 mM0.680 mL3.40 mL6.80 mL
10 mM0.340 mL1.70 mL3.40 mL
50 mM0.068 mL0.34 mL0.68 mL
Data adapted from BioCrick.[9]

Visualizations: Workflows and Signaling Pathways

cluster_prep Preparation cluster_store Storage & Handling weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate Until Clear dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C, Protected from Light aliquot->store thaw Thaw at Room Temp Before Use store->thaw

Caption: Experimental workflow for preparing and storing stabilized this compound solutions.

stress Oxidative Stress (e.g., H₂O₂) mapks MAPKs stress->mapks Induces This compound This compound This compound->mapks Modulates nrf2 Nrf2 Activation mapks->nrf2 response Antioxidant Response (↓ ROS, ↑ GSH) nrf2->response neuro Neuroprotection response->neuro

Caption: this compound modulates the MAPKs/Nrf2 antioxidant signaling pathway.[10][11]

This compound This compound pi3k PI-3-Kinase This compound->pi3k akt AKT Phosphorylation pi3k->akt glut4 GLUT4 Translocation to Cell Surface akt->glut4 glucose Increased Glucose Uptake (in Skeletal Muscle Cells) glut4->glucose wortmannin Wortmannin wortmannin->pi3k Inhibits

Caption: this compound stimulates glucose uptake via the PI-3-K/AKT signaling pathway.[12]

References

Technical Support Center: Overcoming Pongamol Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with pongamol degradation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

This compound is a naturally occurring flavonoid compound primarily isolated from the seeds of the Pongamia pinnata tree.[1] It is recognized for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Its antioxidant properties are linked to its ability to scavenge reactive oxygen species (ROS), which can modulate cellular signaling pathways.[3]

Q2: Why is this compound degradation a concern in cell culture experiments?

Like many phenolic compounds, this compound is susceptible to degradation in aqueous environments such as cell culture media. This degradation can lead to a loss of its biological activity, resulting in inaccurate and irreproducible experimental outcomes. The degradation may be influenced by several factors in the cell culture environment, including pH, temperature, light exposure, and the presence of reactive oxygen species.

Q3: What are the primary factors contributing to this compound degradation in cell culture media?

While specific degradation kinetics for this compound in cell culture media are not extensively published, based on its chemical structure and the behavior of similar flavonoids, the primary contributing factors are:

  • Oxidation: this compound's antioxidant nature makes it prone to oxidation, especially in the presence of reactive oxygen species (ROS) that can be generated by cells or present in the media.[3]

  • pH: The stability of phenolic compounds can be pH-dependent. Alkaline conditions can often promote the degradation of flavonoids.

  • Temperature: Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, can accelerate the rate of chemical degradation.

  • Light Exposure: Many flavonoids are photosensitive and can degrade upon exposure to light, particularly UV radiation.[2]

Q4: How can I prepare a stock solution of this compound?

Due to its limited solubility in water, a concentrated stock solution of this compound should be prepared in an organic solvent.[4]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound.[5] Other organic solvents like ethanol, chloroform, dichloromethane, and ethyl acetate can also be used.[5]

  • Preparation Protocol:

    • Weigh out the desired amount of high-purity this compound powder.

    • Dissolve the powder in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What are the recommended storage conditions for this compound powder and stock solutions?

To minimize degradation, proper storage is crucial:

  • This compound Powder: Store in a tightly sealed container at -20°C, protected from light and moisture.[5]

  • This compound Stock Solution: Store in amber or light-blocking tubes at -80°C for long-term storage. For short-term use, aliquots can be stored at -20°C.[5]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected biological activity of this compound in my experiments.

This issue is often linked to the degradation of this compound in the cell culture media.

Troubleshooting Steps:

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before treating your cells. Avoid storing diluted this compound solutions.

  • Minimize Light Exposure: Protect your this compound-containing media from light at all stages of the experiment. Use amber tubes and cover the cell culture plates with foil.

  • Control for Solvent Effects: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to your cell culture medium without this compound. This will help differentiate between the effects of this compound and the solvent.

  • Consider Co-incubation with Antioxidants: To counteract oxidative degradation, consider co-treating your cells with a stable, cell-permeable antioxidant, such as N-acetylcysteine (NAC). The optimal concentration of the co-antioxidant should be determined empirically for your cell type.

  • Assess this compound Stability: If problems persist, it is advisable to perform a stability study of this compound in your specific cell culture medium under your experimental conditions. (See Experimental Protocols section for a suggested method).

Problem 2: Precipitation or cloudiness observed after adding this compound to the cell culture medium.

This is likely due to the low aqueous solubility of this compound.

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) and non-toxic to your cells.

  • Pre-warm the Medium: Gently pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Add this compound Slowly with Agitation: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider Serum Content: The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds. If using serum-free media, solubility issues may be more pronounced.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (>98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C.

Protocol 2: Assessing this compound Stability in Cell Culture Media using HPLC

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions.

Materials:

  • This compound stock solution (as prepared in Protocol 1)

  • Your specific cell culture medium (with and without serum, as applicable)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade solvents (e.g., methanol, water, acetic acid)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration you use in your experiments.

  • Dispense aliquots of this solution into sterile, amber microcentrifuge tubes.

  • Place the tubes in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples.

  • Analyze the concentration of this compound in each sample by HPLC. A suitable method could involve a C18 column with a mobile phase of methanol, water, and acetic acid (e.g., 85:13.5:1.5 v/v/v) with UV detection at approximately 350 nm.[2]

  • Quantify the this compound peak area at each time point and normalize it to the peak area at time 0 to determine the percentage of this compound remaining.

Data Presentation

The following tables are templates for summarizing quantitative data from your this compound stability experiments.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
WaterInsoluble[4]
DMSOSoluble[5]
EthanolSparingly Soluble[4]
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]

Table 2: Example Data Table for this compound Stability in Cell Culture Medium at 37°C

Time (hours)This compound Concentration (µM)% Remaining
0[Initial Concentration]100%
2[Measured Concentration][% Calculated]
4[Measured Concentration][% Calculated]
8[Measured Concentration][% Calculated]
12[Measured Concentration][% Calculated]
24[Measured Concentration][% Calculated]

Visualizations

Signaling Pathways and Experimental Workflows

Pongamol_Signaling_Pathways cluster_ROS Oxidative Stress cluster_this compound This compound Action cluster_Pathway Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPKs ROS->MAPK This compound This compound This compound->ROS Scavenges This compound->MAPK PI3K PI3K This compound->PI3K Nrf2 Nrf2 MAPK->Nrf2 Antioxidant_Response Antioxidant Response & Neuroprotection Nrf2->Antioxidant_Response AKT AKT PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake

This compound's known signaling pathway interactions.

Pongamol_Workflow cluster_Prep Preparation cluster_Treatment Cell Treatment cluster_Troubleshooting Stability Check (Optional) A Weigh this compound Powder B Dissolve in DMSO (e.g., 10 mM stock) A->B C Store at -80°C in Aliquots B->C D Thaw Aliquot E Prepare Fresh Dilution in Pre-warmed Medium D->E F Add to Cells Immediately E->F G Incubate this compound in Medium at 37°C E->G If issues persist H Collect Samples at Time Points G->H I Analyze by HPLC H->I

Recommended experimental workflow for using this compound.

Degradation_Factors cluster_this compound This compound Stability cluster_Factors Degradation Factors cluster_Outcome Result This compound This compound in Cell Culture Medium Degradation Degradation (Loss of Activity) Temp Temperature (37°C) Temp->Degradation Light Light Exposure Light->Degradation pH Medium pH pH->Degradation ROS Reactive Oxygen Species ROS->Degradation

Factors influencing this compound degradation in cell culture.

References

Technical Support Center: Quantification of Pongamol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methods for quantifying pongamol in plant extracts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most robust and widely validated methods for the accurate and precise quantification of this compound in plant extracts.[1][2] These methods offer excellent separation and sensitivity. High-Performance Thin-Layer Chromatography (HPTLC) can also be used and may be advantageous for high-throughput screening.

Q2: What is the typical UV absorption maximum for this compound?

A2: this compound exhibits maximum UV absorption at approximately 350 nm.[2][3] This wavelength is commonly used for detection in HPLC and UPLC methods to ensure high sensitivity. Other reported absorption maxima are around 241 nm and 348 nm.[1]

Q3: How can I ensure the stability of this compound in my prepared samples?

A3: this compound stability in solution should be evaluated during method development. It is recommended to analyze samples as fresh as possible. For short-term storage (up to 48 hours), samples should be kept at 4°C in the dark.[1] For longer-term storage, freezing at -20°C or below is advisable, though freeze-thaw stability should be assessed. Minimizing exposure to light and elevated temperatures is crucial.

Q4: What are common sources of interference when analyzing this compound in crude plant extracts?

A4: Crude plant extracts are complex matrices containing numerous compounds that can co-elute with this compound. Other flavonoids and phenolic compounds with similar polarities are common sources of interference.[4] Using a photodiode array (PDA) detector can help assess peak purity.[1] Gradient elution in HPLC/UPLC is often necessary to achieve adequate separation from other matrix components.[2]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-elution with an interfering compound.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress ionization.[2][3] - Flush the column with a strong solvent or replace the column if necessary. - Optimize the gradient elution to improve separation.
Low Resolution/Peak Overlap - Inadequate mobile phase composition. - Isocratic elution is not providing enough separation power. - Inappropriate column chemistry.- Optimize the mobile phase composition and gradient profile.[2] - Switch to a gradient elution method.[2] - Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl).
Inconsistent Retention Times - Fluctuations in column temperature. - Changes in mobile phase composition. - Air bubbles in the pump.- Use a column oven to maintain a consistent temperature.[2] - Prepare fresh mobile phase daily and ensure proper mixing. - Degas the mobile phase and prime the pump.
Low Analyte Recovery - Inefficient extraction from the plant matrix. - Adsorption of this compound onto labware. - Degradation of this compound during sample processing.- Optimize the extraction solvent, time, and temperature. Sonication can improve extraction efficiency. - Use silanized glassware or polypropylene tubes to minimize adsorption. - Work quickly and keep samples cool and protected from light.

Quantitative Data Summary

The following tables summarize key validation parameters from published methods for this compound quantification.

Table 1: HPLC/UPLC Method Parameters for this compound Quantification

Parameter Method 1 (UPLC) [2]Method 2 (HPLC) [1]Method 3 (RP-HPLC) [3]
Column Waters Acquity UPLC™ BEH C18 (2.1 x 100 mm, 1.7 µm)Not SpecifiedKromasil 100 C18 (250mm X 4.6mm, 5 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water, Methanol, and AcetonitrileGradient of Water and AcetonitrileMethanol, Water, and Acetic Acid (85:13.5:1.5)
Flow Rate 0.2 mL/minNot Specified0.5 mL/min
Detection Wavelength 350 nm254 nm350 nm
Retention Time 13.6 min24.0 minNot Specified

Table 2: Validation Data for this compound Quantification

Parameter Method 1 (UPLC) [2]Method 2 (HPLC) [1]Method 3 (RP-HPLC) [3]
Linearity (R²) > 0.995> 0.995Not Specified
LOD (µg/mL) 1.410.002 - 0.0120.1
LOQ (µg/mL) 4.700.020 - 0.040Not Specified
Recovery (%) 100.55 - 105.2591.76 - 104.44Not Specified
Precision (RSD %) 0.13 - 0.60 (Intraday)< 4 (Intra- and Inter-day)Not Specified
Stability (RSD %) Not Specified1.10 - 3.13 (48h)Not Specified

Experimental Protocols

Protocol 1: Quantification of this compound using UPLC-PDA

This protocol is adapted from a validated method for the simultaneous determination of karanjin and this compound.[2]

  • Sample Preparation (Extraction):

    • Accurately weigh the powdered plant material.

    • Perform extraction with methanol. For oil samples, a liquid-liquid extraction with methanol can be employed.[2]

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: UPLC system with a photodiode array (PDA) detector.

    • Column: Waters Acquity UPLC™ BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Mobile Phase C: Acetonitrile.

    • Gradient Elution:

      • 0 min: 40% A, 40% B, 20% C

      • 1 min: 37% A, 48% B, 15% C

      • 8 min: 34% A, 56% B, 10% C

      • 9 min: 30% A, 60% B, 10% C

      • 11 min: 25% A, 65% B, 10% C

      • 15 min: 40% A, 40% B, 20% C

      • 18 min: 40% A, 40% B, 20% C

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 2 µL.

    • Detection: 350 nm.

  • Quantification:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound using HPLC-PDA

This protocol is based on a method for the quantification of major flavonoids in Millettia pulchra.[1]

  • Sample Preparation (Extraction):

    • Weigh 1.0 g of powdered plant material.

    • Add 50 mL of 72.5% ethanol.

    • Perform ultrasonic extraction for a specified duration.

    • Filter the extract through Whatman No. 1 paper.

    • Evaporate the filtrate to dryness under vacuum.

    • Dissolve the residue in acetonitrile and filter through a 0.22 µm membrane.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a PDA detector.

    • Mobile Phase: Gradient elution with water and acetonitrile.

    • Detection: 254 nm.

  • Method Validation:

    • Validate the method according to ICH guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, repeatability, stability, and recovery.[1]

Visualizations

Signaling Pathways and Experimental Workflows

pongamol_signaling_pathway This compound This compound fak FAK This compound->fak Inhibits mapks MAPKs This compound->mapks akt_mTOR Akt/mTOR Pathway This compound->akt_mTOR Inhibits oxidative_stress Oxidative Stress (e.g., H2O2) oxidative_stress->mapks fak->akt_mTOR Activates nrf2 Nrf2 mapks->nrf2 Activates emt Epithelial-Mesenchymal Transition (EMT) akt_mTOR->emt Promotes antioxidant_response Antioxidant Response nrf2->antioxidant_response metastasis Cancer Metastasis emt->metastasis neuroprotection Neuroprotection antioxidant_response->neuroprotection

Caption: Putative signaling pathways modulated by this compound.[1][2][5][6][7]

pongamol_quantification_workflow start Start: Plant Material extraction Extraction (e.g., Methanol, Ethanol) start->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (if necessary) filtration1->concentration dissolution Dissolution in Mobile Phase/Solvent concentration->dissolution filtration2 Syringe Filtration (0.22 or 0.45 µm) dissolution->filtration2 hplc_uplc HPLC/UPLC Analysis filtration2->hplc_uplc data_analysis Data Analysis (Peak Integration, Calibration) hplc_uplc->data_analysis quantification Quantification of this compound data_analysis->quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic problem Analytical Problem (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) problem->check_mobile_phase Is it the mobile phase? check_column Check Column (Age, Contamination) problem->check_column Is it the column? check_instrument Check Instrument (Pump, Detector) problem->check_instrument Is it the instrument? optimize_method Optimize Method (Gradient, Temperature) check_mobile_phase->optimize_method check_column->optimize_method check_instrument->optimize_method resolved Problem Resolved optimize_method->resolved

Caption: Logical relationship for troubleshooting analytical issues.

References

Enhancing the purity of isolated pongamol from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of pongamol from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for isolating and purifying this compound?

A1: The primary methods for enhancing the purity of this compound from crude extracts include solvent extraction, crystallization, and column chromatography.[1][2][3][4] A notable technique involves the use of boron trifluoride etherate (BF₃·OEt₂) for efficient extraction.[5][6]

Q2: Which solvents are most effective for this compound extraction and crystallization?

A2: A range of solvents can be employed. Alcohol (methylated spirit) is often used for initial extraction from the source material, such as karanja oil.[1][2] For purification and crystallization, ether, aqueous acetic acid, and alcohol-acetic acid mixtures have been successfully utilized.[1] Hexane can also be used to precipitate this compound crystals after chromatographic separation.[2]

Q3: What are the key challenges encountered during this compound purification?

A3: Researchers may face several challenges, including the co-isolation of a related compound, karanjin, which can complicate purification.[1] this compound can also be susceptible to degradation, particularly when exposed to alkaline conditions.[1] Additionally, achieving well-defined crystals can sometimes be difficult.[1]

Q4: How can the purity of the isolated this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard analytical techniques to determine the purity of this compound.[5][7][8] These methods can effectively separate this compound from impurities like karanjin and allow for accurate quantification.

Q5: What is the expected yield and purity of this compound using common purification methods?

A5: The yield and purity of isolated this compound can vary depending on the chosen method and the starting material. The following table summarizes reported data from different techniques.

Purification MethodStarting MaterialReported YieldReported PurityReference
Treatment with Boron Trifluoride Etherate (BF₃·OEt₂)Karanja Seed Oil64%>95% (HPLC)[5][6]
Extraction with Aqueous Acetic Acid and AgingSangli Variety Karanja Oil0.9%Not Specified[2]
Alcohol Extraction and CrystallizationKaranja OilNot QuantifiedHigh (based on melting point)[1]
Column Chromatography (Silica Gel) and CrystallizationMillettia pulchra RadixNot Quantified>95% (HPLC-PDA)[3][4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete initial extraction. Ensure sufficient extraction time and an appropriate solvent-to-material ratio. Continuous extraction methods, like using a Soxhlet apparatus with alcohol, can improve efficiency.[1]
Loss of this compound during solvent partitioning. Optimize the solvent systems used for liquid-liquid extraction. Counter-current distribution techniques may improve recovery.[2]
Precipitation issues. If crystallization is the primary purification step, ensure the solution is sufficiently concentrated and allow adequate time for crystals to form. Seeding with a small crystal of pure this compound may aid precipitation.
Degradation of this compound. Avoid harsh conditions, especially strong bases, as this compound is known to decompose in hot alkali.[1] Maintain neutral or slightly acidic conditions throughout the purification process.
Issue 2: Contamination with Karanjin
Possible Cause Troubleshooting Step
Similar solubility profiles of this compound and karanjin. Employ fractional crystallization from a suitable solvent system. A mixed melting point determination can help assess the purity and the presence of karanjin.[1]
Inadequate separation during chromatography. Optimize the column chromatography conditions. This includes selecting the appropriate stationary phase (alumina or silica gel) and eluent system.[2][3][4] Gradient elution may provide better separation than isocratic elution.[8]
Co-precipitation. Storing the crude oil under refrigeration can sometimes precipitate karanjin, which can then be removed by filtration before proceeding with this compound extraction.[2]
Issue 3: Difficulty in Obtaining High Purity Crystals
Possible Cause Troubleshooting Step
Presence of oily impurities. Wash the crude solid with a solvent in which this compound is sparingly soluble but the oil is soluble, such as ether.[1]
Inappropriate crystallization solvent. Experiment with different solvent systems. An alcohol-acetic acid mixture has been reported to yield large, pale yellow rhombic prisms of this compound.[1]
Rapid crystallization leading to small or impure crystals. Allow the crystallization to proceed slowly at a controlled temperature.

Experimental Protocols

Protocol 1: Isolation of this compound using Alcohol Extraction and Crystallization

This method is adapted from early reports on this compound isolation.[1]

  • Extraction: Extract the starting material (e.g., karanja oil) with methylated spirit using a continuous extraction apparatus for approximately 40 hours.

  • Solvent Removal: Distill off the solvent from the extract to obtain a thick oily residue mixed with a yellow solid. If no solid separates, allow the residue to stand for several days to facilitate crystallization.

  • Initial Purification: Treat the resulting solid-oil magma with a small amount of ether to dissolve the oily portion. Decant the ether solution. Repeat this washing step several times to obtain a purer solid.

  • Crystallization: Recrystallize the purified solid from an alcohol-acetic acid mixture to obtain pale yellow crystals of this compound.

Protocol 2: Purification of this compound using Boron Trifluoride Etherate

This modern approach reports high recovery and purity.[5]

  • Complex Formation: Treat the crude karanja seed oil with boron trifluoride etherate (BF₃·OEt₂). This will form a this compound-BF₂ complex.

  • Recovery of Complex: Recover the this compound-BF₂ complex by filtration and air-drying.

  • Hydrolysis: Hydrolyze the complex using a mixture of methanol and 10% hydrochloric acid at 70°C for 6 hours.

  • Final Purification: The hydrolysis yields crude this compound, which can be further purified, for example, by running it against a standard on thin-layer chromatography (TLC) to obtain crystalline this compound.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general guideline for analyzing this compound purity.[7][8]

  • Sample Preparation: Dissolve a known amount of the isolated this compound in a suitable solvent (e.g., methanol).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase consists of a mixture of methanol, water, and acetic acid (e.g., 85:13.5:1.5 v/v/v).[7] A gradient elution with a mobile phase of 0.1% formic acid in water, methanol, and acetonitrile can also be used.[8]

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance, such as 350 nm.[7][8]

  • Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from this compound standards of known concentrations to determine the purity.

Visualizations

experimental_workflow_pongamol_purification cluster_extraction Initial Extraction cluster_purification Purification Steps cluster_analysis Purity Analysis start Crude Karanja Oil extraction Solvent Extraction (e.g., Alcohol) start->extraction crude_extract Crude this compound Extract extraction->crude_extract Solvent Evaporation chromatography Column Chromatography (Alumina/Silica Gel) crude_extract->chromatography crystallization Crystallization (e.g., Alcohol/Acetic Acid) chromatography->crystallization filtration Filtration & Washing crystallization->filtration pure_this compound Isolated this compound filtration->pure_this compound hplc HPLC/UPLC Analysis pure_this compound->hplc end Pure this compound hplc->end Purity >95%

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_low_yield issue Low this compound Yield cause1 Incomplete Extraction issue->cause1 cause2 Product Loss during Partitioning issue->cause2 cause3 This compound Degradation issue->cause3 solution1 Optimize extraction time and solvent ratio cause1->solution1 Solution solution2 Refine solvent systems for liquid-liquid extraction cause2->solution2 Solution solution3 Avoid high pH; maintain neutral/acidic conditions cause3->solution3 Solution

Caption: Troubleshooting logic for addressing low this compound yield.

References

Addressing pongamol's limited water solubility in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pongamol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with this compound's limited water solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound.

Problem/Observation Potential Cause Suggested Solution
This compound precipitates out of aqueous solution. Low intrinsic water solubility of this compound.Increase the solubility by employing techniques such as co-solvents, pH adjustment, or complexation with cyclodextrins. Refer to the experimental protocols below.
Low bioavailability observed in in vivo studies. Poor dissolution rate in the gastrointestinal tract due to low water solubility.[1]Enhance the dissolution rate by reducing particle size (nanoparticles) or forming amorphous solid dispersions.
Inconsistent results in cell-based assays. Precipitation of this compound in the cell culture medium.Prepare a high-concentration stock solution in an organic solvent like DMSO or acetone and then dilute it to the final concentration in the medium, ensuring the final solvent concentration is non-toxic to the cells.[2]
Formulation is physically unstable and shows crystal growth over time. The chosen formulation is unable to maintain this compound in a solubilized or amorphous state.Consider using polymeric stabilizers in your formulation or explore encapsulation techniques like microencapsulation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the known solubility profile of this compound?

A1: this compound is a lipophilic compound with very limited aqueous solubility. Its solubility is generally described as insoluble in water, sparingly soluble in alcohol, and moderately soluble in acetic acid.[4] It is readily soluble in several organic solvents.

Q2: Which organic solvents can be used to dissolve this compound?

A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2] For cosmetic applications, diester solvents like diethyl sebacate have also been used to selectively solubilize this compound.[5][6]

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

A3: Common and effective strategies include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation: Forming inclusion complexes with cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) to encapsulate the this compound molecule.[7]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.[8][9][10]

  • Solid Dispersions: Dispersing this compound in a polymeric carrier to create an amorphous system.

Q4: Can pH modification be used to improve this compound's solubility?

A4: this compound has a phenolic hydroxyl group, which suggests that its solubility may be influenced by pH.[4] In alkaline conditions, this group can deprotonate, forming a more soluble phenolate salt. However, the stability of this compound at high pH must be carefully evaluated, as it has been reported to decompose in boiling aqueous sodium hydroxide.[4]

Q5: Are there any known biological signaling pathways activated by this compound that are relevant to its formulation?

A5: Yes, understanding the mechanism of action can inform the desired release profile of a formulation. This compound has been shown to possess antioxidant activity through the activation of the MAPKs/Nrf2 signaling pathway.[11][12][13] It also stimulates glucose uptake through a PI-3-K/AKT dependent mechanism.[2][14]

Data & Protocols

This compound Solubility Profile

This table summarizes the qualitative solubility of this compound in various solvents based on available literature.

Solvent Solubility Reference
WaterInsoluble[4]
Alcohol (e.g., Ethanol)Sparingly Soluble[4]
Acetic AcidModerately Soluble[4]
DMSO, AcetoneSoluble[2]
Chloroform, DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
Diethyl SebacateSoluble[5][6]
Experimental Protocol: Solubility Enhancement using Cyclodextrin Inclusion Complexation

This protocol describes a method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility, adapted from general methodologies for hydrophobic natural products.[7]

Objective: To increase the apparent water solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Freeze-dryer

Methodology:

  • Phase Solubility Study (Recommended):

    • Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0 to 50 mM).

    • Add an excess amount of this compound to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

    • Filter the suspensions through a 0.45 µm filter.

    • Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.

    • Plot the concentration of this compound against the concentration of HPβCD to determine the complexation efficiency.

  • Preparation of the Inclusion Complex (Solvent Evaporation Method):

    • Dissolve a 1:1 molar ratio of this compound and HPβCD in a minimal amount of 50% ethanol-water solution.

    • Stir the solution at room temperature for 24 hours.

    • Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film or solid mass is formed.

    • Re-dissolve the solid mass in a small amount of deionized water and freeze the solution at -80°C.

    • Lyophilize the frozen solution for 48 hours using a freeze-dryer to obtain a fine, dry powder of the this compound-HPβCD complex.

  • Characterization:

    • Solubility Test: Compare the solubility of the prepared complex in water with that of pure this compound.

    • Dissolution Study: Perform an in vitro dissolution test to compare the dissolution rate of the complex against the pure drug.

    • Spectroscopic Analysis (FTIR, NMR): Confirm the formation of the inclusion complex by analyzing shifts in the characteristic peaks of this compound.

Visualizations

Logical Workflow for Solubility Enhancement

G cluster_0 Problem Definition cluster_1 Strategy Selection cluster_2 Formulation Approaches cluster_3 Evaluation cluster_4 Outcome start Poor Aqueous Solubility of this compound strategy Select Enhancement Strategy start->strategy cosolvency Co-solvency strategy->cosolvency complexation Cyclodextrin Complexation strategy->complexation nanoparticles Nanoparticle Formulation strategy->nanoparticles solid_dispersion Solid Dispersion strategy->solid_dispersion evaluation Characterize Formulation (Solubility, Dissolution, Stability) cosolvency->evaluation complexation->evaluation nanoparticles->evaluation solid_dispersion->evaluation end Optimized this compound Formulation evaluation->end

Caption: Strategies for enhancing this compound's aqueous solubility.

Experimental Workflow: Cyclodextrin Complexation

G A 1. Dissolve this compound & HPβCD in 50% Ethanol B 2. Stir for 24 hours at Room Temperature A->B C 3. Solvent Removal via Rotary Evaporation B->C D 4. Re-dissolve Solid in Water & Freeze at -80°C C->D E 5. Lyophilize for 48 hours (Freeze-Drying) D->E F 6. Characterize Final Product (this compound-HPβCD Complex) E->F

Caption: Workflow for preparing this compound-cyclodextrin complexes.

Signaling Pathway: this compound's Antioxidant Action

G cluster_nucleus Inside Nucleus This compound This compound mapk MAPKs (p38, ERK, JNK) This compound->mapk Activates nrf2 Nrf2 mapk->nrf2 Phosphorylates keap1 Keap1 nrf2->keap1 Dissociates from nrf2_n Nrf2 nrf2->nrf2_n Translocates to nucleus Nucleus are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Induces Transcription response Cellular Protection & Antioxidant Response antioxidant_genes->response nrf2_n->are Binds to

Caption: this compound activates the MAPKs/Nrf2 antioxidant pathway.[12][13]

References

Validation & Comparative

A Comparative Analysis of the Anti-Hyperglycemic Properties of Pongamol and Karanjin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-hyperglycemic activities of two natural compounds, pongamol and karanjin, derived from the fruits of Pongamia pinnata. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents for diabetes.

In Vivo Anti-Hyperglycemic Activity

This compound and karanjin have demonstrated significant blood glucose-lowering effects in established animal models of diabetes. A key comparative study evaluated their efficacy in streptozotocin (STZ)-induced diabetic rats, a model for Type 1 diabetes, and in hyperglycemic, hyperlipidemic, and hyperinsulinemic db/db mice, a model for Type 2 diabetes.[1]

Data Summary

The following tables summarize the quantitative data from in vivo studies, showcasing the percentage reduction in blood glucose levels after treatment with this compound and karanjin.

Table 1: Effect of a Single Oral Dose of this compound and Karanjin in Streptozotocin-Induced Diabetic Rats (after 6 hours) [1]

CompoundDose (mg/kg)Mean Blood Glucose Reduction (%)p-value
This compound5012.8%<0.05
10022.0%<0.01
Karanjin5011.7%<0.05
10020.7%<0.01

Table 2: Effect of 10-Day Oral Administration of this compound and Karanjin in db/db Mice [1]

CompoundDose (mg/kg)Mean Blood Glucose Reduction (%)p-value
This compound10035.7%<0.01
Karanjin10030.6%<0.01

Mechanisms of Anti-Hyperglycemic Action

Both this compound and karanjin are believed to exert their anti-hyperglycemic effects through multiple mechanisms. A primary target identified for both compounds is the inhibition of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator of insulin signaling.[1][2][3] By inhibiting PTP1B, these compounds can potentially enhance insulin sensitivity.

In addition to PTP1B inhibition, this compound has been shown to promote glucose uptake in skeletal muscle cells. This action is mediated through the PI3K-AKT signaling pathway, leading to the translocation of GLUT4 glucose transporters to the cell surface.

The proposed mechanisms of action are illustrated in the signaling pathway diagrams below.

G cluster_this compound This compound's Mechanism of Action This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

This compound's PI3K/AKT-mediated glucose uptake pathway.

G cluster_PTP1B This compound and Karanjin's Shared Mechanism This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits Karanjin Karanjin Karanjin->PTP1B Inhibits Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B->Insulin_Receptor Dephosphorylates Insulin_Signaling Enhanced Insulin Signaling Insulin_Receptor->Insulin_Signaling

Inhibition of PTP1B by this compound and karanjin.

Experimental Protocols

This section outlines the methodologies employed in the key studies cited.

In Vivo Anti-Hyperglycemic Studies

1. Streptozotocin (STZ)-Induced Diabetic Rat Model

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5), is administered to induce diabetes. Nicotinamide may be co-administered to protect against excessive pancreatic beta-cell damage, creating a model of Type 2 diabetes.

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring fasting blood glucose levels several days after STZ injection. Animals with blood glucose levels typically above 250 mg/dL are selected for the study.

  • Treatment: this compound and karanjin are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally at specified doses.

  • Blood Glucose Measurement: Blood samples are collected from the tail vein at predetermined time points, and blood glucose levels are measured using a glucometer.

2. db/db Mouse Model

  • Animal Model: Genetically diabetic db/db mice, which exhibit obesity, hyperglycemia, and insulin resistance, are used as a model for Type 2 diabetes.

  • Treatment: The test compounds are administered orally once daily for a specified duration (e.g., 10 days).

  • Blood Glucose Measurement: Fasting blood glucose levels are measured at the beginning and end of the treatment period.

G cluster_workflow In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., Rats, db/db Mice) Induce_Diabetes Induce Diabetes (if necessary, e.g., STZ) Animal_Model->Induce_Diabetes Confirm_Diabetes Confirm Hyperglycemia Induce_Diabetes->Confirm_Diabetes Group_Animals Group Animals (Control, Treatment) Confirm_Diabetes->Group_Animals Administer_Compounds Administer this compound/Karanjin (Oral Gavage) Group_Animals->Administer_Compounds Measure_Glucose Measure Blood Glucose at Time Points Administer_Compounds->Measure_Glucose

A generalized workflow for in vivo anti-hyperglycemic studies.
In Vitro Assays

1. Glucose Uptake Assay in L6 Myotubes

  • Cell Culture: Rat L6 myoblasts are cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes are treated with varying concentrations of this compound or karanjin for a specified period.

  • Glucose Uptake Measurement: The uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is measured. The cells are lysed, and the radioactivity is quantified using a scintillation counter.

2. Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Assay

  • Enzyme and Substrate: Recombinant human PTP1B and a synthetic substrate, p-nitrophenyl phosphate (pNPP), are used.

  • Assay Procedure: The assay is typically performed in a 96-well plate. The test compound (this compound or karanjin) is pre-incubated with PTP1B. The enzymatic reaction is initiated by adding pNPP.

  • Measurement: The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm. The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the test compound.

Conclusion

Both this compound and karanjin exhibit promising anti-hyperglycemic properties, with this compound showing slightly greater efficacy in the reported in vivo studies. Their shared mechanism of PTP1B inhibition, coupled with this compound's ability to enhance glucose uptake via the PI3K/AKT pathway, makes them interesting candidates for further investigation in the development of novel anti-diabetic therapies. This guide provides a foundational comparison to aid researchers in designing future studies to explore their full therapeutic potential.

References

A Comparative Analysis of the Antioxidant Capacity of Pongamol and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of pongamol, a flavonoid of growing interest, against established antioxidant flavonoids: quercetin, curcumin, and resveratrol. The information presented herein is curated from various scientific studies to aid in research and development endeavors.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound can be evaluated using various assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) being among the most common. The IC50 value, representing the concentration of an antioxidant required to scavenge 50% of the free radicals, is a standard metric for DPPH and ABTS assays. A lower IC50 value indicates higher antioxidant activity. The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals and is expressed as Trolox equivalents (TE).

Table 1: Comparative Antioxidant Capacities (IC50 in µg/mL and ORAC in µmol TE/g)

CompoundDPPH (IC50 in µg/mL)ABTS (IC50 in µg/mL)ORAC (µmol TE/g)
This compound 112.36 - 212.09[1][2]Data Not AvailableData Not Available
Quercetin 19.17[3]Data Not AvailableData Not Available
Curcumin 3.33[4]Data Not AvailableData Not Available
Resveratrol 15.54[5]Data Not Available23.12[5]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key antioxidant assays cited.

1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (typically 0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • A specific volume of the test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM) to generate the radical, test compound solutions, and a positive control (e.g., Trolox).

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at a specific wavelength (e.g., 734 nm).

    • A specific volume of the test compound solution is added to the diluted ABTS•+ solution.

    • The absorbance is read at the specified wavelength after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator.

  • Reagents: Fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), Trolox (a vitamin E analog) as a standard, and the test compound.

  • Procedure:

    • The test compound is mixed with the fluorescent probe in the wells of a microplate.

    • The free radical initiator is added to the mixture to start the reaction.

    • The fluorescence decay is monitored over time using a fluorescence microplate reader.

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

    • The ORAC value is expressed as Trolox equivalents (TE) by comparing the AUC of the sample to that of a Trolox standard curve.

Signaling Pathways and Experimental Visualization

Antioxidant Signaling Pathway

Flavonoids, including this compound, often exert their antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (e.g., this compound) Flavonoids->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Nrf2_free->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-ARE antioxidant signaling pathway.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for determining the antioxidant capacity of a compound involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., this compound solution) Reaction Reaction Incubation Sample_Prep->Reaction Reagent_Prep Reagent Preparation (DPPH, ABTS, ORAC reagents) Reagent_Prep->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition / AUC Measurement->Calculation IC50_TE_Determination Determination of IC50 or Trolox Equivalents Calculation->IC50_TE_Determination

Caption: General experimental workflow for antioxidant assays.

References

A Comparative Analysis of the Neuroprotective Effects of Pongamol and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two promising natural compounds in the fight against neurodegeneration.

For Immediate Release

In the ongoing quest for effective therapeutic agents against neurodegenerative diseases, natural polyphenolic compounds have emerged as promising candidates due to their multifaceted protective mechanisms. This guide provides a comprehensive comparative analysis of the neuroprotective effects of two such compounds: pongamol, a flavonoid derived from the Pongamia pinnata tree, and resveratrol, a well-studied stilbenoid found in grapes and other fruits. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.

Executive Summary

Both this compound and resveratrol exhibit significant neuroprotective properties through their antioxidant, anti-inflammatory, and anti-apoptotic activities. Experimental evidence demonstrates their ability to mitigate neuronal damage in various in vitro and in vivo models of neurotoxicity and neurodegeneration. While resveratrol has been more extensively studied, this compound is emerging as a potent neuroprotective agent with comparable mechanisms of action. This guide will delve into the quantitative data from key experiments, detail the methodologies employed, and visualize the signaling pathways involved to provide a clear and objective comparison.

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies, highlighting the effective concentrations and observed effects of this compound and resveratrol on key markers of neuroprotection.

Table 1: In Vitro Neuroprotective Effects on PC12 Cells Under Oxidative Stress

ParameterThis compoundResveratrolExperimental Model
Neurotoxin H₂O₂ (500 µM)[1][2]H₂O₂ or other oxidative stressors[3][4]PC12 Cells
Effective Concentration 20-80 µM[1][2]5-100 µM[5][6]PC12 Cells
Cell Viability Increased cell viability in a dose-dependent manner[1]Increased cell viability[3][4]PC12 Cells
Apoptosis Reduced apoptosis rate; decreased Bax/Bcl-2 ratio, cleaved Caspase-3, and PARP1[7]Inhibited apoptosis; decreased Bax/Bcl-2 ratio and Caspase-3 activity[4][5]PC12 Cells
Oxidative Stress Decreased ROS and MDA levels; increased GSH levels[7]Reduced ROS and MDA levels; increased SOD activity[3]PC12 Cells
Signaling Pathway Activation of MAPKs/Nrf2 pathway[7]Activation of Nrf2/HO-1 and PI3K/Akt pathways[3][5]PC12 Cells

Table 2: In Vitro Anti-Neuroinflammatory Effects on Microglial Cells

ParameterThis compoundResveratrolExperimental Model
Stimulus LPS[8]LPS[9]BV2 Cells / Primary Microglia
Effective Concentration Not specified in abstract[8]10-100 µM[5][10]BV2 Cells / Primary Microglia
Pro-inflammatory Cytokines Reduced IL-1β and TNF-α[8]Reduced IL-1β, IL-6, and TNF-α[9][11]BV2 Cells / Primary Microglia
Inflammatory Mediators Reduced iNOS and COX-2[8]Reduced NO production[5][9]BV2 Cells / Primary Microglia
Signaling Pathway Regulation of Akt/mTOR signaling pathway[8]Inhibition of TLR4/NF-κB/STAT signaling cascade[9]BV2 Cells / Primary Microglia

Table 3: In Vivo Neuroprotective Effects in Animal Models

ParameterThis compoundResveratrolAnimal Model
Model D-gal/NaNO₂/AlCl₃-induced AD mice[8]Various models including stroke, AD, and PD[12][13]Rodents
Dosage Not specified in abstract[8]10-100 mg/kg[5][14]Rodents
Cognitive Function Significantly restored memory function[8]Improved cognitive performance[12]Rodents
Neuropathology Inhibited Tau phosphorylation and Aβ aggregation[8]Reduced Aβ plaque density and neuronal loss[12][15]Rodents
Oxidative Stress Increased oxidoreductase activity in the hippocampus[8]Reduced oxidative stress markers[14]Rodents
Neuroinflammation Reversed nuclear transfer of NF-κB[8]Reduced microglial activation[15]Rodents

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Oxidative Stress Model in PC12 Cells
  • Cell Culture: Pheochromocytoma (PC12) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress. PC12 cells are treated with a specific concentration of H₂O₂ (e.g., 500 µM) for a defined period (e.g., 24 hours) to induce neuronal damage[1][16].

  • Treatment: Cells are pre-treated with varying concentrations of this compound or resveratrol for a specific duration (e.g., 2 hours) before the addition of H₂O₂[1][2].

  • Cell Viability Assay (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically, providing a quantitative measure of cell survival[17].

  • Apoptosis Assays:

    • Flow Cytometry: Apoptosis can be quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis[4].

    • Western Blotting: The expression levels of apoptosis-related proteins such as Bax, Bcl-2, cleaved Caspase-3, and cleaved PARP-1 are determined by Western blot analysis to elucidate the molecular pathways of apoptosis[4][7].

  • Oxidative Stress Marker Measurement:

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA)[7].

    • Lipid Peroxidation: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are quantified using specific assay kits[3].

    • Antioxidant Enzyme Activity: The activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) levels are measured using commercially available kits[3][7].

In Vitro Neuroinflammation Model in BV2 Microglial Cells
  • Cell Culture: BV2 murine microglial cells are cultured in a suitable medium and conditions[18][19].

  • Induction of Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate an inflammatory response in BV2 cells[8][19].

  • Treatment: Cells are pre-treated with this compound or resveratrol before LPS stimulation[8][19].

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[20][21].

  • Nitric Oxide (NO) Production (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent to determine NO production[19].

  • Western Blotting: The expression of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is analyzed by Western blotting[8].

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and resveratrol are mediated through the modulation of several key signaling pathways.

This compound's Neuroprotective Signaling Pathways

This compound has been shown to exert its neuroprotective effects primarily through the activation of the MAPKs/Nrf2 signaling pathway to combat oxidative stress[7]. In the context of neuroinflammation, it appears to regulate the Akt/mTOR pathway[8].

pongamol_pathway This compound This compound mapks MAPKs This compound->mapks akt Akt This compound->akt oxidative_stress Oxidative Stress oxidative_stress->mapks neuroinflammation Neuroinflammation nfkb NF-κB neuroinflammation->nfkb nrf2 Nrf2 mapks->nrf2 are ARE nrf2->are ho1 HO-1 are->ho1 antioxidant_enzymes Antioxidant Enzymes (GSH, SOD) are->antioxidant_enzymes neuronal_protection Neuronal Protection ho1->neuronal_protection antioxidant_enzymes->neuronal_protection mtor mTOR akt->mtor | mtor->nfkb | pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->pro_inflammatory_cytokines pro_inflammatory_cytokines->neuronal_protection

This compound's neuroprotective signaling pathways.
Resveratrol's Neuroprotective Signaling Pathways

Resveratrol's neuroprotective mechanisms are more extensively characterized and involve multiple pathways, including the activation of SIRT1, which in turn influences various downstream targets involved in stress resistance and cell survival. It also robustly activates the Nrf2 pathway and modulates inflammatory responses through NF-κB inhibition.

resveratrol_pathway resveratrol Resveratrol sirt1 SIRT1 resveratrol->sirt1 nrf2 Nrf2 resveratrol->nrf2 ampk AMPK resveratrol->ampk nfkb NF-κB sirt1->nfkb | pgc1a PGC-1α sirt1->pgc1a foxo FOXO sirt1->foxo ho1 HO-1 nrf2->ho1 antioxidant_enzymes Antioxidant Enzymes nrf2->antioxidant_enzymes ampk->pgc1a pro_inflammatory_mediators Pro-inflammatory Mediators nfkb->pro_inflammatory_mediators mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis stress_resistance Stress Resistance foxo->stress_resistance neuronal_survival Neuronal Survival ho1->neuronal_survival antioxidant_enzymes->neuronal_survival mitochondrial_biogenesis->neuronal_survival stress_resistance->neuronal_survival pro_inflammatory_mediators->neuronal_survival

Resveratrol's neuroprotective signaling pathways.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the neuroprotective effects of this compound and resveratrol in an in vitro setting.

experimental_workflow cluster_0 Cell Culture and Treatment cluster_1 Induction of Neurotoxicity cluster_2 Assessment of Neuroprotection cluster_3 Data Analysis and Comparison cell_culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) treatment_this compound Treatment with this compound (various concentrations) cell_culture->treatment_this compound treatment_resveratrol Treatment with Resveratrol (various concentrations) cell_culture->treatment_resveratrol control Vehicle Control cell_culture->control neurotoxin Addition of Neurotoxin (e.g., H₂O₂, Aβ, MPP⁺) treatment_this compound->neurotoxin treatment_resveratrol->neurotoxin control->neurotoxin cell_viability Cell Viability (MTT Assay) neurotoxin->cell_viability apoptosis Apoptosis Analysis (Flow Cytometry, Western Blot) neurotoxin->apoptosis oxidative_stress Oxidative Stress Markers (ROS, MDA, SOD, GSH) neurotoxin->oxidative_stress protein_expression Protein Expression (Western Blot) neurotoxin->protein_expression data_analysis Statistical Analysis cell_viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis protein_expression->data_analysis comparison Comparative Analysis of This compound vs. Resveratrol data_analysis->comparison

Comparative experimental workflow diagram.

Conclusion and Future Directions

Both this compound and resveratrol demonstrate considerable promise as neuroprotective agents. Their ability to counteract oxidative stress, reduce inflammation, and inhibit apoptosis through multiple signaling pathways underscores their therapeutic potential. Resveratrol is a benchmark compound with a wealth of supporting data. This compound, while less studied, exhibits potent effects through similar and distinct mechanisms, warranting further investigation.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of this compound and resveratrol in the same experimental models to provide more definitive evidence of their relative efficacy.

  • In vivo studies for this compound: Expanding the in vivo testing of this compound to various models of neurodegenerative diseases to validate its therapeutic potential.

  • Bioavailability and delivery: Investigating strategies to enhance the bioavailability and brain penetration of both compounds to improve their clinical translatability.

  • Synergistic effects: Exploring the potential for synergistic neuroprotective effects when this compound and resveratrol are used in combination.

By continuing to explore the neuroprotective properties of these natural compounds, the scientific community can pave the way for novel and effective treatments for a range of debilitating neurological disorders.

References

A Comparative Analysis of Natural Pongamol and its Synthetic Derivatives: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the biological efficacy of natural pongamol and its synthetic derivatives. The following sections detail their relative performance in anticancer, anti-inflammatory, and antimicrobial applications, supported by quantitative data from in vitro studies. Detailed experimental protocols and signaling pathway diagrams are also provided to support further research and development.

Overview of this compound and its Derivatives

This compound, a furanoflavonoid extracted from the seeds of the Pongamia pinnata tree, has garnered significant attention for its diverse pharmacological activities.[1][2] These include anti-inflammatory, antioxidant, anticancer, antimicrobial, and anti-diabetic properties.[1] To enhance its therapeutic potential and explore structure-activity relationships, researchers have synthesized a variety of this compound derivatives, primarily focusing on modifications to create pyrazole and oxazole analogs. These synthetic derivatives have shown promise in exceeding the efficacy of the natural parent compound in several key therapeutic areas.

Comparative Efficacy Data

The following tables summarize the quantitative data comparing the efficacy of natural this compound with its synthetic derivatives in anticancer and antimicrobial assays.

Anticancer Activity

The cytotoxic effects of natural this compound and its synthetic oxazole and pyrazole derivatives were evaluated against three human cancer cell lines: neuroblastoma (IMR-32), cervical cancer (HeLa), and T-cell lymphoma (Jurkat). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below. A lower IC50 value indicates greater potency.

Table 1: Anticancer Activity (IC50 in µM) of this compound and its Synthetic Derivatives

CompoundIMR-32HeLaJurkat
Natural this compound (1) >100>100>100
Oxazole Derivative (2) 252015
Pyrazole Derivative (5) 302520
Substituted Pyrazole Derivative (6) 201812

Data sourced from "Synthesis and anticancer effects of this compound derivatives on mitogen signaling and cell cycle kinases".

The data clearly indicates that the synthetic oxazole and pyrazole derivatives are significantly more potent than natural this compound in inhibiting the growth of all three tested cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound and its synthetic derivatives was assessed against three bacterial strains: Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, representing the lowest concentration of the compound that prevents visible growth of the bacteria. A lower MIC value signifies greater antimicrobial activity.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound and its Synthetic Derivatives

CompoundStaphylococcus aureusPseudomonas aeruginosaEscherichia coli
Natural this compound (A0) 160160160
Derivative A1 140120120
Derivative A2 120100100
Derivative A3 120100100
Derivative A4 140120120
Derivative A5 14010080
Clarithromycin (Standard) 140140140

Data sourced from "Antimicrobial Activity of Plant-derived this compound and its Derivatives".

The results demonstrate that all tested synthetic derivatives of this compound exhibit greater antimicrobial activity against the selected bacterial strains compared to the natural compound. Notably, some derivatives also showed superior or comparable efficacy to the standard antibiotic, clarithromycin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a general workflow for evaluating the efficacy of its derivatives.

pongamol_signaling_pathways cluster_akt_mtor Akt/mTOR Pathway cluster_mapk_nrf2 MAPK/Nrf2 Pathway Pongamol_akt This compound Akt Akt Pongamol_akt->Akt Inhibits mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation mTOR->Neuroinflammation Promotes Pongamol_mapk This compound MAPK MAPKs Pongamol_mapk->MAPK Activates Nrf2 Nrf2 MAPK->Nrf2 Activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress Reduces

Caption: Key signaling pathways modulated by natural this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Efficacy Screening cluster_comparison Comparative Analysis start Natural this compound synthesis Chemical Synthesis (e.g., Pyrazole/Oxazole formation) start->synthesis derivatives Synthetic this compound Derivatives synthesis->derivatives purification Purification & Characterization (HPLC, NMR, Mass Spec) derivatives->purification cell_lines Target Cell Lines (e.g., Cancer, Neuronal, Macrophage) assays Biological Assays (MTT, NO, MIC) purification->assays cell_lines->assays data_analysis Data Analysis (IC50, MIC determination) assays->data_analysis comparison Comparison with Natural this compound data_analysis->comparison conclusion Efficacy Conclusion comparison->conclusion

Caption: General experimental workflow for derivative synthesis and evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Pyrazole Derivatives of this compound
  • Reaction Setup: A mixture of this compound (1 equivalent), substituted hydrazine hydrochloride (1.2 equivalents), and glacial acetic acid is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is heated at 85°C for 4 hours.

  • Workup: After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • Purification: The resulting solid precipitate is filtered, washed with water, and then purified by column chromatography using a silica gel column and an ethyl acetate/hexane solvent system.

  • Characterization: The structure and purity of the final pyrazole derivatives are confirmed using FTIR, NMR, and mass spectrometry.

MTT Assay for Anticancer Activity
  • Cell Seeding: Human cancer cell lines (IMR-32, HeLa, Jurkat) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of natural this compound and its synthetic derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to each well (except for the control group) and incubating for 24 hours.

  • Griess Reagent Assay: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant. 100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm.

  • Inhibition Calculation: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated group.

Conclusion

The synthesis of this compound derivatives, particularly pyrazole and oxazole analogs, has demonstrated a significant enhancement in biological efficacy compared to the natural parent compound. The quantitative data presented in this guide highlights the superior anticancer and antimicrobial activities of these synthetic molecules. These findings underscore the potential of targeted chemical modifications to improve the therapeutic properties of natural products. Further in vivo studies are warranted to validate these in vitro results and to explore the full therapeutic potential of these promising synthetic this compound derivatives.

References

A Comparative Analysis of Pongamol and Glibenclamide in the Regulation of Blood Glucose Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for pongamol, a natural compound, and the established clinical data for the sulfonylurea drug glibenclamide in the context of blood glucose regulation. It is important to note that to date, no direct head-to-head clinical or preclinical studies comparing this compound and glibenclamide have been identified. The following comparison is, therefore, an indirect analysis based on separate studies, intended to highlight their distinct mechanisms of action and reported efficacies in different experimental settings.

Executive Summary

Glibenclamide, a cornerstone in the management of type 2 diabetes, primarily acts by stimulating insulin secretion from pancreatic β-cells. Its efficacy in lowering blood glucose in humans is well-documented. This compound, a novel natural compound, has demonstrated significant antihyperglycemic effects in preclinical animal models of diabetes. Its proposed mechanism of action is independent of insulin secretion, focusing on enhancing glucose uptake in peripheral tissues. This guide will delve into the experimental data, underlying mechanisms, and methodologies of key studies for both compounds.

Quantitative Data on Blood Glucose Regulation

The following tables summarize the blood glucose-lowering effects of this compound in preclinical studies and glibenclamide in a clinical setting. The disparate nature of the study subjects (animal models vs. human patients) and experimental designs must be considered when interpreting these data.

Table 1: Antihyperglycemic Effects of this compound in Preclinical Models

Animal ModelCompoundDosageTreatment DurationOutcomeReference
Streptozotocin-induced diabetic ratsThis compound50 mg/kgSingle oral dose12.8% reduction in blood glucose after 6 hours[1][2]
Streptozotocin-induced diabetic ratsThis compound100 mg/kgSingle oral dose22.0% reduction in blood glucose after 6 hours[1][2]
db/db miceThis compound100 mg/kg10 days, consecutive oral treatment35.7% reduction in blood glucose[1][2]

Table 2: Blood Glucose-Lowering Effects of Glibenclamide in Patients with Poorly Controlled Type 2 Diabetes

CompoundDosageTreatment DurationOutcome (Percentage Decrease in Mean Blood Glucose)Reference
Glibenclamide2.5 mg/day2 weeks19.61%[3][4]
Glibenclamide5 mg/day2 weeks22.10%[3][4]
Glibenclamide10 mg/day2 weeks26.01%[3][4]
Glibenclamide20 mg/day2 weeks27.98%[3][4]

Signaling Pathways and Mechanisms of Action

The fundamental difference between this compound and glibenclamide lies in their mechanisms for regulating blood glucose. Glibenclamide is an insulin secretagogue, while this compound appears to enhance insulin sensitivity in peripheral tissues.

Glibenclamide: Stimulation of Insulin Secretion

Glibenclamide belongs to the sulfonylurea class of drugs and exerts its glucose-lowering effect by acting on pancreatic β-cells. It binds to and blocks the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[5][6] This mechanism is dependent on the presence of functional pancreatic β-cells.

Glibenclamide_Mechanism cluster_beta_cell Pancreatic β-cell Glibenclamide Glibenclamide K_ATP_Channel ATP-sensitive K+ Channel (SUR1/Kir6.2) Glibenclamide->K_ATP_Channel Binds & Blocks Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Facilitates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers

Mechanism of action of glibenclamide in pancreatic β-cells.

This compound: Enhancement of Peripheral Glucose Uptake

Preclinical studies suggest that this compound's antihyperglycemic activity stems from its ability to enhance glucose uptake in skeletal muscle cells, a major site for postprandial glucose disposal.[7] Two primary mechanisms have been proposed:

  • Inhibition of Protein Tyrosine Phosphatase-1B (PTP-1B): PTP-1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, this compound may enhance insulin sensitivity and promote glucose uptake.[1][2]

  • Stimulation of the PI3K/AKT Pathway: this compound has been shown to promote the translocation of glucose transporter type 4 (GLUT4) to the cell surface in skeletal muscle cells. This process is mediated by the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key cascade in insulin-mediated glucose uptake.[2][7]

Pongamol_Mechanism cluster_muscle_cell Skeletal Muscle Cell This compound This compound PTP1B PTP-1B This compound->PTP1B Inhibits PI3K PI3K This compound->PI3K Activates Insulin_Signaling Insulin Signaling PTP1B->Insulin_Signaling Negatively Regulates AKT AKT PI3K->AKT Activates GLUT4_Vesicles GLUT4 Vesicles AKT->GLUT4_Vesicles Promotes Translocation of GLUT4_Translocation GLUT4 Translocation to Cell Surface GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Increases Blood_Glucose Blood Glucose Glucose_Uptake->Blood_Glucose Lowers

References

Pongamol's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory properties of pongamol, a natural flavonoid derived from the seeds of the Pongamia pinnata tree.[1] The data presented herein is based on available preclinical studies and is intended to inform further research and development of this compound as a potential therapeutic agent. While direct in vivo comparative studies with purified this compound against standard non-steroidal anti-inflammatory drugs (NSAIDs) are limited, this guide synthesizes the existing evidence from studies on this compound and related extracts to offer a preliminary performance assessment.

Executive Summary

This compound has demonstrated significant anti-inflammatory and antioxidant activities in various in vivo and in vitro models.[1] In a well-established in vivo model of acute inflammation, this compound administered at a dose of 50 ppm of body weight led to a notable reduction in edema. Specifically, it achieved a 55% reduction in carrageenan-induced paw edema and a 74% decrease in xylene-induced ear edema in Wistar rats within three hours of administration. A semi-synthetic derivative, dihydrothis compound, exhibited comparable anti-inflammatory effects.

Furthermore, studies on extracts of Pongamia pinnata, of which this compound is a major constituent, have shown potent anti-inflammatory effects comparable to the standard NSAID, indomethacin, in an adjuvant-induced arthritis model in rats. These extracts were found to significantly decrease paw diameter and modulate key inflammatory markers, suggesting a robust anti-inflammatory profile.

Performance Comparison: this compound vs. Standard NSAIDs

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and related extracts in comparison to standard NSAIDs like indomethacin and diclofenac. It is important to note that the data for this compound and the Pongamia pinnata seed extract were not generated in a head-to-head study with the NSAIDs in the same acute inflammation model, which represents a current data gap in the literature.

Table 1: In Vivo Anti-Inflammatory Activity in Acute Edema Models

Compound/ExtractModelDose% Inhibition of EdemaReference Compound% Inhibition by Reference
This compound Carrageenan-induced paw edema (Rat)50 ppm55%Not specified in studyN/A
This compound Xylene-induced ear edema (Rat)50 ppm74%Not specified in studyN/A
Indomethacin Carrageenan-induced paw edema (Rat)10 mg/kg87.3%Vehicle controlN/A

Table 2: In Vivo Anti-Inflammatory Activity in Adjuvant-Induced Arthritis Model

Compound/ExtractModelDoseEffectReference CompoundEffect of Reference
Pongamia pinnata Seed Extract Adjuvant-induced arthritis (Rat)0.3 g/kg/day & 0.5 g/kg/daySignificant decrease in paw diameterIndomethacin Significant decrease in paw diameter
Pongamia pinnata Seed Extract Adjuvant-induced arthritis (Rat)0.3 g/kg/day & 0.5 g/kg/daySignificant decrease in serum TNF-αIndomethacin Not specified in study
Pongamia pinnata Seed Extract Adjuvant-induced arthritis (Rat)0.3 g/kg/day & 0.5 g/kg/daySignificant decrease in serum IL-10Indomethacin Not specified in study

Table 3: In Vitro Anti-Inflammatory Activity

Compound/ExtractAssayIC50 ValueReference CompoundIC50 Value of Reference
Methanolic Extract of P. pinnata Leaves Protein Denaturation82.24 µg/mlDiclofenac Sodium 18.36 µg/ml[2]
Ethanolic Extract of P. pinnata Seeds Protein DenaturationNear standard drugDiclofenac Sodium Dose-dependent inhibition[3][4]

Postulated Mechanism of Action and Signaling Pathways

The anti-inflammatory action of this compound is believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism appears to be the inhibition of the lipoxygenase (LOX) pathway. Additionally, evidence from studies on Pongamia pinnata extracts suggests the involvement of the NF-κB signaling cascade.

Lipoxygenase (LOX) Pathway

This compound has been shown to inhibit soy lipoxygenase-1 (LOX-1), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting LOX-1, this compound can reduce the production of these inflammatory molecules.

LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX1 Lipoxygenase-1 (LOX-1) Arachidonic_Acid->LOX1 This compound This compound This compound->LOX1 Leukotrienes Leukotrienes LOX1->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: Postulated inhibitory effect of this compound on the Lipoxygenase-1 (LOX-1) pathway.

NF-κB Signaling Pathway

Studies on Pongamia pinnata seed extract have demonstrated an inhibitory effect on the nuclear translocation of the p65 subunit of NF-κB.[5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes such as COX-2 and iNOS. By preventing the activation of NF-κB, this compound can suppress the production of a wide array of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IkB_Kinase IκB Kinase (IKK) Inflammatory_Stimuli->IkB_Kinase IkB IκBα IkB_Kinase->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Pongamol_Extract Pongamia pinnata Extract (containing this compound) Pongamol_Extract->IkB_Kinase Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, COX-2, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by Pongamia pinnata extract.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the evaluation of this compound and related extracts.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Groups:

    • Group 1: Control (Vehicle)

    • Group 2: this compound (e.g., 50 ppm) or Pongamia pinnata extract.

    • Group 3: Reference Drug (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (this compound), reference drug, or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow Start Acclimatize Wistar Rats Measure_Initial_Volume Measure Initial Paw Volume (Plethysmometer) Start->Measure_Initial_Volume Administer_Compound Administer Test Compound, Reference, or Vehicle Measure_Initial_Volume->Administer_Compound Induce_Edema Inject Carrageenan (1%) into Sub-plantar Region Administer_Compound->Induce_Edema After 60 min Measure_Final_Volume Measure Paw Volume at Regular Intervals (1-4h) Induce_Edema->Measure_Final_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Final_Volume->Calculate_Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Xylene-Induced Ear Edema in Rats

This model is particularly useful for evaluating topically applied or systemically active anti-inflammatory agents.

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups:

    • Group 1: Control (Vehicle)

    • Group 2: this compound (e.g., 50 ppm).

    • Group 3: Reference Drug.

  • Procedure:

    • The test compound, reference drug, or vehicle is administered.

    • After a set time (e.g., 30-60 minutes), a fixed volume (e.g., 0.03 mL) of xylene is applied to the inner and outer surfaces of the right ear. The left ear serves as the control.

    • After a specific duration (e.g., 15-30 minutes), the animals are euthanized, and a circular section is removed from both ears using a cork borer.

    • The weight of each ear section is recorded.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage inhibition is then calculated relative to the control group.

Conclusion and Future Directions

The available in vivo data, supported by in vitro findings, strongly suggest that this compound possesses significant anti-inflammatory properties. Its efficacy in reducing edema in acute inflammatory models is notable. While direct comparative data with standard NSAIDs is still emerging, studies on extracts of Pongamia pinnata indicate a potency that is comparable to indomethacin in a chronic inflammation model.

The proposed mechanisms of action, involving the inhibition of the LOX and NF-κB pathways, provide a solid basis for its anti-inflammatory effects. However, to fully realize the therapeutic potential of this compound, future research should focus on:

  • Direct, head-to-head in vivo comparative studies of purified this compound against standard NSAIDs like indomethacin and diclofenac in various inflammatory models.

  • In-depth in vivo mechanistic studies to confirm the modulation of specific signaling molecules within the NF-κB and other relevant pathways by purified this compound.

  • Pharmacokinetic and toxicological studies to establish a comprehensive safety and efficacy profile for this compound.

References

Unlocking Cellular Gateways: A Comparative Guide to Pongamol and a Novel GLUT4 Translocation Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecules that can effectively modulate glucose uptake in skeletal muscle is a critical frontier in the fight against metabolic diseases. Pongamol, a natural compound isolated from the fruits of Pongamia pinnata, has emerged as a promising agent that stimulates glucose uptake by promoting the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane of myotubes.[1][2] This guide provides a comprehensive comparison of this compound with an alternative therapeutic agent, Asiatic Acid, detailing their mechanisms of action, supported by experimental data and protocols.

This guide will delve into the signaling pathways activated by these compounds and present a clear comparison of their effects. Furthermore, it will provide detailed experimental methodologies to enable researchers to replicate and build upon these findings.

Quantitative Analysis of GLUT4 Translocation

The efficacy of this compound and Asiatic Acid in promoting GLUT4 translocation and glucose uptake is summarized below. The data is extracted from studies conducted on L6-GLUT4myc myotubes and in vivo models.

CompoundModel SystemConcentration/DosageKey OutcomeReference
This compound L6-GLUT4myc myotubesConcentration-dependentSignificantly promoted glucose transport and GLUT4 translocation. Additive effect with insulin.[1]
Asiatic Acid Diabetic Rats20 mg/kg body weight (oral)Normalized plasma glucose levels and improved GLUT4 protein levels in skeletal muscle.[3]
Insulin (Control) L6-GLUT4myc myotubes100 nMStandard positive control for stimulating GLUT4 translocation.[4]

Delving into the Molecular Mechanisms: Signaling Pathways

Both this compound and Asiatic Acid exert their effects on GLUT4 translocation by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound's Mechanism of Action

This compound enhances GLUT4 translocation to the plasma membrane in skeletal muscle cells through a mechanism dependent on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][5] Studies have shown that the effects of this compound are completely abolished by wortmannin, a known PI3K inhibitor.[1] Furthermore, this compound has been observed to potentiate the insulin-mediated phosphorylation of Akt at the Ser-473 residue, suggesting a synergistic or sensitizing effect with the canonical insulin signaling pathway.[1] Interestingly, the effect of this compound on GLUT4 translocation is inhibited by cycloheximide, indicating a requirement for new protein synthesis.[1]

Pongamol_Pathway cluster_cell Myotube This compound This compound PI3K PI3K This compound->PI3K New_Protein_Synthesis New Protein Synthesis This compound->New_Protein_Synthesis Plasma_Membrane Plasma Membrane Akt Akt PI3K->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation New_Protein_Synthesis->GLUT4_Translocation GLUT4_Vesicles GLUT4 Vesicles GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: this compound's signaling pathway for GLUT4 translocation.

Asiatic Acid's Mechanism of Action

Asiatic acid also enhances glucose uptake by promoting GLUT4 translocation via the PI3K/Akt signaling pathway.[3] In vivo studies on diabetic rats have demonstrated that oral administration of Asiatic acid leads to improved levels of key insulin signaling proteins, including the insulin receptor (IR), insulin receptor substrate (IRS)-1/2, PI3K, and Akt, ultimately resulting in increased GLUT4 in the skeletal muscle.[3] This suggests that Asiatic Acid may act upstream in the insulin signaling cascade, potentially improving the overall sensitivity of the muscle cells to insulin.

Asiatic_Acid_Pathway cluster_cell Myotube Asiatic_Acid Asiatic Acid IR_IRS IR/IRS-1/2 Asiatic_Acid->IR_IRS Plasma_Membrane Plasma Membrane PI3K PI3K IR_IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Asiatic Acid's signaling pathway for GLUT4 translocation.

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below. These are based on established methodologies used in the cited literature.

L6-GLUT4myc Myotube Culture and Differentiation
  • Cell Culture: L6-GLUT4myc myoblasts are cultured in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with α-MEM containing 2% FBS when the cells reach approximately 80% confluency. The differentiation medium is changed every 48 hours for 5-7 days.

GLUT4 Translocation Assay (ELISA-based)

This assay quantifies the amount of GLUT4myc on the cell surface.

  • Serum Starvation: Differentiated L6-GLUT4myc myotubes are serum-starved for 3 hours in α-MEM.

  • Stimulation: Cells are then treated with the test compound (e.g., this compound, Asiatic Acid) or insulin (100 nM) for the desired time (typically 20-30 minutes) at 37°C.

  • Fixation: The cells are washed twice with ice-cold PBS and then fixed with 3% paraformaldehyde for 10 minutes at room temperature.

  • Blocking: After washing, cells are blocked with 5% goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with an anti-c-Myc antibody (to detect the exofacial myc tag on GLUT4) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The amount of HRP is quantified by adding a colorimetric substrate (e.g., o-phenylenediamine dihydrochloride) and measuring the absorbance at the appropriate wavelength (e.g., 492 nm).

GLUT4_Translocation_Workflow Start Differentiated L6-GLUT4myc Myotubes Serum_Starvation Serum Starvation (3h) Start->Serum_Starvation Stimulation Stimulation with Compound/Insulin Serum_Starvation->Stimulation Fixation Fixation (Paraformaldehyde) Stimulation->Fixation Blocking Blocking (Goat Serum) Fixation->Blocking Primary_Ab Primary Antibody (anti-c-Myc) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Colorimetric Detection Secondary_Ab->Detection Analysis Quantify Surface GLUT4 Detection->Analysis

References

Comparative study of pongamol's effect on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of pongamol, a naturally occurring flavonoid, on various cancer cell lines. This compound, derived from the Pongamia pinnata (Karanja) tree, has demonstrated significant potential as an anticancer agent through its influence on multiple cellular processes and signaling pathways. This document synthesizes experimental data to offer a clear comparison of its efficacy and mechanisms of action across different cancer types.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effect of this compound varies among different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

Cancer TypeCell LineIC50 Value (µM)Citation
Breast CancerMCF-7~4.4[1]
Skin CancerA43189.59 (µg/ml)*[2]
Lung CancerH460Not specified, effective at 25-100 µM[3]
NeuroblastomaIMR-32>200[4]
Cervical CancerHeLa>200[4]
T-lymphocyteJurkat>200[4]

*Note: The IC50 value for A431 cells was reported for a plant extract and not isolated this compound. The study on H460 cells demonstrated significant inhibitory effects on migration and invasion at concentrations between 0-100 μM.[3][5] Derivatives of this compound have shown greater efficacy than this compound itself in IMR-32, HeLa, and Jurkat cell lines.[4]

Mechanisms of Action

This compound exerts its anticancer effects through several key mechanisms:

  • Inhibition of Metastasis: A primary cause of cancer-related mortality is metastasis. This compound has been shown to inhibit the migration and invasion of cancer cells.[5] It achieves this by suppressing the Epithelial to Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties.[3][6] This is evidenced by the downregulation of mesenchymal protein markers such as N-cadherin, vimentin, Snail, and Slug.[3][5]

  • Induction of Anoikis: Cancer cells often develop resistance to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This compound promotes anoikis, thereby inhibiting the survival and growth of cancer cells in an anchorage-independent manner.[5][7]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.[8][9] this compound induces apoptosis in cancer cells, which can be visualized through nuclear staining assays.[3][5]

  • Cell Cycle Arrest: this compound can interfere with the cell cycle, a series of events that leads to cell division and duplication. In CYP1A1-overexpressing MCF-7 breast cancer cells, this compound and its related compounds caused cell cycle arrest at the G0–G1 phase.[1]

Affected Signaling Pathways: FAK/Akt/mTOR

A critical signaling pathway targeted by this compound in cancer cells is the FAK/Akt/mTOR pathway. This pathway is often overactive in metastatic cancers and promotes cell survival, proliferation, and invasion.[3][5]

  • Focal Adhesion Kinase (FAK): this compound inhibits the activation of FAK, a key regulator of cell migration and adhesion.[5][6]

  • Akt/mTOR Signaling: Downstream of FAK, this compound also suppresses the activation of the Akt/mTOR signaling cascade, further contributing to its anti-metastatic effects.[3][5][6]

Pongamol_FAK_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Akt Akt FAK->Akt mTOR mTOR Akt->mTOR EMT_Proteins EMT Proteins (N-cadherin, Vimentin, Snail, Slug) mTOR->EMT_Proteins Cell_Metastasis Cell Migration & Invasion EMT_Proteins->Cell_Metastasis This compound This compound This compound->FAK This compound->Akt This compound->mTOR

This compound inhibits the FAK/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[3][5]

  • Cell Plating: Seed cells (e.g., H460) in a 96-well plate at a density of 3x10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 25-100 μM).

  • Incubation: Incubate the plates for different time points (e.g., 0, 24, and 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Nuclear Staining Assay for Apoptosis

This method uses fluorescent dyes to visualize nuclear changes characteristic of apoptosis.[3][5]

  • Cell Plating: Seed cells (e.g., H460) in a 96-well plate at a density of 1x10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for 24 hours.

  • Staining: Add a solution containing Hoechst 33342 and Propidium Iodide (PI) to the cells.

  • Incubation: Incubate the plate for 30 minutes.

  • Visualization: Visualize the cells using a fluorescence microscope. Live cells will show faint blue nuclei (Hoechst 33342), apoptotic cells will exhibit bright blue, condensed, or fragmented nuclei, and necrotic cells will show red nuclei (PI).

Wound Healing Assay for Cell Migration

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[5][10]

  • Cell Plating: Grow cells to form a confluent monolayer in a culture plate.

  • Creating the Wound: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with media to remove detached cells.

  • Treatment: Add fresh media containing the desired concentration of this compound.

  • Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample and analyze changes in their expression levels.[3][5]

  • Cell Lysis: Treat cells with this compound, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., N-cadherin, vimentin, p-FAK, p-Akt, p-mTOR).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis (Nuclear Staining) Treatment->Apoptosis Metastasis Metastasis (Wound Healing) Treatment->Metastasis Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Metastasis->Data_Analysis Protein_Expression->Data_Analysis

A generalized workflow for studying this compound's effects.

Conclusion

This compound exhibits promising anticancer properties across a range of cancer cell lines, with its efficacy being particularly notable in inhibiting metastasis. Its multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and the suppression of the FAK/Akt/mTOR signaling pathway, makes it a compelling candidate for further investigation in cancer therapy. The provided experimental data and protocols offer a foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.

References

Validating Pongamol's Grip on the FAK/Akt-mTOR Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pongamol's efficacy in inhibiting the FAK/Akt-mTOR signaling pathway against other known inhibitors. The content is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.

The FAK/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, a natural chalcone, has emerged as a promising inhibitor of this pathway, demonstrating potent anti-metastatic activity in non-small cell lung cancer cells. This guide delves into the experimental validation of this compound's inhibitory action and compares its performance with other established inhibitors.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the inhibitory activities of this compound and selected alternative compounds on key components of the FAK/Akt-mTOR pathway and on cancer cell viability.

Inhibitor Target(s) Cell Line Concentration Effect Citation
This compound p-FAK, p-Akt, p-mTORH460 (Non-small cell lung cancer)0-100 μMDose-dependent reduction in phosphorylation[1]
Fisetin PI3K, p-Akt, p-mTORA549 (Non-small cell lung cancer)5-20 μM37-98% inhibition of p-Akt (Ser473)[2]
VS-6062 (PF-00562271) FAK, Pyk2-IC50 = 1.5 nM (FAK), 13 nM (Pyk2)Enzymatic inhibition[3]
TAE226 FAK, IGF-IR-IC50 = 5.5 nM (FAK), 120 nM (IGF-IR)Enzymatic inhibition[4]
Rapamycin mTORC1HEK293IC50 ≈ 0.1 nMInhibition of mTOR activity[5]

Table 1: Comparison of the inhibitory effects of this compound and other compounds on the FAK/Akt-mTOR pathway.

Inhibitor Cell Line Assay IC50 / Effect Citation
This compound H460MTTDose-dependent reduction in cell viability (24h)[1]
Fisetin A375 (Melanoma)MTTIC50 ≈ 38.1 μM (24h), 20.3 μM (48h)[6]
Rapamycin T98G (Glioblastoma)Cell ViabilityIC50 = 2 nM[5]
Rapamycin U87-MG (Glioblastoma)Cell ViabilityIC50 = 1 μM[5]

Table 2: Comparison of the cytotoxic effects of this compound and other inhibitors on cancer cell lines.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

FAK_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK p_FAK p-FAK FAK->p_FAK Autophosphorylation PI3K PI3K p_FAK->PI3K Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 activates p_mTOR p-mTOR mTORC1->p_mTOR Proliferation Cell Proliferation, Survival, Migration p_mTOR->Proliferation This compound This compound This compound->p_FAK inhibits This compound->p_Akt inhibits This compound->p_mTOR inhibits

FAK/Akt-mTOR signaling pathway and points of inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., with this compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (Prevent Non-specific Antibody Binding) E->F G 7. Primary Antibody Incubation (e.g., anti-p-FAK, anti-p-Akt) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

A typical experimental workflow for Western blot analysis.

Detailed Experimental Protocols

For the validation of FAK/Akt-mTOR signaling inhibition, several key experiments are routinely performed. Below are detailed protocols for these assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-FAK, FAK, p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.[1]

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

  • Cell Seeding: Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.[7]

  • Creating the Wound: Create a "scratch" in the monolayer using a sterile pipette tip.[7]

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment and Imaging (T=0): Add fresh culture medium containing the inhibitor at the desired concentration. Immediately capture images of the scratch at defined locations.[7]

  • Time-Lapse Imaging: Place the plate in a live-cell imaging system or return it to the incubator and capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours).[7]

  • Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is calculated to determine the effect of the inhibitor on cell migration. The percentage of wound closure can be calculated as: % wound closure = [(Initial wound width - Final wound width) / Initial wound width] x 100.

References

Safety Operating Guide

Proper Disposal of Pongamol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of ecosystems. Pongamol, a flavonoid isolated from Pongamia pinnata, requires careful handling and disposal due to its environmental toxicity. This guide provides essential information on the proper procedures for managing this compound waste in a research setting.

Key Safety and Hazard Information

This compound is classified as hazardous to the aquatic environment, with both acute and long-term effects.[1][2][3] It is crucial to prevent its release into drains and waterways. While comprehensive toxicological data is limited, the available information underscores the need for caution.[3][4]

PropertyDataSource(s)
GHS Hazard Statements H410: Very toxic to aquatic life with long lasting effects.[1][2][3]
GHS Precautionary Statements P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2][3]
Acute Oral Toxicity LD50 > 2000 mg/kg bw (rat)[1]
Acute Dermal Toxicity LD50 > 2000 mg/kg bw (rat)[1]
Aquatic Toxicity Very toxic to aquatic life.[2][3]
Biodegradability Not readily biodegradable.[4]
Bioaccumulation Potential to bioaccumulate.[4]
Physical Form Solid, Crystal - Powder.[2]
Melting Point 128°C[2]

Experimental Protocols for Disposal

Waste Collection and Storage Protocol:

  • Containerization: Place all this compound waste, including contaminated personal protective equipment (PPE) and disposable labware, into a dedicated, clearly labeled, and sealed waste container. The container should be suitable for hazardous chemical waste.[1]

  • Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., environmental hazard).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]

  • Logistics: Arrange for pickup and disposal by a certified hazardous waste disposal service in accordance with all local, regional, and national regulations.[1][2][3]

Accidental Release and Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent environmental contamination and personnel exposure.

Spill Cleanup Protocol:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.[1]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:

    • Tightly fitting safety goggles or a face shield.[1]

    • Chemical-impermeable gloves (e.g., nitrile).[1]

    • Impervious clothing or lab coat.[1]

    • A full-face respirator if dust formation is significant or if exposure limits may be exceeded.[1]

  • Containment: Prevent the spilled material from spreading and entering drains or waterways.[1][3]

  • Cleanup (Solid Spill):

    • Avoid generating dust.[1][3]

    • Carefully pick up the material mechanically (e.g., with a scoop or spark-proof tools).[1][3]

    • Place the collected material into a suitable, sealed container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: Dispose of the collected spillage and all contaminated materials as hazardous waste according to the protocol outlined above.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Pongamol_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_storage Interim Storage cluster_spill Accidental Spill Scenario cluster_disposal Final Disposal A This compound Waste Generated (e.g., unused product, contaminated labware) B Segregate into a dedicated, closed, and labeled container A->B C Store in a designated hazardous waste area B->C Secure Storage D Arrange for Professional Disposal C->D Scheduled Pickup S1 Spill Occurs S2 Don Appropriate PPE S1->S2 Emergency Response S3 Contain & Collect Spillage (Avoid dust, use spark-proof tools) S2->S3 S4 Place in Hazardous Waste Container S3->S4 S4->C Store with other waste E Transport by a licensed waste management company D->E F Final Treatment/Disposal in accordance with regulations E->F

References

Essential Safety and Logistical Information for Handling Pongamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Pongamol in a laboratory setting. The following procedures and data are intended to supplement, not replace, comprehensive institutional safety protocols and Safety Data Sheets (SDS).

Personal Protective Equipment (PPE)

When handling this compound, which is a solid powder, stringent adherence to personal protective equipment protocols is mandatory to minimize exposure risk.[1] The recommended PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]

    • Protective Clothing: Wear fire/flame-resistant and impervious clothing. A lab coat or coveralls should be worn.[2]

  • Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator is necessary. In case of dust formation, a respirator is required.[2][3] For firefighting, a self-contained breathing apparatus (SCBA) is essential.[2]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, including toxicological and ecotoxicological values.

Table 1: Toxicological Data for this compound

ParameterSpeciesRouteValueReference
LD50Rat (male/female)Oral> 2000 mg/kg bw[2]
LD50Rat (male/female)Dermal> 2000 mg/kg bw[2]

Table 2: Ecotoxicological Data for this compound

ParameterSpeciesExposure TimeValueReference
LC50Danio rerio (Zebra fish)96 hca. 0.82 mg/L[2]
EC50Aquatic crustacea48 h> 0.59 mg/L[2]
EC50Desmodesmus subspicatus (Algae)72 h> 0.43 mg/L[2]
IC50Microorganisms3 h> 1000 mg/L[2]

Table 3: Occupational Exposure Band (OEB) Recommendation

Since no official Occupational Exposure Limit (OEL) has been established for this compound, a conservative approach using Occupational Exposure Banding is recommended. Based on the available acute toxicity data (LD50 > 2000 mg/kg), this compound would likely fall into a lower hazard band. However, its classification as "Very toxic to aquatic life with long lasting effects" (H410) necessitates careful handling to prevent environmental release.[3][4][5][6]

Hazard AssessmentRecommended Occupational Exposure BandTarget Airborne Concentration
Low acute toxicity, but significant environmental hazard.C> 0.01 - 0.1 mg/m³

This recommendation is based on a qualitative assessment and should be used as an interim guideline pending a full toxicological evaluation.

Operational Plans

Safe Handling Procedures:

  • Handle this compound in a well-ventilated area.[2]

  • Wear the appropriate personal protective equipment as detailed above.[2]

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Wash hands thoroughly after handling.[3]

  • Keep away from foodstuffs, beverages, and feed.[3]

  • Immediately remove all soiled and contaminated clothing.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials and foodstuff containers.[2]

  • Store in the dark.[3] The recommended storage temperature is between 15-25 °C.[3]

Disposal Plan

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

  • Do not let the chemical enter drains, as it is very toxic to aquatic life with long-lasting effects.[2][4][5]

  • Collect spillage and arrange for disposal in suitable, closed containers.[2] Adhered or collected material should be promptly disposed of.[2]

Accidental Release Measures

In the event of a spill, follow these procedural steps:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains to avoid environmental discharge.[2]

  • Clean-up:

    • Wear appropriate personal protective equipment, including chemical impermeable gloves.[2]

    • Avoid dust formation and breathing vapors, mist, or gas.[2]

    • Collect the spillage and place it in a suitable, closed container for disposal.[2]

Experimental Protocols

The toxicity data presented in this document are based on standardized OECD guidelines. The following are summaries of the methodologies for the key cited experiments.

Acute Oral Toxicity (LD50) - OECD Guideline 420/423/425

  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • In the Fixed Dose Procedure (OECD 420), a series of fixed dose levels are used, and the endpoint is the observation of clear signs of toxicity, not death.

    • In the Acute Toxic Class Method (OECD 423), a stepwise procedure is used with a small number of animals per step.

    • In the Up-and-Down Procedure (OECD 425), animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A post-mortem examination is conducted on all animals.

Acute Dermal Toxicity (LD50) - OECD Guideline 402

  • Objective: To determine the median lethal dose (LD50) of a substance when applied to the skin.

  • Test Animals: Typically, adult rats, rabbits, or guinea pigs are used.

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • The substance is kept in contact with the skin for 24 hours.

    • At the end of the exposure period, the residual test substance is removed.

    • Animals are observed for mortality and signs of toxicity for 14 days.

Fish, Acute Toxicity Test (LC50) - OECD Guideline 203

  • Objective: To determine the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

  • Test Species: Commonly used species include Zebrafish (Danio rerio).

  • Procedure:

    • Fish are exposed to the test substance in a range of at least five concentrations for a period of 96 hours.

    • Mortalities are recorded at 24, 48, 72, and 96 hours.

    • The concentrations that kill 50% of the fish (LC50) are determined.

Daphnia sp., Acute Immobilisation Test (EC50) - OECD Guideline 202

  • Objective: To determine the concentration of a substance that results in the immobilization of 50% of the Daphnia.

  • Test Species: Typically Daphnia magna.

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to the test substance at a range of concentrations for 48 hours.

    • Immobilization is recorded at 24 and 48 hours and compared with control values.

    • The EC50 (median effective concentration) is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (EC50) - OECD Guideline 201

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Species: Commonly Desmodesmus subspicatus.

  • Procedure:

    • Exponentially growing test organisms are exposed to the test substance in batch cultures over a period of 72 hours.

    • The inhibition of growth is measured by determining the cell density at 24-hour intervals.

    • The EC50, the concentration causing a 50% reduction in growth or growth rate relative to the control, is calculated.

Visual Workflow for Spill Response

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_disposal Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Prevent Further Spread (Avoid Drains) PPE->Contain Collect Collect Spillage (Use Spark-Proof Tools) Contain->Collect Container Place in Sealed Container Collect->Container Dispose Dispose as Hazardous Waste Container->Dispose

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pongamol
Reactant of Route 2
Reactant of Route 2
Pongamol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.